Benperidol

Catalog No.
S520767
CAS No.
2062-84-2
M.F
C22H24FN3O2
M. Wt
381.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benperidol

CAS Number

2062-84-2

Product Name

Benperidol

IUPAC Name

3-[1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl]-1H-benzimidazol-2-one

Molecular Formula

C22H24FN3O2

Molecular Weight

381.4 g/mol

InChI

InChI=1S/C22H24FN3O2/c23-17-9-7-16(8-10-17)21(27)6-3-13-25-14-11-18(12-15-25)26-20-5-2-1-4-19(20)24-22(26)28/h1-2,4-5,7-10,18H,3,6,11-15H2,(H,24,28)

InChI Key

FEBOTPHFXYHVPL-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Anquil, Benperidol, Benperidol neuraxpharm, Benperidol-neuraxpharm, Benperidolneuraxpharm, Frenactil, Glianimon

Canonical SMILES

C1CN(CCC1N2C3=CC=CC=C3NC2=O)CCCC(=O)C4=CC=C(C=C4)F

The exact mass of the compound Benperidol is 381.1853 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 170982. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Butyrophenones. It belongs to the ontological category of aromatic ketone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.

Quantitative Receptor Binding Profile of Benperidol

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the known binding affinities (Ki values) of benperidol for various neurotransmitter receptors, which explains its clinical effects and side-effect profile [1].

Receptor Site Ki (nM) Action Clinical/Functional Correlation
D2 Dopamine 0.027 nM Antagonist Potent antipsychotic effect; treatment of schizophrenia and hypersexuality [1].
D4 Dopamine 0.06 nM Antagonist Contributes to antipsychotic efficacy [1].
5-HT2A Serotonin 3.75 nM Antagonist Lower affinity for this target may contribute to its typical (vs. atypical) antipsychotic classification [1].
D1 Dopamine 4,100 nM Antagonist Very weak affinity, indicating high selectivity for D2-like receptors over D1-like receptors [1].
Histaminergic (H1) (High doses) Antagonist Can cause sedative effects and drowsiness [1].
Alpha-Adrenergic (High doses) Antagonist May lead to orthostatic hypotension (dizziness upon standing) [1].
Muscarinic (M1) Minimal Minimal Lacks significant anticholinergic side effects like dry mouth or constipation [1].

This compound in Modern Research: PET Tracer Development

This compound's high D2 affinity and selectivity have made it a valuable backbone for developing positron emission tomography (PET) tracers, such as [¹¹C]NMB and [¹⁸F]NMB, which are used to image and quantify D2 receptors in the living human brain [2] [3] [4].

The table below compares key PET tracers derived from this compound.

Tracer Name Key Characteristics Research Applications
¹⁸FThis compound ([¹⁸F]NMB) High striatal-to-cerebellum ratio (~35); resistant to displacement by endogenous dopamine [2]. Quantifying D2 receptor density (Bmax) and affinity (Kd) in vivo; studying Parkinson's disease and manganese-induced neurotoxicity [4] [5] [6].
N-¹¹C-methyl-benperidol ([¹¹C]NMB) Binds saturably and reversibly to D2 receptors; validated in primates [3]. Early proof-of-concept for this compound-based tracer imaging [3].

Core Experimental Protocols

Here are the methodologies for two critical experiments that utilize this compound's properties.

In Vivo Measurement of D2 Receptor Density (Bmax) and Affinity (Kd)

This protocol, adapted from Nikolaus et al. (2003), details how to use [¹⁸F]NMB and PET to determine receptor binding parameters in living subjects [5].

  • Animal Preparation: Anesthetize rats (e.g., Sprague-Dawley) and secure them in a stereotaxic head holder for consistent positioning within the PET scanner.
  • Tracer Injection: Intravenously inject [¹⁸F]NMB in escalating specific activities. The molar amount of injected radioligand is critical for saturation analysis.
  • Image Acquisition: Perform a dynamic PET scan over approximately 120 minutes post-injection. Reconstruct images with corrections for attenuation and scatter.
  • Region of Interest (ROI) Analysis: Draw ROIs on the striatum (high D2 density) and the cortex or cerebellum (reference region with negligible D2 receptors). Convert image-derived radioactivity concentrations in the striatum (e.g., MBq/mm³) to molar concentrations (fmol/mg) using the specific activity of the tracer.
  • Data Calculation:
    • Specific Binding = (Total striatal binding) - (Non-specific cortical/cerebellar binding).
    • Free Radioligand Concentration: Estimated from the cortical/cerebellar data.
  • Saturation Analysis: Plot specific binding against free radioligand concentration and fit the data using non-linear regression to a one-site saturation binding model to derive Bmax (receptor density) and Kd (equilibrium dissociation constant). Data can also be linearized using Scatchard analysis.
Assessing D2 Receptor Binding with [¹⁸F]NMB in Humans

This protocol, from Karimi et al. (2021), outlines the procedure for human studies [6].

  • Participant Preparation: Subjects should be free of drugs that affect the dopaminergic system. Obtain written informed consent.
  • Tracer Injection & Scanning: Inject [¹⁸F]NMB intravenously over 20 seconds. Acquire dynamic PET images for 120 minutes, reconstructed with all necessary corrections.
  • MRI Co-registration: Acquire a high-resolution 3D MPRAGE MRI scan for each participant. Co-register the PET images to the MRI for accurate anatomical localization.
  • Image Analysis: Use automated software (e.g., FreeSurfer) to segment the MRI into brain regions of interest (striatum, substantia nigra, thalamus, etc.). Manually edit and review these segmentations for accuracy. Apply partial volume correction to ROIs.
  • Quantification: Calculate the Non-displaceable Binding Potential (BPND) for each region using the simplified reference tissue model (SRTM) with the cerebellum as the reference region.

Advanced Concepts: D2 Receptor Signaling Pathways

Beyond simple receptor blockade, modern pharmacology recognizes that the D2 receptor signals through multiple pathways. The diagram below illustrates this concept of "biased signaling," which is relevant for understanding the actions of this compound and developing future antipsychotics [7].

G cluster_G Canonical G Protein Pathway cluster_B Non-Canonical β-arrestin2 Pathway Dopamine Dopamine D2R D2 Receptor (D2R) G_protein Gαi/o Protein D2R->G_protein Activates Beta_Arrestin2 β-arrestin2 D2R->Beta_Arrestin2 Recruits AC Inhibits Adenylyl Cyclase (AC) G_protein->AC Activates Signaling Scaffolds Signaling Complex (AKT, PP2A, GSK3β) Beta_Arrestin2->Signaling Internalization Receptor Internalization Beta_Arrestin2->Internalization cAMP Reduced cAMP Production AC->cAMP Dopanine Dopanine Dopanine->D2R Binds This compound This compound This compound->D2R Antagonizes Blocks Both Pathways

D2 Receptor Signaling Pathways Antagonized by this compound

Key Takeaways for Research and Development

  • Unmatched D2 Potency: this compound's sub-nanomolar D2 affinity makes it one of the most potent typical antipsychotics available and an excellent structural template for designing D2-targeted research tools [1].
  • Tool for Stable Measurement: The resistance of its derivative, [¹⁸F]NMB, to displacement by endogenous dopamine is a major advantage. It allows for more stable measurement of true D2 receptor density in studies where dopamine flux is a variable [2] [4].
  • Pathway for Future Drugs: The detailed understanding of D2 receptor signaling, including biased agonism/antagonism, opens avenues for designing next-generation antipsychotics that might selectively target pathways to improve efficacy and reduce side effects [7] [8].

References

Benperidol Pharmacokinetic Parameters at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core pharmacokinetic parameters of Benperidol from two key studies.

Parameter Schizophrenic Patients (1994 Clinical Trial) [1] [2] Healthy Volunteers (1988 Study) [3]
Sample Population 13 schizophrenic patients 5 healthy male volunteers
Study Design Partially randomized cross-over Not specified
Dosage Form IV bolus, oral liquid, oral tablets Oral administration
Dose 6 mg 4 mg
Elimination Half-life (t₁/₂β) IV: 5.80 h; Oral Liquid: 5.5 h; Oral Tablet: 4.7 h 7.65 ± 2.14 h
Absolute Bioavailability (F) Oral Liquid: 48.6%; Oral Tablet: 40.2% Not reported
Time to Max Concentration (tₘₐₓ) Oral Liquid: 1.0 h; Oral Tablet: 2.7 h 2.27 ± 0.57 h
Max Concentration (Cₘₐₓ) Oral Liquid: 10.2 ng/ml; Oral Tablet: 7.3 ng/ml Not reported
Volume of Distribution (Vd) 4.21 L/kg (after IV dosing) 5.19 ± 1.99 L/kg
Clearance (CL) 0.50 L/(h·kg) (after IV dosing) Not reported
Lag Time Oral Liquid: 0.33 h; Oral Tablet: 1.1 h Not reported
Mean Residence Time (MRT) IV: 7.50 h; Oral Liquid: 8.44 h; Oral Tablet: 8.84 h Not reported
Urinary Excretion Not reported 0.1% of ingested dose
Key Findings Large intersubject variation; significant differences in absorption between liquid and tablet forms. Suggests first-pass metabolism; acute dystonias appeared in two subjects.

Detailed Experimental Protocol from the 1994 Clinical Trial

For your reference, here is a detailed breakdown of the methodology used in the key 1994 clinical trial [1] [2]:

  • 1. Study Design: A partially randomized cross-over design was employed. This means each of the 13 schizophrenic participants received this compound in three different forms, but the order in which they received them was partially randomized to minimize sequence effects.
  • 2. Administration:
    • Intravenous (IV): A 6 mg bolus injection.
    • Oral: A 6 mg dose administered in two different forms:
      • As an oral liquid.
      • As an oral tablet.
  • 3. Plasma Level Measurement:
    • Technique: Drug plasma concentrations were determined using High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection.
    • Analysis: The resulting plasma concentration-time data were subjected to model-independent (non-compartmental) pharmacokinetic analysis.
  • 4. Key Outcomes Measured: The analysis focused on standard pharmacokinetic parameters, including elimination half-life, bioavailability, peak concentration, time to peak concentration, volume of distribution, and clearance.

To illustrate the sequential workflow of this clinical study, the following diagram outlines the key stages:

G cluster_route Administration Routes cluster_analysis Key Analyses A Study Population n=13 Schizophrenic Patients B Partially Randomized Cross-over Design A->B C This compound 6 mg Administration B->C D Plasma Sample Collection & Analysis C->D C1 Intravenous (IV) Bolus C->C1 C2 Oral Liquid C->C2 C3 Oral Tablet C->C3 E Data Processing & Pharmacokinetic Analysis D->E D1 HPLC with Electrochemical Detection D->D1 E1 Model-Independent (Non-Compartmental) Analysis E->E1

Clinical trial workflow for this compound pharmacokinetics

Pharmacological and Clinical Context

Beyond the pharmacokinetic data, here is some relevant context for your research:

  • Metabolism and Excretion: The plasma concentrations of the presumed metabolite "reduced this compound" were found to be very low [1]. Only about 0.1% of the ingested dose is excreted unchanged in the urine, suggesting extensive metabolism [3].
  • Receptor Binding Profile: this compound is a potent typical antipsychotic. It acts primarily as a strong dopamine D₂ receptor antagonist (Ki = 0.027 nM), with weaker serotonin (5-HT₂A) receptor antagonism. It has minimal anticholinergic properties [4].

References

Comprehensive Technical Guide to Benperidol and the Butyrophenone Class of Antipsychotics

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Drug Class Overview

Butyrophenones represent a distinct class of first-generation antipsychotics (FGAs) characterized by their potent dopamine D2 receptor antagonism. Discovered serendipitously during derivatives screening of the analgesic pethidine, butyrophenones lack the tricyclic structure of phenothiazines but share similar antipsychotic properties [1]. These compounds contain a functional ketone group and are clinically used to treat various psychiatric conditions including schizophrenia, organic psychosis, paranoid syndrome, acute idiopathic psychotic illnesses, and the manic phase of manic depressive illness [1]. Butyrophenones also find applications in managing aggressive behavior, delirium, acute anxiety, nausea, vomiting, pain, organic brain syndrome, and Tourette's syndrome [1]. The structural similarity between butyrophenones and phenothiazines enables comparable antipsychotic efficacy despite their different chemical backbones [1].

Among butyrophenones, haloperidol has been the most extensively used and studied, while benperidol is considered one of the most potent members of this class [1]. Other significant representatives include melperone, droperidol, and bromperidol. Butyrophenones generally exhibit high potency at D2 receptors with reduced anticholinergic and antiadrenergic activity compared to phenothiazines, resulting in less sedation and autonomic disturbance but a higher propensity for extrapyramidal symptoms (EPS) [1]. The table below summarizes key butyrophenone antipsychotics and their properties:

Table: Comparative Profile of Key Butyrophenone Antipsychotics

Compound Clinical Potency Key Clinical Applications Receptor Binding Profile Special Characteristics
This compound Very high Schizophrenia, antisocial sexual behavior [1] D2: pKi 10.6; D4: pKi 10.2 [2] Most potent butyrophenone; similar to haloperidol but higher potency [1] [2]
Haloperidol High Psychosis, Tourette's syndrome, agitation [1] Potent D2 antagonist [1] Reference butyrophenone; multiple formulations available [1]
Bromperidol High Schizophrenia and psychotic disorders [3] D2 antagonist with 5-HT2 affinity [3] Long half-life allowing once-daily dosing [3]
Droperidol High Postoperative nausea/vomiting, neuroleptanalgesia [1] Potent D2 antagonist with histamine/serotonin antagonism [1] Short-acting; used in anesthesia [1]
Melperone Moderate Treatment-resistant schizophrenia [1] D2 antagonist [1] Used mainly in treatment-resistant cases [1]

This compound Pharmacological Profile

Physicochemical and Pharmacokinetic Properties

This compound (Anquil, MCN-JR-4584, R-4584) is a synthetic organic compound with molecular weight of 381.19 g/mol and approval in the UK since 2006 [2]. Its chemical structure consists of a butyrophenone backbone with a fluorinated benzene ring and a benzimidazolone moiety, contributing to its high receptor affinity [2]. This compound demonstrates favorable drug-like properties with no Lipinski's rule violations, XLogP of 3.04, topological polar surface area of 58.1, 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 6 rotatable bonds [2]. These properties contribute to good membrane permeability and central nervous system penetration, essential for its antipsychotic efficacy.

Pharmacokinetically, this compound shares characteristics with other butyrophenones, being well-absorbed from the gastrointestinal tract but undergoing significant first-pass hepatic metabolism [1]. Butyrophenones generally demonstrate oral bioavailability ranging from 40-75% with serum concentration peaks occurring 0.5-4 hours after oral administration [1]. The metabolism of butyrophenones primarily involves hepatic pathways including oxidation and sulfoxidation, partially mediated by CYP3A4, leading to the production of various metabolites [1] [4]. The relatively long half-life of this compound permits once-daily dosing, potentially improving medication compliance [3].

Receptor Binding Affinity and Selectivity

This compound exhibits exceptionally high affinity for dopamine D2-like receptors, with particularly strong binding to D2 and D4 receptor subtypes. Quantitative receptor binding data reveals a pKi of 10.6 (Ki = 2.7×10⁻¹¹ M) for D2 receptors and pKi of 10.2 (Ki = 6.6×10⁻¹¹ M) for D4 receptors [2]. This nanomolar affinity for dopaminergic receptors significantly exceeds that of many other antipsychotics and correlates with this compound's high clinical potency.

Beyond its primary action on dopamine receptors, this compound shows interaction with other neurotransmitter systems, though these are secondary to its potent D2 antagonism. Like other butyrophenones, this compound may exhibit mild antagonistic effects on alpha-adrenergic, histaminergic, and muscarinic receptors, which contribute to its side effect profile [3]. The compound's receptor selectivity profile differs from atypical antipsychotics as it lacks substantial serotonergic 5-HT2A antagonism, positioning it firmly within the first-generation antipsychotic category with predominant D2 blockade as its primary mechanism [1].

Molecular Mechanisms of Action

Dopamine Receptor Antagonism and Signaling Pathways

The primary mechanism of this compound's antipsychotic action involves potent antagonism of dopamine D2 receptors in the mesolimbic pathway [1] [3]. Dopamine is a crucial neurotransmitter regulating mood, cognition, reward, and motor functions. In schizophrenia, overactive dopaminergic signaling in the mesolimbic pathway contributes to positive symptoms such as hallucinations and delusions [3]. By blocking D2 receptors, this compound reduces this dopaminergic overactivity, thereby alleviating psychotic symptoms [3].

The molecular signaling pathways affected by this compound's D2 receptor antagonism are complex. Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that primarily inhibit adenylate cyclase activity, reducing cyclic AMP (cAMP) production [5]. Additionally, D2 receptor activation modulates various signaling pathways including phospholipase C, potassium channels, and calcium channels [5]. The antagonism of these pathways by this compound ultimately normalizes neurotransmitter systems and reduces psychotic symptoms. The diagram below illustrates the core mechanistic pathway of this compound's action:

G cluster_legend Mechanism Key This compound This compound D2_Receptor D2_Receptor This compound->D2_Receptor Antagonizes cAMP_Reduction cAMP_Reduction D2_Receptor->cAMP_Reduction Inhibits Dopamine_Pathway Dopamine_Pathway Dopamine_Pathway->D2_Receptor Activates Antipsychotic_Effect Antipsychotic_Effect cAMP_Reduction->Antipsychotic_Effect Mesolimbic Pathway EPS_Side_Effects EPS_Side_Effects cAMP_Reduction->EPS_Side_Effects Nigrostriatal Pathway Legend1 Drug Action Legend2 Receptor Target Legend3 Biological Process Legend4 Signaling Pathway Legend5 Clinical Outcome

Diagram: this compound exerts antipsychotic effects by blocking dopamine D2 receptors in the mesolimbic pathway, reducing cAMP signaling. This same mechanism in nigrostriatal pathways causes extrapyramidal side effects (EPS).

Receptor Binding Dynamics and Functional Selectivity

Butyrophenones like this compound demonstrate high binding specificity for D2-like receptors (D2, D3, D4) compared to D1-like receptors (D1, D5) [5]. This selective binding profile differentiates them from other antipsychotic classes and contributes to their clinical effects and side effect pattern. The binding kinetics of this compound are characterized by slow dissociation from D2 receptors, resulting in prolonged receptor blockade and extended duration of action [1].

Recent advances in receptor pharmacology have revealed that functional selectivity may play a role in differential signaling through dopamine receptors, where ligands can preferentially activate or inhibit specific downstream pathways [5]. While traditionally classified as pure antagonists, some butyrophenones may exhibit nuanced effects on receptor trafficking and signaling bias, though this compound's primary mechanism remains D2 receptor blockade [5]. The high potency and selective D2 binding of this compound contrasts with second-generation antipsychotics that typically show broader receptor interaction profiles, particularly with serotonergic systems [5].

Experimental Protocols and Research Methodologies

Receptor Binding Assays

Radioligand binding assays represent the fundamental methodology for quantifying this compound's affinity for dopamine receptors. The standard protocol utilizes cell membranes expressing human dopamine receptors incubated with radiolabeled ligands such as [³H]-spiperone or [³H]-haloperidol in the presence of varying concentrations of this compound [2]. The experimental workflow involves several key stages:

  • Membrane Preparation: Harvest dopamine receptor-expressing cells (typically CHO or HEK293 lines), homogenize in hypotonic buffer, and centrifuge at high speed (40,000×g for 20 minutes) to isolate membrane fractions [2].
  • Incubation Conditions: Resuspend membranes in binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂) with fixed concentration of radioligand and increasing concentrations of this compound (typically spanning 10 pM to 100 μM) [2].
  • Separation and Detection: Incubate for equilibrium (60-90 minutes at 25°C), then rapidly filter through glass fiber filters (Whatman GF/B) presoaked in 0.3% polyethyleneimine to separate bound from free radioligand [2].
  • Data Analysis: Measure filter-bound radioactivity by scintillation counting and analyze competition binding data using nonlinear regression (e.g., one-site competition model in GraphPad Prism) to determine IC₅₀ values, then convert to Ki values using Cheng-Prusoff equation [2].

This methodology reliably yields this compound's binding parameters, demonstrating its high affinity for D2 (pKi 10.6) and D4 (pKi 10.2) receptors [2]. The diagram below illustrates this experimental workflow:

G cluster_legend Experimental Stages Cell_Membranes Cell_Membranes Incubation Incubation Cell_Membranes->Incubation Radioligand Radioligand Radioligand->Incubation Benperidol_Dilutions Benperidol_Dilutions Benperidol_Dilutions->Incubation Filtration Filtration Incubation->Filtration Equilibrium Scintillation_Counting Scintillation_Counting Filtration->Scintillation_Counting Bound vs Free Data_Analysis Data_Analysis Scintillation_Counting->Data_Analysis Radioactivity Measurement Ki_Calculation Ki_Calculation Data_Analysis->Ki_Calculation IC50 → Ki Legend1 Biological Components Legend2 Reagents Legend3 Test Compound Legend4 Process Steps Legend5 Technical Steps

Diagram: Standard receptor binding assay workflow for quantifying this compound's affinity at dopamine receptors using radioligand competition.

Functional Activity Assays

Functional characterization of this compound's antagonist properties employs assays measuring downstream signaling events. The cAMP inhibition assay represents a gold standard for assessing D2 receptor functional antagonism:

  • Cell Preparation: Culture cells expressing human D2 receptors (typically CHO or HEK293 stable transfectants) in 96-well plates to 90% confluence [5].
  • Stimulation and Inhibition: Pre-treat cells with this compound (varying concentrations) for 15 minutes, then stimulate with dopamine (EC₈₀ concentration, typically 10 μM) in the presence of phosphodiesterase inhibitor (e.g., 100 μM IBMX) to prevent cAMP degradation [5].
  • cAMP Quantification: After 15-minute incubation, lyse cells and measure cAMP accumulation using competitive immunoassay (HTRF or ELISA formats) according to manufacturer protocols [5].
  • Data Analysis: Normalize data to maximum dopamine response and determine IC₅₀ values using four-parameter logistic nonlinear regression [5].

Additional functional assays may include measurements of receptor internalization, β-arrestin recruitment, and electrophysiological responses in dopaminergic neurons to comprehensively characterize this compound's functional profile [5].

Advanced Research Applications

Recent research has explored potential repurposing opportunities for butyrophenones like this compound in neurodegenerative disorders. In vitro studies investigating antipsychotics for Alzheimer's disease applications employ the following methodologies:

  • Cholinesterase Inhibition Assays: Monitor human acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) activity using Ellman's method, measuring hydrolysis of acetylthiocholine or butyrylthiocholine at 412 nm in the presence of this compound [6].
  • Amyloid-β Aggregation Studies: Use thioflavin T fluorescence to monitor Aβ42 fibrillization kinetics with this compound treatment, measuring fluorescence intensity at 485 nm excitation/450 nm emission over 24 hours [6].
  • Cellular Oxidative Stress Models: Evaluate antioxidant potential in human umbilical vein endothelial cells (HUVEC) and astrocytes using dichlorofluorescein diacetate to measure ROS production under oxidative challenge [6].
  • Hemolysis Assays: Assess erythrocyte membrane stabilization by measuring hemoglobin release at 540 nm after incubation with this compound under oxidative conditions [6].

These methodologies have revealed that this compound significantly reduces early-stage Aβ aggregation and demonstrates antioxidant properties in cellular models, suggesting potential neuroprotective effects beyond its primary antipsychotic applications [6].

Clinical Positioning and Comparative Pharmacology

Efficacy and Safety Profile

This compound demonstrates potent antipsychotic efficacy particularly for positive symptoms of schizophrenia, with clinical use extending to management of antisocial sexual behavior [1]. Butyrophenones as a class effectively attenuate positive symptoms including hallucinations and delusions in acute psychotic episodes and prevent psychotic relapse [5]. However, like other first-generation antipsychotics, this compound shows limited efficacy against negative symptoms (blunted affect, emotional withdrawal, lack of drive) and cognitive deficits in schizophrenia [5].

The safety profile of this compound reflects its potent D2 receptor blockade. Extrapyramidal symptoms (EPS) represent the most significant adverse effects, including acute dystonia, parkinsonism, akathisia, and potential for tardive dyskinesia with long-term use [1] [3]. These effects result from D2 receptor blockade in nigrostriatal pathways [3]. Compared to phenothiazines, butyrophenones like this compound generally cause less sedation, hypotension, and anticholinergic effects due to reduced affinity for histaminergic, α-adrenergic, and muscarinic receptors [1]. However, this compound may still cause hyperprolactinemia due to D2 blockade in the tuberoinfundibular pathway [5].

Comparative Pharmacology with Other Antipsychotic Classes

Table: Comparative Receptor Binding and Clinical Profiles of Antipsychotic Classes

Parameter Butyrophenones (e.g., this compound) Phenothiazines (e.g., Chlorpromazine) Atypical Antipsychotics (e.g., Risperidone) Third-Generation (e.g., Aripiprazole)
Primary Mechanism D2 antagonist [1] [3] D2 antagonist with broader receptor binding [5] D2 + 5-HT2A antagonist [5] D2 partial agonist [5]
D2 Affinity Very high (pKi 10.6 for this compound) [2] Moderate to high [5] High [5] Moderate (partial agonist) [5]
5-HT2A Affinity Low to moderate [3] Variable [5] High [5] Moderate to high [5]
Muscarinic Affinity Low [1] [3] High (especially low-potency phenothiazines) [5] Variable (low in risperidone) [5] Low [5]
EPS Risk High [1] [3] Moderate to high [5] Moderate (dose-dependent) [5] Low [5]
Sedation Low to moderate [1] High (especially low-potency agents) [5] Moderate [5] Low to moderate [5]
Metabolic Effects Low [1] Moderate [5] High (especially with olanzapine, clozapine) [5] Low to moderate [5]

Recent Developments and Future Directions

Novel Research Applications

Recent investigations have explored repurposing potential of butyrophenones for neurodegenerative disorders. In vitro studies demonstrate that this compound significantly reduces early-stage Aβ42 aggregation and exhibits antioxidant properties in human cell models [6]. Specifically, this compound shows substantial inhibition of β-amyloid aggregation after longer incubation times, suggesting potential disease-modifying effects in Alzheimer's pathology [6]. Additionally, this compound and other antipsychotics demonstrate protective effects against oxidative stress in human umbilical vein endothelial cells and astrocytes, indicating possible neuroprotective mechanisms beyond dopamine receptor modulation [6].

Research on cholinesterase interactions reveals that this compound at concentrations higher than therapeutic plasma levels significantly decreases both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) activity [6]. When combined with donepezil, this compound produces enhanced anti-BuChE effects greater than either compound alone, suggesting potential combination strategies for cognitive enhancement [6]. These findings position this compound as a potential multi-target agent for complex neuropsychiatric conditions, though clinical translation requires further investigation.

Evolving Therapeutic Landscape

The antipsychotic drug development landscape continues evolving beyond traditional D2 antagonism. Novel mechanisms include trace amine-associated receptor 1 (TAAR1) agonists like ulotaront, which modulate dopaminergic and glutamatergic signaling without direct D2 receptor blockade [7]. Additionally, muscarinic receptor-targeted compounds represent another promising approach, with M1/M4 receptor agonists demonstrating antipsychotic efficacy in clinical trials [8]. These developments reflect the shifting paradigm from exclusive dopamine-focused strategies toward multi-receptor targeting and novel mechanisms.

Despite these advancements, butyrophenones like this compound maintain relevance as high-potency options for specific clinical situations and continue serving as important pharmacological tools for understanding dopamine system function. Their well-characterized receptor profiles and predictable dose-response relationships provide reference points for evaluating novel antipsychotic mechanisms [1] [5]. Future research directions may include developing modified butyrophenone derivatives with improved side effect profiles while maintaining high antipsychotic efficacy, potentially through enhanced receptor subtype selectivity or incorporation of partial agonist properties.

Conclusion

References

F-18 N-methyl benperidol PET radioligand synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Radiosynthesis of 18Fbenperidol ([18F]NMB)

The production of [18F]NMB can be achieved via a multi-step reaction sequence starting from a suitable precursor. The following protocol is adapted from established methods [1].

  • Principle: Nucleophilic aromatic substitution via an 18F-for-nitro exchange on a nitrothis compound precursor, followed by N-methylation.
  • Synthesis Steps:
    • Fluorination: Reaction of a nitrothis compound precursor with [18F]fluoride (produced in a cyclotron) to form an intermediate fluorobenzoyl compound.
    • N-methylation: The fluorinated intermediate undergoes N-methylation to yield the final product, [18F]NMB.
  • Purification and Formulation: The crude product is purified using semi-preparative High-Performance Liquid Chromatography (HPLC). The purified [18F]NMB is reformulated in a sterile solution of 10% ethanol in 0.9% saline [2].
  • Typical Synthesis Performance: | Parameter | Typical Value | Reference | | :--- | :--- | :--- | | Overall Radiochemical Yield | 5 - 10% | [1] | | Total Synthesis Time | ~100 minutes | [1] | | Radiochemical Purity | > 98% | [3] [1] | | Specific Activity | > 3000 Ci/mmol (>111 TBq/mmol) | [1] |

Preclinical Validation and In Vitro Binding

Before in vivo use, the binding characteristics of [18F]NMB should be validated.

  • In Vitro Binding Assays: Saturation binding experiments using primate brain tissue have determined that NMB has a high affinity for D2 receptors, with an inhibition constant (K~i~) of approximately 3.6 nM [1]. Its receptor specificity for D2-like receptors exceeds that of spiperone [1].
  • In Vivo PET Validation in Rodents: PET imaging in rats allows for the calculation of receptor density (B~max~) and affinity (K~d~) in a living system [3].
    • Animal Preparation: Rats are anesthetized (e.g., with ketamine/xylazine) and positioned in a small-animal PET scanner.
    • Tracer Injection: [18F]NMB is injected intravenously at increasing specific activities.
    • Image Acquisition & Analysis: Dynamic PET scans are acquired. Striatal and cortical regions of interest (ROIs) are defined. Cortical activity is used to estimate non-specific binding, which is subtracted from striatal activity to calculate specific binding.
    • Binding Parameter Calculation: Specifically bound radioligand is plotted against free radioligand concentration, and the data are fit with a nonlinear regression model to determine K~d~ and B~max~ [3].
  • Representative In Vivo Binding Parameters from Rat PET [3]: | Parameter | Value (Mean) | | :--- | :--- | | Dissociation Constant (K~d~) | 6.2 nmol/L | | Receptor Density (B~max~) | 16 fmol/mg |

The following workflow summarizes the key stages from tracer synthesis to preclinical validation.

Start Start: Cyclotron Production of [¹⁸F]Fluoride Synth Radiosynthesis Nucleophilic ¹⁸F-for-NO₂ exchange Followed by N-methylation Start->Synth QC Purification & Quality Control HPLC Purification Formulation in Ethanol/Saline Synth->QC AnimalPrep Animal Preparation Anesthesia Stereotactic Positioning QC->AnimalPrep Scan PET Image Acquisition IV Injection of [¹⁸F]NMB Dynamic Scanning AnimalPrep->Scan Analysis Data Analysis ROI Definition (Striatum/Cortex) Calculation of Specific Binding Scan->Analysis Params Parameter Estimation Non-linear Regression K_d and B_max Derivation Analysis->Params

Key Tracer Characteristics and Applications

[18F]NMB possesses several properties that make it a valuable tool for neuroimaging research [4] [5].

  • High Specificity and Affinity: It binds with high affinity and selectivity to D2-like dopamine receptors.
  • Resistance to Endogenous Dopamine: A key advantage of [18F]NMB is that its binding is not significantly displaced by fluctuations in synaptic dopamine levels. This makes it particularly useful for studying D2 receptor density without the confound of endogenous competition, unlike radioligands such as [11C]raclopride [4] [6] [5].
  • Research Applications:
    • Investigating D2 receptor availability in neuropsychiatric disorders such as schizophrenia and parkinsonism [7] [6] [5].
    • Studying the effects of neurotoxicants like manganese on dopaminergic pathways [7].
    • Exploring the role of D2 receptors in movement disorders like dystonia [5].

Radiation Dosimetry and Safety Profile

Understanding the radiation burden is crucial for translating tracer use to human studies. Dosimetry estimates have been performed in non-human primates [8].

  • Critical Organs: The organs receiving the highest absorbed radiation doses are the lower large intestine, gallbladder, and liver [8].
  • Administered Dose: Based on these estimates, up to 8.5 mCi (315 MBq) of [18F]NMB can be administered to human subjects without exceeding safety limits [8].

The table below summarizes the estimated radiation absorbed doses for selected organs from [18F]NMB [8].

Organ Estimated Absorbed Dose (mrad/mCi)
Lower Large Intestine 585
Gallbladder 281
Liver 210
Kidneys 77
Lungs 54
Brain 13

Key Advantages and Considerations

  • Key Advantage over [11C]Raclopride: The stability of [18F]NMB binding in the face of endogenous dopamine release provides a more direct measure of receptor density, which is critical for studies in conditions where dopamine levels may be altered [4] [6].
  • Synthesis Consideration: The radiosynthesis, while reliable, requires expertise in multi-step radiochemistry and access to a cyclotron and HPLC purification system [1].
  • Tracer Kinetics: [18F]NMB shows favorable kinetics in vivo, with high striatum-to-cerebellum ratios (reaching up to 35:1 after 3 hours in baboon studies), indicating excellent signal-to-noise ratio for quantifying D2 receptors [4].

References

Application Note: Reference Tissue Model for [¹⁸F]NMB PET Analysis

Author: Smolecule Technical Support Team. Date: February 2026

1.0 Introduction ¹⁸Fbenperidol ([¹⁸F]NMB) is a PET radioligand with high affinity and selectivity for dopaminergic D2-like receptors. A key characteristic is its resistance to displacement by endogenous dopamine, making it preferable for measuring receptor density rather than neurotransmitter flux [1]. While a three-compartment tracer kinetic model using arterial input functions provides a gold standard for estimating binding potential (BP), it is invasive and requires multiple scans. The Reference Tissue Model (RTM) offers a simpler, non-invasive alternative by using the cerebellum as a reference region devoid of D2-like receptors, eliminating the need for arterial blood sampling [2] [1].

2.0 Comparative Performance of Quantitative Methods A comparative study of three methods for estimating BP in the caudate and putamen found that while absolute BP values differed, all three were highly correlated. The table below summarizes the key findings [2] [1]:

Method Name Description Key Findings
Three-Compartment Tracer Kinetic Model Uses arterial plasma input function; requires separate blood flow (rCBF) and blood volume (rCBV) scans [1]. Considered the most rigorous; provided the highest BP estimates [2] [1].
Graphical Method (Logan) with Arterial Input Uses arterial plasma input function to calculate a Distribution Volume Ratio (DVR) [1]. BP estimates were highly correlated with the three-compartment model [2] [1].
Graphical Method (Logan) with Reference Tissue Uses cerebellum as a reference region; no arterial blood sampling required [1]. Provided the lowest BP estimates (p<0.0001) but were highly correlated with other methods; recommended for its balance of simplicity and accuracy [2] [1].

3.0 Detailed Experimental Protocol This protocol is adapted from the validation study by the Human Studies Committee of Washington University [1].

3.1 Subject Preparation

  • Participants: The method has been validated in a cohort of humans (e.g., 16 subjects, age 51±12 years), including those with primary focal dystonia, Tourette's Syndrome, and normal controls [1].
  • Catheterization: Insert a 20-gauge catheter into an arm vein for radiopharmaceutical injection. For full kinetic modeling, a second catheter is placed in a radial artery for blood sampling [1].
  • Head Stabilization: Position the subject in the scanner and stabilize the head using a custom-molded polyform mask to minimize motion [1].

3.2 Radiochemistry

  • Synthesis: Produce [¹⁸F]NMB with a radiochemical purity exceeding 95% and a specific activity greater than 2000 Ci/mmol (74 TBq/mmol) at end-of-synthesis [1].
  • Formulation: Dissolve the radioligand in 1 mmol/L lactic acid in 0.9% saline for intravenous injection [1].

3.3 Image Acquisition

  • MRI: Acquire a structural MRI (e.g., MPRAGE sequence) for anatomic reference and region of interest (ROI) definition [1].
  • PET Scans:
    • Blood Volume (rCBV): Perform a bolus inhalation of 556-1480 MBq of C¹⁵O [1].
    • Blood Flow (rCBF): Perform a bolus injection of 1110-1850 MBq of H₂¹⁵O. Allow at least 20 minutes for decay before [¹⁸F]NMB injection [1].
    • [¹⁸F]NMB Scan: Inject 185-260 MBq of [¹⁸F]NMB intravenously over 30 seconds. Acquire dynamic PET images for 180 minutes (e.g., 10×1-min frames followed by 34×5-min frames) [1].

3.4 Image Analysis

  • Motion Correction: Realign all dynamic PET image frames using an automatic image registration (AIR) algorithm [1].
  • Co-registration: Co-register the subject's MRI to the [¹⁸F]NMB PET image [1].
  • ROI Definition: Manually outline the caudate, putamen, and cerebellum on the MRI. Apply these ROIs to the co-registered, motion-corrected PET data to extract time-activity curves (TACs) [1].

3.5 Quantitative Analysis using Reference Tissue Model The core of the RTM analysis uses the Logan graphical method. The following diagram and code outline the workflow and data flow for generating a BP estimate.

cluster_1 Input Data PET Dynamic PET Data Coregister Co-register & Extract Time-Activity Curves (TACs) PET->Coregister MRI_ROI MRI Regions of Interest (Caudate, Putamen, Cerebellum) MRI_ROI->Coregister Logan Apply Logan Graphical Method with Reference Tissue Coregister->Logan Striatal & Cerebellar TACs DVR Distribution Volume Ratio (DVR) Logan->DVR BP Binding Potential BP = DVR - 1 DVR->BP

  • Model Implementation: The binding potential is derived from the Distribution Volume Ratio (DVR) calculated using the Logan graphical method with a reference region. The formula is [1]:
    BP = DVR - 1
    The DVR is the ratio of the slope of the Logan plot for the receptor-rich region (e.g., caudate) to the slope for the reference region (cerebellum) [1].

4.0 Method Selection Workflow The following decision diagram guides researchers in selecting the appropriate analytical method based on their experimental requirements and resources.

Start Start Method Selection Q1 Are arterial blood sampling and multiple scans feasible? Start->Q1 Q2 Is computational simplicity a primary concern? Q1->Q2 No Gold Use 3-Compartment Tracer Kinetic Model Q1->Gold Yes LoganArt Use Logan Graphical Method with Arterial Input Q2->LoganArt No RTM Use Reference Tissue Model (Logan with Cerebellum) Q2->RTM Yes

Key Considerations for Researchers

  • Validation: The RTM for [¹⁸F]NMB has been validated against invasive methods and shown to provide highly correlated BP estimates, supporting its use in human studies [2] [1].
  • Steady-State Assumption: Standard kinetic models assume steady-state brain conditions during the scan. If the experimental design intentionally perturbs the system (e.g., with a drug challenge), time-variant models may be required to avoid misinterpretation of data [3].
  • Practical Advantage: The primary advantage of the RTM is its simplicity, requiring only the [¹⁸F]NMB PET scan and an MRI for analysis, making it suitable for larger clinical studies [2].

References

Comprehensive Application Notes and Protocols: Graphical Methods for Dopamine D2 Receptor Binding Potential Estimation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to D2 Receptor Imaging and Quantification

Dopamine D2 receptor imaging represents a cornerstone of neuropsychiatric research, providing critical insights into the pathophysiology of conditions ranging from Parkinson's disease to schizophrenia. The quantification of receptor binding parameters in living human brain has revolutionized our understanding of neurotransmitter systems and their relationship to cognitive processes, behavior, and treatment response. Molecular imaging techniques, particularly Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET), enable non-invasive assessment of D2 receptor availability, offering researchers and clinicians powerful tools to investigate dopaminergic function in health and disease.

The evolution of quantification methods has progressed from simple ratio approaches to sophisticated kinetic models that account for complex physiological factors. Early approaches relied on static imaging and standardized uptake values, but these methods often failed to account for critical factors such as non-specific binding, metabolite penetration, and blood flow effects. The development of graphical analysis techniques represented a significant advancement by enabling robust quantification of receptor parameters while maintaining relative simplicity of implementation. These methods have proven particularly valuable for clinical research applications where balancing methodological rigor with practical constraints is essential.

Recent longitudinal studies have highlighted the clinical significance of accurate D2 receptor quantification. For instance, the Cognition, Brain, and Aging (COBRA) study demonstrated that age-related dopamine decline occurs at approximately 5% per decade in healthy older adults and that these changes are positively correlated with cognitive decline (r = 0.31), underscoring the importance of precise quantification methods for understanding neurocognitive aging [1]. Such findings emphasize the critical need for reliable and accessible quantification methods that can detect subtle changes in dopaminergic function over time.

Table 1: Common Radiotracers for D2 Receptor Imaging and Their Properties

Radiotracer Imaging Modality Primary Applications Affinity Profile Key References
[123I]epidepride SPECT Striatal & extrastriatal D2 receptors Ultra-high [2]
[11C]raclopride PET Striatal D2 receptors Moderate [3]
[11C]FLB 457 PET Extrastriatal D2 receptors High [3]
[123I]IBZM SPECT Striatal D2/3 receptors Moderate [4]

Graphical Analysis Methods for D2 Receptor Quantification

Theoretical Foundations

Graphical analysis techniques for receptor quantification build upon the principle that the relationship between tracer delivery and receptor binding can be mathematically transformed into a linear plot, from which specific binding parameters can be derived. The fundamental innovation was introduced by Logan et al., who demonstrated that reversible radioligand binding could be analyzed using time-activity measurements to generate linear plots after equilibrium is reached [2]. The slope of this linear portion provides an estimate of the total distribution volume (V_T), which represents the equilibrium ratio of tracer concentration in tissue to that in plasma. For receptor quantification, the specific binding is typically calculated as the difference between V_T in receptor-rich regions and V_T in reference regions devoid of specific receptors.

The mathematical formalism underlying graphical analysis involves transforming the kinetic data such that the Y-axis represents the integral of tissue activity normalized to current activity, while the X-axis represents the integral of plasma activity normalized to tissue activity. This transformation yields a linear relationship after a certain time point, with the slope corresponding to the distribution volume. The simplified reference tissue model (SRTM) further advanced the field by enabling quantification without arterial blood sampling, instead using a reference region as an indirect input function [4]. This approach significantly reduced the methodological burden while maintaining accuracy for many applications.

For D2 receptor imaging with specific radiotracers, graphical analysis has been adapted to address methodological challenges such as the presence of labeled lipophilic metabolites. These metabolites can penetrate the blood-brain barrier and contribute to non-specific binding, potentially confounding quantification. Ichise and colleagues extended graphical analysis to account for this factor by incorporating metabolite-corrected plasma input functions, thereby improving the accuracy of binding parameter estimates in both striatal and extrastriatal regions [2] [5]. This refinement proved particularly important for high-affinity ligands like [123I]epidepride, where metabolite contributions significantly influence quantification.

Practical Implementation

The implementation workflow for graphical analysis begins with the acquisition of dynamic imaging data coupled with arterial blood sampling for metabolite correction. Following data acquisition, preprocessing steps include region-of-interest (ROI) definition on coregistered structural MRI scans, time-activity curve extraction, and metabolite correction of plasma data. The graphical analysis itself is then performed by plotting the transformed variables as described above and applying linear regression to the equilibrium portion of the data. The resulting distribution volume ratios are used to calculate the non-displaceable binding potential (BP_ND), which reflects the product of receptor density (B_avail) and affinity (1/appK_d).

For [123I]epidepride SPECT imaging, studies have demonstrated that graphical analysis with metabolite correction (GA) produces binding potential values that strongly correlate with those derived from full kinetic analysis (r ≥ 0.90) [2] [5]. The accuracy of this approach has been validated for both high-density striatal regions (BP_ND ≈ 77.8-98.8 mL/g) and lower-density extrastriatal regions such as the temporal cortex (BP_ND ≈ 2.35-4.61 mL/g). This regional versatility makes graphical analysis particularly valuable for investigating dopaminergic function beyond the striatum, including cortical regions where D2 receptors play important roles in cognitive processes.

The simplified reference tissue model (SRTM) offers a practical alternative when arterial sampling is not feasible. This approach models the tissue time-activity curves using a reference region input, estimating BP_ND through nonlinear regression. Validation studies have shown strong correlations between SRTM-derived BP_ND values and those from full kinetic analysis (r = 0.84), demonstrating its reliability for clinical research applications [4]. However, this method assumes that the reference region (typically cerebellum) is completely devoid of specific binding, an assumption that may not hold perfectly for ultra-high-affinity ligands in regions with very low receptor densities.

Simplified Quantification Approaches

Methodological Innovations

Simplified quantification methods have emerged to address the practical challenges associated with full kinetic modeling and graphical analysis, particularly in clinical settings where resources may be limited. These approaches aim to balance methodological rigor with practical feasibility by reducing the need for extensive blood sampling while maintaining acceptable accuracy. One significant innovation is the simplified analysis (SA) method for [123I]epidepride SPECT, which combines tissue ratio measurements with single-sample blood data to estimate the specific volume of distribution (V_3') [2] [5]. This approach circumvents the need for full metabolite profiling while accounting for intersubject variability in non-displaceable distribution volumes.

The theoretical basis for simplified methods often rests on establishing relationships between simple ratio measurements and binding parameters derived from full kinetic analysis. For [123I]epidepride, the tissue ratio (R_T) between receptor-rich and reference regions shows only a moderate correlation (r ≤ 0.65) with V_3' from kinetic analysis due to significant intersubject variability (23%) in the metabolite-contributed distribution volume of the non-displaceable compartment [5]. By incorporating single-blood sample data, simplified analysis substantially improves this correlation (r ≥ 0.90) while dramatically reducing the methodological burden compared to approaches requiring 30 plasma samples over 14 hours.

Further simplifications have been developed for specific research contexts. The Logan's non-invasive graphical analysis (LNIGA) and standardized uptake ratio (SUR) methods provide additional alternatives that require only tissue time-activity curves without blood sampling. Validation studies comparing these approaches to full kinetic modeling for [123I]IBZM SPECT have demonstrated strong correlations (r = 0.84 for both LNIGA and SUR), supporting their use in longitudinal interventional studies where relative changes rather than absolute values are of primary interest [4]. These methods trade some precision for greatly increased practicality in clinical research settings.

Validation and Performance

Comprehensive validation studies have established the performance characteristics of simplified quantification methods across different radiotracers and experimental conditions. For [123I]epidepride SPECT, simplified analysis (SA) has been directly compared to metabolite-accounted kinetic analysis (KA), graphical analysis (GA), and multilinear regression analysis (MLRA) [2] [5]. The results demonstrate that SA produces V_3' values that significantly correlate with KA (r ≥ 0.90) across both striatal (83.9 ± 24.8 mL/g) and extrastriatal regions (4.26 ± 1.74 mL/g), with values intermediate between MLRA and GA estimates.

The accuracy and precision of these methods vary depending on the receptor density of the target region. In high-density striatal regions, all simplified methods show excellent agreement with full kinetic analysis, while in lower-density extrastriatal regions, some systematic underestimation may occur. For example, in the temporal cortex, SA-derived V_3' values (4.26 ± 1.74 mL/g) tend to be slightly lower than those from KA (5.61 ± 1.84 mL/g) but higher than MLRA values (2.35 ± 1.16 mL/g) [5]. This pattern suggests that region-specific validation is essential when implementing simplified methods for novel applications or brain regions.

Recent methodological innovations include the development of a single-scan protocol for absolute D2/3 receptor quantification with [123I]IBZM SPECT using a partial saturation approach [4]. This method enables separate estimation of receptor density (B_avail) and apparent affinity (appK_d) through a single dynamic SPECT session, addressing a critical limitation of conventional BP_ND measurements that conflate these parameters. Validation in animal models demonstrated the method's sensitivity to detect biologically meaningful changes, including an 18% increase in B_avail after adenoviral-mediated D2-receptor overexpression and a 16.93% decrease in B_avail combined with a 39.12% increase in appK_d following amphetamine administration [4].

Table 2: Performance Comparison of D2 Receptor Quantification Methods for [123I]Epidepride SPECT

Quantification Method Striatal V_3' (mL/g) Temporal Cortex V_3' (mL/g) Correlation with KA (r value) Blood Sampling Requirement Computational Complexity
Kinetic Analysis (KA) 107.6 ± 34.4 5.61 ± 1.84 1.00 Extensive (30 samples) Very High
Graphical Analysis (GA) 98.8 ± 34.2 4.61 ± 1.77 ≥0.90 Moderate Moderate
Multilinear Regression (MLRA) 77.8 ± 36.6 2.35 ± 1.16 ≥0.90 Moderate Moderate
Simplified Analysis (SA) 83.9 ± 24.8 4.26 ± 1.74 ≥0.90 Minimal (single sample) Low
Tissue Ratio (R_T) N/A N/A ≤0.65 None Very Low

Experimental Protocols

Graphical Analysis with [123I]Epidepride SPECT

Subject preparation for [123I]epidepride SPECT imaging should include screening for neurological and psychiatric conditions, pregnancy testing, and assessment of contraindications to radiation exposure. Participants should be instructed to abstain from alcohol, recreational drugs, and medications affecting dopaminergic function for at least 48 hours prior to the study, with specific duration depending on medication half-life. Following informed consent, an intravenous catheter is placed for radiotracer administration, and a radial artery catheter is inserted for blood sampling when metabolite correction is required.

The imaging protocol begins with intravenous bolus injection of [123I]epidepride (dose: 185-222 MBq). Dynamic SPECT acquisition is performed over approximately 14 hours to capture both uptake and washout phases. Simultaneously, arterial blood sampling is conducted at progressively increasing intervals (e.g., every 10 seconds initially, extending to 30-minute intervals by the end of the study). A total of 30 samples is typically collected, with selected samples (8-10) undergoing metabolite analysis using high-performance liquid chromatography to determine the parent fraction [2] [5].

Image processing includes reconstruction of dynamic frames, attenuation correction, and coregistration with structural MRI. Time-activity curves are extracted from receptor-rich regions (striatum, temporal cortex) and reference region (cerebellum). For graphical analysis, the transformed data are plotted according to the method described in Section 2.1, with linear regression applied to the linear portion (typically from 90 minutes post-injection onward). The distribution volume ratio is calculated as (slope_RR - slope_RF), where RR represents receptor-rich regions and RF represents reference region. Quality control measures should include assessment of linearity (R² > 0.95) and visual inspection of residuals.

Simplified Reference Tissue Method Protocol

For studies where arterial blood sampling is not feasible, the Simplified Reference Tissue Model (SRTM) provides a practical alternative. Subject preparation and radiotracer administration follow similar procedures as described in Section 4.1, but without arterial line placement. Dynamic SPECT acquisition is typically shorter (90-120 minutes) for tracers with faster kinetics such as [123I]IBZM. The reference region (cerebellum) is used to generate the input function, eliminating the need for blood-based input function determination [4].

The computational implementation of SRTM involves fitting the time-activity curves from receptor-rich regions using a three-parameter model: R₁ (relative delivery ratio compared to reference region), k₂ (efflux rate constant from target tissue), and BP_ND (binding potential). Nonlinear regression algorithms such as the Levenberg-Marquardt method are employed to minimize the sum of squared differences between measured and predicted time-activity curves. The model constraints typically include fixing the k₂' parameter (efflux rate from reference region) to a population-based value or estimating it from cerebellar data.

Validation steps should be incorporated to ensure methodological robustness. These include assessing goodness-of-fit through visual inspection of fitted curves and quantitative measures such as the Akaike Information Criterion. When possible, a subset of participants should undergo full kinetic analysis with blood sampling to establish center-specific validation of SRTM-derived parameters. For [123I]IBZM SPECT, strong correlations (r = 0.84) have been demonstrated between BP_ND values derived from SRTM and those from full kinetic modeling using a 3-tissue compartment, 7-parameter model, supporting its use in clinical research [4].

Partial Saturation Protocol for Absolute Quantification

The partial saturation protocol represents an advanced methodology that enables separate estimation of receptor density (B_avail) and apparent affinity (appK_d) through a single scanning session [4]. This approach is particularly valuable for investigating endogenous neurotransmitter dynamics, as appK_d is influenced by competition with endogenous dopamine. The protocol involves administration of a tracer dose followed by a higher specific activity bolus to achieve varying levels of receptor occupancy without exceeding 5-10% occupancy from the tracer dose alone.

Experimental implementation begins with a low-mass tracer injection (ultra-high specific activity) to minimize receptor occupancy, followed 60-90 minutes later by a higher-mass injection that partially saturates available receptors. Dynamic SPECT acquisition continues throughout both phases, generating data that can be analyzed to construct an in vivo Scatchard plot. Linear regression of this plot yields B_avail as the x-intercept and -1/appK_d as the slope, providing separate estimates of both parameters [4].

This method has been validated in preclinical models demonstrating sensitivity to biologically meaningful interventions. Following adenovirus-mediated D2 receptor overexpression, the method detected an 18% increase in B_avail in the striatum. Similarly, in an amphetamine-induced dopamine release paradigm, it identified a 16.93% decrease in B_avail (p < 0.05) and a 39.12% increase in appK_d (p < 0.01), reflecting competitive binding between the radiotracer and endogenous dopamine [4]. These findings support the method's utility for investigating dopaminergic function in translational research.

G Partial Saturation Protocol for Absolute D2/3 Quantification START Start Protocol TRACER Ultra-High SA Tracer Injection (<5% Receptor Occupancy) START->TRACER SCAN1 Dynamic Acquisition (60-90 minutes) TRACER->SCAN1 SATURATE Higher Mass Injection (Partial Receptor Saturation) SCAN1->SATURATE SCAN2 Continued Dynamic Acquisition (60-90 minutes) SATURATE->SCAN2 TAC Time-Activity Curve Generation for Both Phases SCAN2->TAC SCATCH In Vivo Scatchard Plot Construction TAC->SCATCH REGRESS Linear Regression Analysis SCATCH->REGRESS PARAMS Separate Estimation of B_avail and appK_d REGRESS->PARAMS VALID Validation in Biological Models (Overexpression, DA Release) PARAMS->VALID

Advanced Applications and Methodological Considerations

Extrastriatal D2 Receptor Quantification

Extrastriatal D2 receptors present unique quantification challenges due to their lower density compared to striatal regions. The development of high-affinity radiotracers such as [123I]epidepride and [11C]FLB 457 has enabled visualization and quantification of these receptors, expanding the scope of dopaminergic research to include cortical and limbic regions. For example, [123I]epidepride demonstrates excellent signal-to-noise characteristics in extrastriatal regions, with specific binding ratios in temporal cortex approximately 10-20% of striatal values but still readily quantifiable [2]. This capability has opened new avenues for investigating the role of cortical D2 receptors in cognitive processes and neuropsychiatric disorders.

Methodological adaptations are often necessary for accurate extrastriatal quantification. The longer scanning durations required for equilibrium establishment (up to 14 hours for [123I]epidepride) present practical challenges but are essential for reliable parameter estimation. The influence of lipophilic metabolites becomes particularly important in low-density regions, where small errors in input function specification can disproportionately affect binding parameter estimates. For this reason, metabolite-corrected graphical analysis or simplified analysis with single-sample blood data are recommended over simple ratio methods for extrastriatal applications [5].

The clinical relevance of extrastriatal D2 receptors is increasingly recognized across multiple neuropsychiatric conditions. In schizophrenia, altered D2 receptor function in cortical regions has been implicated in cognitive deficits and negative symptoms. In aging and neurodegenerative diseases, extrastriatal dopaminergic dysfunction may contribute to cognitive decline independent of striatal pathology. Longitudinal studies such as the COBRA project have demonstrated that age-related D2 decline occurs in both striatal and extrastriatal regions, with important implications for understanding cognitive aging [1]. These applications highlight the value of robust quantification methods capable of reliably estimating receptor parameters across brain regions with varying receptor densities.

Endogenous Dopamine Competition Studies

Competition studies represent a sophisticated application of D2 receptor imaging that probes dynamic aspects of dopaminergic function rather than static receptor parameters. These experiments investigate how endogenous neurotransmitter release affects radiotracer binding, providing indirect measures of dopamine dynamics in living human brain. The foundational principle involves comparing binding potential under baseline conditions and following pharmacological or behavioral interventions that alter synaptic dopamine levels. Amphetamine challenge remains the most common paradigm, producing robust dopamine release that competitively inhibits radiotracer binding.

The methodological considerations for competition studies differ from conventional receptor quantification. The use of moderate-affinity tracers such as [11C]raclopride is preferred over high-affinity alternatives because their lower affinity makes them more sensitive to competition with endogenous dopamine [3]. The timing of post-intervention scanning must be carefully synchronized with the peak dopamine release, which varies depending on the challenge agent. For amphetamine, imaging typically begins 30-60 minutes after oral administration to coincide with peak dopamine release.

Interpretation of results requires careful consideration of the underlying physiological mechanisms. The observed reduction in binding potential following dopamine release reflects changes in both receptor availability and apparent affinity, which can be dissociated using advanced methods such as the partial saturation protocol [4]. Recent studies have demonstrated that amphetamine administration produces not only the expected decrease in B_avail (16.93%) but also a significant increase in appK_d (39.12%), reflecting genuine competitive binding between the radiotracer and endogenous dopamine [4]. These findings highlight the complex interplay between receptor density and neurotransmitter dynamics that can be elucidated through sophisticated quantification approaches.

Conclusion and Method Selection Guide

Graphical analysis methods for D2 receptor binding potential estimation have evolved substantially, offering researchers a range of options balancing methodological rigor with practical implementation. The selection of an appropriate quantification approach depends on multiple factors, including the research question, available resources, target brain regions, and specific radiotracer employed. For studies requiring the highest accuracy and willing to accommodate its methodological demands, graphical analysis with metabolite-corrected arterial input remains the gold standard, particularly for extrastriatal regions and absolute quantification.

For many clinical research applications, simplified methods such as SRTM or SA provide excellent alternatives that maintain good accuracy while dramatically reducing participant burden and technical requirements. These approaches have been validated against full kinetic analysis across multiple radiotracers and demonstrate strong correlations (r ≥ 0.84-0.90) for striatal regions [2] [4] [5]. The recent development of partial saturation protocols offers exciting new possibilities for dissecting receptor density and affinity, enabling more nuanced investigations of dopaminergic function in health and disease.

Future directions in D2 receptor quantification will likely focus on further methodological refinements, including improved partial volume correction, integration of machine learning approaches for parameter estimation, and development of simultaneous multi-tracer protocols. The growing recognition of dopamine's role in cognitive aging and neuropsychiatric disorders underscores the continuing importance of precise, accessible quantification methods. As longitudinal studies such as COBRA continue to elucidate the relationships between dopamine decline and cognitive changes, the methodological foundations provided by graphical and simplified analysis approaches will remain essential tools for advancing our understanding of the dopaminergic system in human health and disease.

Table 3: Guidelines for Selection of D2 Receptor Quantification Methods

Research Context Recommended Method Key Considerations Expected Performance Practical Constraints
Basic receptor characterization Graphical Analysis with Metabolite Correction Highest accuracy for absolute quantification r ≥ 0.90 vs. kinetic analysis Requires arterial sampling and metabolite analysis
Clinical trials & longitudinal studies Simplified Reference Tissue Model Balance of accuracy and practicality r = 0.84 vs. full kinetic analysis No arterial sampling needed
Endogenous dopamine competition Partial Saturation Protocol Separates B_avail and appK_d changes Detects ~17% changes in B_avail Complex protocol design
Multi-center studies Standardized Uptake Ratio Maximum simplicity and consistency r = 0.83 vs. full kinetic analysis Limited to relative comparisons
Extrastriatal regions Simplified Analysis with single sample Accounts for metabolite contributions r ≥ 0.90 for temporal cortex Minimal blood sampling required

References

Comprehensive Application Notes and Protocols for Determining Benperidol Plasma Levels Using HPLC

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Benperidol Analysis

This compound is a potent butyrophenone neuroleptic used primarily in the management of schizophrenia. Therapeutic drug monitoring of this compound is essential for optimizing dosage regimens and understanding pharmacokinetic-pharmacodynamic relationships. High-Performance Liquid Chromatography (HPLC) has emerged as the predominant analytical technique for quantifying this compound and its metabolites in biological samples due to its sensitivity, specificity, and reliability. These application notes provide detailed methodologies for the accurate determination of this compound in human plasma, incorporating both conventional and advanced HPLC approaches with relevant detection systems. The protocols outlined here have been validated for use in clinical pharmacokinetic studies, including those investigating bioavailability and therapeutic efficacy in schizophrenic patients [1] [2].

The determination of this compound plasma concentrations presents several analytical challenges, including the need for low detection limits (sub-ng/mL), selective separation from endogenous plasma components and metabolites, and efficient extraction from complex biological matrices. The methods described herein address these challenges through optimized sample preparation techniques, chromatographic conditions, and detection strategies. Furthermore, the inclusion of metabolite profiling for reduced this compound (TVX Q 5402) provides a comprehensive approach to understanding the complete pharmacokinetic profile of this compound administration [3].

Analytical Methodologies

HPLC with Electrochemical Detection

Sample Preparation Protocol:

  • Extraction Procedure: Utilize a two-step solid-phase extraction process. First, employ reversed-phase material (C18) followed by cation-exchange material for enhanced sample purity [3].
  • Internal Standard: Incorporate spiperone as the internal standard to ensure analytical accuracy and precision [3].
  • Plasma Volume: Use 1 mL of human plasma for the extraction procedure [3].
  • Processing: Condition the reversed-phase cartridge with methanol and water before sample application. Adjust plasma pH to approximately 7.0-7.5 before loading. Wash with water and a small volume of methanol-water mixture before elution with methanol containing a small percentage of acid. The eluate is then processed through the cation-exchange step [3].

Chromatographic Conditions:

  • Column: Cyanopropyl silica gel column (5 μm; 250 mm × 4.6 mm I.D.) [3]
  • Mobile Phase: 0.15 M acetate buffer (pH 4.7) containing 25% acetonitrile (w/w) [3]
  • Flow Rate: Isocratic flow at 1.0 mL/min (typical, adjust as needed) [3]
  • Detection: Electrochemical detection with appropriate settings for oxidative mode [3]
  • Temperature: Ambient column temperature [3]
HPLC with UV Detection

Sample Preparation Protocol:

  • Extraction Method: Liquid-liquid extraction with appropriate organic solvents [4].
  • Internal Standard: Haloperidol serves as a suitable internal standard for this method [4].
  • Plasma Volume: Utilize 2-4 mL plasma samples for improved detection limits [4].
  • Processing: Adjust plasma pH to alkaline conditions (approximately 9.0-10.0) using ammonium hydroxide or similar base. Add internal standard and extract with organic solvent such as hexane-isoamyl alcohol or dichloromethane. Vortex mix, centrifuge, and transfer organic layer. Evaporate to dryness under nitrogen stream and reconstitute in mobile phase for injection [4].

Chromatographic Conditions:

  • Column: Reversed-phase C18 column [4]
  • Mobile Phase: 32% acetonitrile in 0.05 M potassium dihydrogen phosphate buffer (pH 2.8) [4]
  • Flow Rate: 1.0-1.5 mL/min (optimize for separation efficiency) [4]
  • Detection: UV detection at 254 nm [4]
  • Temperature: Ambient column temperature [4]

Table 1: Comparison of HPLC Methods for this compound Determination

Parameter HPLC-ECD Method HPLC-UV Method
Detection Limit 0.5 ng/mL [3] 0.5-1.0 ng/mL [4]
Sample Volume 1 mL plasma [3] 2-4 mL plasma [4]
Extraction Method Two-step solid-phase (reversed-phase + cation-exchange) [3] Liquid-liquid extraction [4]
Internal Standard Spiperone [3] Haloperidol [4]
Run Time Approximately 7-12 minutes per sample [3] Variable based on chromatographic conditions

Method Validation Parameters

Both HPLC methods for this compound determination have been rigorously validated according to standard bioanalytical guidelines. The key validation parameters include:

  • Linearity: Calibration curves demonstrate linear response across therapeutically relevant concentrations (0.5-50 ng/mL) [3] [4].
  • Accuracy and Precision: Inter-day and intra-day precision values show coefficients of variation (CV) typically less than 15% at all concentration levels, including the lower limit of quantification [3].
  • Selectivity: Methods successfully discriminate this compound and its reduced metabolite from endogenous plasma components and commonly co-administered medications [3] [4].
  • Recovery: Extraction efficiencies exceed 70% for both this compound and internal standards, with consistent reproducibility across multiple batches [3] [4].
  • Stability: this compound remains stable in plasma through multiple freeze-thaw cycles, during short-term storage at room temperature, and throughout the analytical process [3].

Clinical Applications and Pharmacokinetic Data

The described HPLC methods have been successfully applied in clinical pharmacokinetic studies involving schizophrenic patients. Key findings from these investigations include:

Table 2: Pharmacokinetic Parameters of this compound in Schizophrenic Patients After 6 mg Dose

Parameter Intravenous Oral Liquid Oral Tablet
t₁/₂β (h) 5.80 [1] [2] 5.5 [1] [2] 4.7 [1] [2]
tₘₐₓ (h) - 1.0 [1] [2] 2.7 [1] [2]
Cₘₐₓ (ng/mL) - 10.2 [1] [2] 7.3 [1] [2]
Absolute Bioavailability 100% (reference) 48.6% [1] [2] 40.2% [1] [2]
Mean Residence Time (h) 7.50 [1] [2] 8.44 [1] [2] 8.84 [1] [2]

These pharmacokinetic data demonstrate significant differences in absorption profiles between oral formulations, with the liquid administration showing faster absorption and higher peak concentrations compared to tablet formulation. The elimination half-life remains consistent across administration routes, supporting once-daily or twice-daily dosing regimens in clinical practice [1] [2].

Experimental Workflow

The following diagram illustrates the complete analytical workflow for this compound determination in plasma samples using HPLC:

G SampleCollection Sample Collection (Human Plasma) SamplePrep Sample Preparation SampleCollection->SamplePrep Extraction Extraction Method SamplePrep->Extraction AcidAlkali Acid/Alkali Treatment SamplePrep->AcidAlkali ISTD Internal Standard Addition SamplePrep->ISTD Centrifuge Centrifugation SamplePrep->Centrifuge Evaporation Solvent Evaporation SamplePrep->Evaporation Reconstitution Reconstitution in Mobile Phase SamplePrep->Reconstitution HPLC HPLC Analysis Extraction->HPLC SPE Solid-Phase Extraction Extraction->SPE LLE Liquid-Liquid Extraction Extraction->LLE Detection Detection System HPLC->Detection DataAnalysis Data Analysis Detection->DataAnalysis ECD Electrochemical Detection Detection->ECD UVD UV Detection (254 nm) Detection->UVD Results Pharmacokinetic Application DataAnalysis->Results PK Pharmacokinetic Studies Results->PK TDM Therapeutic Drug Monitoring Results->TDM BA Bioavailability Studies Results->BA

Diagram 1: Analytical workflow for this compound plasma level determination

Troubleshooting and Technical Notes

  • Peak Tailing: If peak tailing occurs with this compound or the internal standard, adjust mobile phase pH (typically between 2.8-4.7) or modify buffer concentration to improve peak shape [3] [4].
  • Low Recovery: Ensure proper pH adjustment during extraction. For solid-phase extraction, verify cartridge conditioning and washing steps. For liquid-liquid extraction, confirm appropriate solvent selection and mixing time [3] [4].
  • Retention Time Shift: Monitor column performance regularly. Retention time shifts may indicate column deterioration or mobile phase composition errors. Prepare fresh mobile phase daily and degas thoroughly before use [3].
  • Reduced this compound Measurement: When quantifying the reduced this compound metabolite, ensure complete separation from parent compound by optimizing mobile phase composition. The metabolite typically elutes earlier than this compound under reversed-phase conditions [3].
  • Sensitivity Issues: For low concentration samples (<1 ng/mL), increase plasma sample volume or concentrate the final extract further. For UV detection, consider alternative wavelengths or switching to electrochemical detection for improved sensitivity [3] [4].

Conclusion

The HPLC methods described herein provide robust, sensitive, and specific approaches for quantifying this compound in human plasma. The electrochemical detection method offers superior sensitivity for low concentration determinations, while the UV detection method provides a cost-effective alternative with adequate sensitivity for most clinical applications. The validated performance characteristics of these methods make them suitable for therapeutic drug monitoring, pharmacokinetic studies, and bioavailability assessments in both research and clinical settings.

References

Quantitative Data Summary for NCA F-18 Benperidol Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key radiochemical data from the search results.

Parameter Reported Value Experimental Context
Overall Radiochemical Yield 10-20% (at EOB) [1] Multistep synthesis from EOB; 90 min total synthesis time [1].
5-10% (at EOB) [2] 3-step reaction sequence; 100 min total synthesis time for 18Fbenperidol [2].
Specific Activity ~3 Ci/μmol (at EOB) [1] Range of 1-6 Ci/μmol, determined by radioreceptor and HPLC assays [1].
>3000 Ci/mmol [2] For 18FThis compound; determined for multi-millicurie production [2].
Stable Fluoride in 18F Solution 15.3 ± 9.0 nmol [1] Determined by ion chromatography prior to synthesis [1].

Experimental Protocol for NCA F-18 this compound Synthesis

The following workflow and detailed steps are adapted from the general method for synthesizing NCA F-18-labeled butyrophenone neuroleptics [1].

G Start Start: Produce [18F]Fluoride Step1 Synthesize NCA p-[18F]fluorobenzonitrile Start->Step1 Reaction with p-nitrobenzonitrile Step2 Convert to γ-chloro-p-[18F]fluorobutyrophenone Step1->Step2 Chemical conversion Step3 Alkylate with appropriate amine Step2->Step3 Alkylation reaction Step4 Purify via Preparative HPLC Step3->Step4 Crude product mixture Final Final Product: NCA F-18 this compound Step4->Final Formulation

Detailed Procedure:

  • Synthesis of NCA p-[18F]fluorobenzonitrile: The NCA [18F]fluoride, obtained from an oxygen-18 target, is reacted with p-nitrobenzonitrile to form the key intermediate, p-[18F]fluorobenzonitrile [1].
  • Conversion to γ-chloro-p-[18F]fluorobutyrophenone: The p-[18F]fluorobenzonitrile is rapidly converted into another intermediate, γ-chloro-p-[18F]fluorobutyrophenone, which serves as the active precursor for alkylation [1].
  • Alkylation to Form F-18 this compound: The γ-chloro-p-[18F]fluorobutyrophenone is alkylated with the appropriate amine precursor of this compound (1-[3-(4'-fluorobenzoyl)propyl]-4-(2-keto-3-methyl-1-benzimidazolinyl)piperidine) [2] to yield the crude NCA F-18 this compound [1].
  • Purification: The final radioactive product is isolated and purified using preparative high-performance liquid chromatography (HPLC) to achieve pharmaceutical purity [1].
  • Quality Control: The specific activity of the final product can be determined using techniques such as radioreceptor assays and HPLC analysis [1].

Methodological Notes

  • Synthesis Strategy: The reported method is a multistep synthesis starting from a simple fluoride precursor. The approach first builds a fluorinated aromatic synthon (p-[18F]fluorobenzonitrile) which is then elaborated into the final neuroleptic molecule [1].
  • Alternative Approaches: Later research has explored other fluorination methods that could be relevant, such as:
    • Direct Nucleophilic Fluorination: Optimization studies have investigated the direct fluorination of butyrophenone neuroleptics, which could potentially streamline the synthesis [3] [4].
    • Electrochemical Separation: The use of an electrochemical cell for drying and concentrating [18F]fluoride has been demonstrated for other tracers as an alternative to azeotropic distillation, potentially simplifying the initial step [5].
    • High-Throughput Experimentation (HTE): Modern workflows using HTE with 96-well plates are being developed to rapidly optimize complex radiochemical reactions like copper-mediated radiofluorination, which could be applied to refine this compound synthesis conditions [6].

References

Comprehensive Application Notes and Protocol for Benperidol PET Imaging of Striatal D2 Dopamine Receptors

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Benperidol PET Radioligands

N-([11C]methyl)this compound ([11C]NMB) and 18FThis compound ([18F]NMB) represent a class of high-affinity positron emission tomography (PET) radioligands specifically developed for the quantitative assessment of D2-like dopamine receptors in the living brain. These radioligands are chemically identical except for their radioactive isotopes ([11C] vs [18F]), providing identical pharmacological properties while offering flexibility in imaging protocols based on clinical needs and cyclotron availability. [1] The unique properties of this compound-based radiotracers make them particularly valuable for neuropsychiatric research and drug development applications where precise quantification of D2 receptor availability is essential.

The development of [11C]NMB and [18F]NMB addressed significant limitations of earlier D2 receptor radioligands such as [11C]raclopride. Unlike these predecessors, NMB demonstrates exceptional receptor selectivity with more than 200-fold greater affinity for D2 versus D3 receptors and minimal displacement by endogenous dopamine, providing a more stable measurement of receptor density unaffected by fluctuating synaptic dopamine levels. [1] This technical advantage allows researchers to distinguish true changes in receptor availability from neurotransmitter release dynamics, a critical consideration in both basic neuroscience research and clinical drug development programs.

Radioligand Properties and Advantages

Key Pharmacological Characteristics

The distinct molecular properties of this compound-based radiotracers confer significant advantages for quantitative D2 receptor imaging:

  • High D2 Receptor Specificity: [11C]NMB shows minimal off-target binding with specificity for D2 receptors over other neuroreceptor types including serotonin receptors, which commonly complicate interpretation with other radioligands. [1] This high specificity ensures that measured binding potentials accurately reflect D2 receptor density rather than confounding interactions with other receptor systems.

  • D2/D3 Receptor Discrimination: With >200-fold selectivity for D2 over D3 receptors, [11C]NMB provides a cleaner signal of D2 receptor binding compared to non-selective tracers like [11C]raclopride, [18F]fallypride, and [123I]IBZM that cannot distinguish between these receptor subtypes. [1] This is particularly important given the different distributions and potential functional roles of D2 and D3 receptors in reward pathways and other behaviors.

  • Dopamine-NonDisplaceable Binding: Unlike [11C]raclopride and similar radioligands, NMB binding is not significantly affected by endogenous dopamine release, providing a stable measure of receptor availability that is not confounded by synaptic dopamine fluctuations. [1] This property is crucial for studies where dopamine tone may be altered, such as in medication trials or substance use studies.

Technical Specifications

Table 1: Comparative Pharmacokinetic Properties of NMB Radioligands

Parameter [11C]NMB [18F]NMB Comparison Radioligands
Isotope Half-life 20.4 minutes 109.8 minutes Variable
D2 Receptor Affinity (Kd) High affinity High affinity Variable
D2/D3 Selectivity >200:1 >200:1 Non-selective in most cases
Sensitivity to Endogenous DA Minimal displacement Minimal displacement Significant displacement
Striatal Uptake Ratio High (up to 11:1) High Moderate to high
Extrastriatal Binding Quantifiable in multiple regions Quantifiable in multiple regions Limited with some tracers
Synthesis Specific Activity ≥39 TBq/mmol Not specified Variable

Table 2: Radiation Dosimetry Profile of [11C]NMB

Organ/Tissue Absorbed Dose (mGy/MBq) Critical Organ Limits
Heart Wall 0.0105 Critical organ
Kidneys 0.00919 Critical organ
Liver 0.0077 -
Lungs 0.0054 -
Brain 0.0047 -
Total Body 0.0028 -
Effective Dose 0.0037 mSv/MBq -
Recommended Max Activity 4762 MBq 50 mGy to heart

The radiation dosimetry profile of [11C]NMB has been thoroughly evaluated in primate studies, demonstrating that the heart and kidneys receive the highest absorbed doses, making them the critical organs for radiation safety considerations. [2] The effective dose of 3.7 μSv/MBq allows for administration of up to 4762 MBq (128.7 mCi) while maintaining radiation exposure within acceptable limits for human research studies. [2] This administration level provides sufficient signal for high-quality imaging while maintaining participant safety.

Pre-imaging Preparation Protocol

Subject Screening and Preparation

Comprehensive medical screening is essential prior to [11C]NMB PET imaging to ensure participant safety and data quality. All potential subjects should undergo:

  • Medical and Psychiatric Evaluation: Complete medical history, physical examination, and structured psychiatric interview (e.g., SCID for DSM-IV) to exclude conditions that might affect dopamine signaling, such as psychotic disorders, substance dependence, major depression, or neurological conditions. [1]
  • Metabolic Workup: Fasting blood glucose, hemoglobin A1C, and oral glucose tolerance test to exclude diabetes and impaired glucose tolerance, which may alter dopamine receptor expression. [1]
  • Neurological Assessment: Standardized neurological examination and rating scales (e.g., UPDRS3 for parkinsonism) to characterize motor function. [3] [4]
  • Cognitive and Mood Assessment: Intelligence testing (WASI), depression inventory (BDI-II), and ADHD screening (ASRS) to identify potential confounders. [1]
  • MRI Acquisition: High-resolution 3D MPRAGE structural MRI (recommended parameters: TR=2400 ms, TI=1000 ms, TE=3.14 ms, flip angle=8°, 0.9×0.9×0.9 mm voxels) for anatomical coregistration and region of interest definition. [4]
Radiopharmaceutical Synthesis

The synthesis of [11C]NMB follows an automated adaptation of established methods providing high specific activity product suitable for human administration:

  • Radiolabeling Process: [11C]CO₂ produced via the ¹⁴N(p,α)¹¹C nuclear reaction is converted to [11C]CH₃I, which undergoes reaction with this compound precursor at 90°C for 10 minutes in the presence of base. [1]
  • Purification and Formulation: The crude product is purified via reversed-phase preparative HPLC, reformulated using solid-phase extraction, and terminally sterilized through 0.2 μm filtration. [1]
  • Quality Control: Final product must demonstrate ≥95% radiochemical purity and specific activity ≥39 TBq/mmol (1066 Ci/mmol) to ensure optimal receptor binding and minimize mass effects. [1]

Image Acquisition Protocol

PET Scanning Parameters

Standardized image acquisition is critical for obtaining comparable data across studies and subjects. The following protocol has been validated in multiple human studies:

  • Scanner Configuration: Use a high-resolution PET scanner such as the Siemens/CTI EXACT+ with BGO detector elements (spatial resolution ~4.3 mm FWHM in 3D mode). [4]
  • Attenuation Correction: Acquire transmission scan using ⁶⁸Ge rod sources prior to radiotracer administration to measure individual attenuation factors. [4]
  • Radiotracer Administration: Intravenous injection of 6.4-18.1 mCi (237-670 MBq) [11C]NMB or equivalent [18F]NMB activity over 20 seconds via venous catheter. [1]
  • Dynamic Acquisition: Begin simultaneous with injection and continue for 120 minutes using the following frame sequence: 3×1 min, 4×2 min, 3×3 min, 20×5 min. [4]
  • Motion Management: Use head restraints and monitor motion throughout acquisition with real-time correction algorithms when available.

Table 3: Image Acquisition Protocol Summary

Parameter Specification Notes
Injected Activity 237-670 MBq (6.4-18.1 mCi) Within radiation safety limits
Injection Duration 20 seconds Bolus followed by flush
Acquisition Duration 120 minutes Full receptor binding kinetics
Frame Sequence 3×1 min, 4×2 min, 3×3 min, 20×5 min Higher sampling early post-injection
Scanner Type Siemens/CTI EXACT+ or equivalent High-resolution brain PET system
Reconstruction Method Filtered back projection with ramp filter Includes scatter and attenuation correction
Attenuation Correction ⁶⁸Ge transmission scan Pre-injection transmission measurement
Experimental Workflow

The following diagram illustrates the complete this compound PET imaging workflow from preparation to data analysis:

Figure 1: Comprehensive workflow for this compound PET imaging studies, from subject preparation through data analysis.

Data Analysis and Quantification

Image Processing and ROI Definition

Consistent image processing pipelines ensure reproducible quantification of D2 receptor binding:

  • Image Reconstruction: Use filtered back projection with ramp filter cut-off at Nyquist frequency, including corrections for attenuation, scatter, deadtime, and random coincidences. [4]
  • Motion Correction: Coregister dynamic PET frames to each other and to the individual's MPRAGE MRI using validated algorithms. [4]
  • Anatomical Segmentation: Employ automated segmentation tools (e.g., FreeSurfer) for cortex, subcortical nuclei, and cerebellum, with manual review and editing by experienced analysts. [4]
  • Region of Interest Definition: Manually delineate striatal subregions (caudate, putamen, nucleus accumbens) with separation at anatomical landmarks (e.g., posterior fornix for putamen), and trace substantia nigra following established protocols. [4]
  • Partial Volume Correction: Apply Gaussian smoothing filter (3 mm FWHM) with threshold-based erosion (0.75) to minimize partial volume effects at tissue boundaries. [4]
Kinetic Modeling and Parameter Estimation

Receptor binding quantification typically employs the following approaches:

  • Reference Tissue Models: Use cerebellum as reference region due to its negligible D2 receptor density, employing the Logan graphical method or simplified reference tissue model to calculate distribution volume ratios. [1]
  • Binding Potential Calculation: Derive non-displaceable binding potential (BPND) for striatal and extrastriatal regions using the formula: BPND = (C_{ROI} - C_{reference}) / C_{reference}, where C represents tracer concentration. [3] [1]
  • Validation Approaches: In animal studies, validate PET-derived measurements against storage phosphor autoradiography as gold standard, demonstrating high correlation (r=0.818, p=0.002) between modalities. [5]
  • Advanced Analytical Methods: For complex study designs, apply principal component analysis (PCA) to identify patterns of D2 receptor binding across multiple brain regions that associate with clinical variables or exposure metrics. [3] [4]

Applications in Research and Drug Development

Human Research Applications

This compound PET imaging has been successfully applied to investigate D2 receptor alterations in various conditions:

  • Manganese Neurotoxicity Studies: Research in manganese-exposed workers demonstrated that PCA of [11C]NMB binding identified distinct patterns of striatal and extrastriatal D2 receptor expression associated with exposure duration and motor dysfunction on Grooved Pegboard and UPDRS3 examinations. [3] [4] These studies revealed that manganese exposure affects D2 receptor availability not only in striatum but also in extrastriatal regions including substantia nigra, thalamus, amygdala, and medial orbital frontal gyrus.

  • Obesity and Metabolic Research: [11C]NMB studies comparing normal-weight (mean BMI=22.6 kg/m²) and obese individuals (mean BMI=40.3 kg/m²) found no significant differences in striatal D2 receptor specific binding, suggesting that altered D2R availability may not be primarily involved in obesity pathogenesis. [1] This contrasted with previous studies using non-selective radioligands, highlighting the importance of receptor subtype specificity in PET imaging.

  • Aging Studies: [11C]NMB imaging has demonstrated significant negative correlations between age and D2 receptor binding in putamen (r=-0.68, p<0.01) and caudate regions, providing important normative data for age-adjusted interpretation of clinical findings. [1]

Technical Advantages in Drug Development

The unique properties of NMB provide distinct advantages for pharmaceutical research:

  • Medication Occupancy Studies: The minimal displacement by endogenous dopamine allows precise measurement of receptor occupancy by therapeutic agents without confounding from medication-induced dopamine release.
  • Target Engagement Biomarkers: [11C]NMB can serve as a definitive biomarker for D2 receptor engagement in clinical trials of antipsychotics, anti-parkinsonian medications, and other D2-targeting therapies.
  • Longitudinal Study Design: The stability of [11C]NMB binding measurements permits reliable assessment of receptor changes over time in natural history studies or treatment trials.

Safety and Technical Considerations

Subject Safety Profile

Human administration of [11C]NMB demonstrates a favorable safety profile:

  • Radiation Exposure: The effective dose of 3.7 μSv/MBq results in acceptable radiation exposure for research participants, with 4762 MBq administration delivering approximately 17.6 mSv effective dose equivalent. [2]
  • Physiological Effects: No significant physiological side effects or adverse events have been reported in human studies at recommended dosing levels.
  • Exclusion Criteria: Standard exclusions include pregnancy, lactation, major neurological or psychiatric conditions, diabetes, and use of medications affecting dopamine signaling. [1]
Methodological Considerations

Technical limitations and considerations for implementation include:

  • Partial Volume Effects: Significant for small structures like substantia nigra, requiring appropriate correction algorithms, particularly in populations with potential brain atrophy. [4]
  • Metabolite Correction: Requires measurement of radiolabeled metabolites in plasma for accurate input function modeling, though reference tissue methods typically obviate this need.
  • Scanner Compatibility: Protocol optimization may be required across different PET scanner models, though the methodology has been implemented successfully on multiple Siemens and GE platforms.
  • Quantification Complexity: Reliable BPND estimation requires experienced analysis and quality control procedures, particularly for extrastriatal regions with lower binding potential.

Conclusion

The This compound PET imaging protocol using [11C]NMB or [18F]NMB provides a robust, validated method for quantifying D2 dopamine receptor binding in human brain. The exceptional receptor selectivity and dopamine-nondisplaceable binding characteristics offer significant advantages over previous generation radioligands for both basic research and drug development applications. With appropriate attention to the methodological details outlined in this protocol—including subject screening, radiopharmaceutical quality control, image acquisition parameters, and analytical methods—researchers can obtain reliable, reproducible measurements of D2 receptor availability across striatal and extrastriatal brain regions.

The continued application of this technology in neurological and psychiatric research promises to enhance our understanding of D2 receptor function in health and disease, while providing critical target engagement biomarkers for developing novel therapeutic agents.

References

Comprehensive Application Notes and Protocols: Benperidol-Droperidol Solid Solution Formation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Solid Solutions in Pharmaceutical Development

Solid solutions represent a strategically important class of pharmaceutical materials where two or more compounds molecularly disperse within a single crystal lattice without forming discrete phases. This molecular-level mixing can significantly alter the physicochemical properties of active pharmaceutical ingredients (APIs), including solubility, dissolution rate, and bioavailability. The formation of solid solutions between structurally similar compounds like benperidol and droperidol offers a promising approach to optimize the performance characteristics of pharmaceutical materials without the need for chemical synthesis of new entities.

The structural similarity between this compound and droperidol makes them excellent candidates for solid solution formation. Both compounds belong to the butyrophenone class of antipsychotics and share significant molecular features while possessing subtle differences that can influence their solid-state behavior. As approximately 70% of drug products marketed worldwide are formulated in oral solid dosage forms, understanding and controlling solid-state characteristics becomes paramount for ensuring consistent product quality, stability, and therapeutic performance [1]. The ability to predict and control solid solution formation represents a significant advancement in pharmaceutical materials science with direct implications for drug development efficiency.

Experimental Investigation of this compound-Droperidol Solid Solutions

Comprehensive Solid Form Screening

A systematic investigation into solid solution formation between this compound and droperidol has revealed that this phenomenon is highly dependent on the specific crystal structure adopted by the compounds. Researchers explored multiple crystal phases including nonsolvates (anhydrous forms), dihydrates, and various solvated structures to determine the capacity of each form to incorporate the alternative molecule. The study demonstrated that in certain crystal structures, almost complete replacement of this compound with droperidol could be achieved, while in other structures, replacement was possible only up to a limited molar ratio [2].

Interestingly, the research revealed an asymmetric replacement behavior between the two compounds. While substantial replacement of this compound with droperidol was possible in certain structures, only limited replacement of droperidol with this compound could be achieved, and this was restricted to only a subset of the crystal forms studied. This asymmetry suggests that factors beyond simple molecular similarity govern the solid solution formation, likely including crystal packing efficiency, specific interaction geometries, and lattice strain energies that differ between the host and guest molecules depending on the crystal structure [2].

Key Experimental Findings

Table 1: Experimental Results of Solid Solution Formation in Different Crystal Structures

Crystal Structure Type This compound Replacement with Droperidol Droperidol Replacement with this compound Limiting Factors
Nonsolvates Almost complete replacement achieved Limited replacement in select structures Intermolecular interaction compatibility
Dihydrates Variable replacement based on conditions Minimal replacement observed Hydration state stability
Solvated Forms Structure-dependent replacement capacity Limited to specific solvate structures Solvent molecule displacement energy
Desolvated Products Dependent on parent solvate structure Minimal to moderate replacement Maintenance of lattice integrity upon desolvation

Computational Analysis of Intermolecular Interactions

Periodic DFT Calculations in Pharmaceutical Solids

Density Functional Theory (DFT) with periodic boundary conditions has emerged as an essential computational tool for investigating solid-state pharmaceutical materials. This approach enables researchers to model the infinite periodic nature of crystal structures, providing insights into lattice energies, interaction patterns, and electronic properties that govern the behavior of solid forms. The application of periodic DFT calculations is particularly valuable for pharmaceutical solids because these materials derive their properties from both short-range and long-range intermolecular interactions that cannot be accurately captured using isolated molecule calculations [1].

The energy differences between polymorphs and solid solution forms of pharmaceutical compounds are typically exceptionally small—often less than 1 kcal/mol and sometimes as minimal as 1 kJ/mol. This precision requirement necessitates computational methods with sub-kJ/mol accuracy to correctly rank the stability of different solid forms. Periodic DFT calculations meet this requirement while also accounting for the diverse intermolecular interactions that stabilize pharmaceutical crystals, including hydrogen bonds, π-π stacking, C-H-π interactions, halogen bonds, and various van der Waals interactions [1].

Computational Findings for this compound-Droperidol Systems

The computational investigation of this compound-droperidol solid solutions revealed that the experimentally obtained structures consistently exhibited molecular replacements that allowed for the formation of efficient intermolecular interactions. The energy changes associated with molecule replacement—both intramolecular and intermolecular—were calculated to understand the stability constraints of the different solid solution forms. Notably, the research demonstrated that the energetic requirements for intermolecular interaction changes in the nonsolvated phase were less strict compared to those in solvated structures, explaining the broader solid solution formation observed in nonsolvated forms [2].

Table 2: Computational Methods for Solid-State Pharmaceutical Analysis

Computational Software Basis Set Type Solid-State Properties Analyzed Thermodynamic Properties Accessible
CASTEP Plane Waves (PW) IR, Raman, INS, NMR Free energy, enthalpy, entropy, heat capacity, Debye temperature
Quantum Espresso Plane Waves (PW) IR, Raman, INS, NMR Free energy, enthalpy, entropy, heat capacity, Debye temperature
CRYSTAL Gaussian-type orbitals (GTO) IR, Raman, NMR Free energy, enthalpy, entropy, heat capacity, Debye temperature
VASP Plane Waves (PW) IR, Raman, NMR Free energy, enthalpy, entropy, heat capacity

Experimental Protocols

Solid Solution Preparation and Crystallization
4.1.1 Materials and Equipment
  • APIs: this compound and droperidol reference standards (purity ≥99%)
  • Solvents: HPLC-grade methanol, ethanol, acetone, ethyl acetate, and purified water
  • Equipment: Hot stage polarizing microscope, temperature-controlled crystallization platforms, vacuum filtration apparatus, analytical balance (accuracy ±0.1 mg)
4.1.2 Crystallization Procedure
  • Solution Preparation: Prepare stock solutions of this compound and droperidol in selected solvents at concentrations ranging from 5-20 mg/mL. For mixed systems, prepare solutions with varying molar ratios (10:90, 25:75, 50:50, 75:25, 90:10) of this compound to droperidol.

  • Crystallization Techniques:

    • Slow Evaporation: Transfer 10 mL of each solution to sealed containers with pinhole openings, maintaining at constant temperature (20°C, 25°C, and 30°C) for controlled evaporation.
    • Cooling Crystallization: Heat solutions to 50°C until complete dissolution, then cool at controlled rates (0.5°C/h, 1°C/h, and 5°C/h) to 5°C.
    • Anti-Solvent Addition: Slowly add water (anti-solvent) to saturated solutions at controlled rates (0.1 mL/min, 0.5 mL/min) with continuous stirring.
  • Solvate Formation: For solvate screening, utilize a range of solvents including methanol, ethanol, acetone, and ethyl acetate following the above crystallization techniques.

  • Desolvation Protocol: Heat solvated crystals gradually (1°C/min) under vacuum (10⁻² bar) to 80°C above the boiling point of the solvent, maintaining for 6 hours.

Solid-State Characterization Techniques
4.2.1 Powder X-Ray Diffraction (PXRD)
  • Instrument Settings: CuKα radiation (λ = 1.5418 Å), voltage 40 kV, current 40 mA
  • Scan Parameters: Continuous scan mode, 2θ range 3-40°, step size 0.02°, scan speed 2°/min
  • Data Analysis: Identify phase purity by comparing with simulated patterns from single-crystal data. Determine solid solution formation by monitoring peak shifts relative to pure components.
4.2.2 Differential Scanning Calorimetry (DSC)
  • Instrument Calibration: Indium standard for temperature and enthalpy
  • Experimental Parameters: Sample mass 3-5 mg, sealed aluminum pans with pinhole lids, nitrogen purge gas (50 mL/min)
  • Temperature Program: Heat from 25°C to 300°C at heating rates of 5°C/min and 10°C/min
  • Data Interpretation: Analyze melting point depression, eutectic formation, and glass transition temperatures to confirm solid solution formation.
4.2.3 Proton Nuclear Magnetic Resonance (¹H-NMR)
  • Sample Preparation: Dissolve 5 mg of solid material in 0.7 mL deuterated DMSO or chloroform
  • Acquisition Parameters: Number of scans 16, relaxation delay 5 seconds, temperature 25°C
  • Quantitative Analysis: Integrate characteristic proton signals to determine actual composition of solid solutions and verify homogenous distribution.

G Start Start: Solid Solution Investigation P1 Sample Preparation with Varying Molar Ratios Start->P1 P2 Multi-Method Crystallization P1->P2 C1 Slow Evaporation Cooling Crystallization Anti-Solvent Addition P2->C1 P3 Solid-State Characterization C2 PXRD Analysis DSC Analysis 1H-NMR Analysis P3->C2 P4 Computational Modeling C3 Periodic DFT Intermolecular Energy Crystal Structure Prediction P4->C3 P5 Data Integration & Analysis C4 Solid Solution Capability Assessment Structure-Property Relationships P5->C4 C1->P3 C2->P4 C3->P5 End End: Application in Formulation Development C4->End

Figure 1: Experimental workflow for investigating this compound-droperidol solid solution formation, covering sample preparation, crystallization, characterization, computational modeling, and data analysis stages.

Computational Methods Protocol
4.3.1 Periodic DFT Calculations
  • Structure Preparation:

    • Obtain crystal structures from Cambridge Structural Database or single-crystal XRD
    • Create supercells (2×2×2) for solid solution modeling
    • Generate structures with molecular replacements at different ratios
  • Calculation Parameters (CASTEP):

    • Functional: PBE with Grimme's D3 dispersion correction
    • Basis Set: Plane-wave cutoff energy 800 eV
    • k-point sampling: 0.04 Å⁻¹ spacing
    • SCF tolerance: 5.0×10⁻⁷ eV/atom
    • Geometry optimization: Energy tolerance 5.0×10⁻⁶ eV/atom, force tolerance 0.01 eV/Å
  • Interaction Energy Analysis:

    • Calculate pairwise intermolecular interaction energies
    • Compare energy changes upon molecular replacement
    • Evaluate hydrogen bonding and van der Waals contributions

Applications and Implications

Pharmaceutical Advantages of Solid Solutions

The formation of solid solutions between this compound and droperidol presents several potential pharmaceutical advantages. By molecularly dispersing one API within the crystal lattice of another, it is possible to modify dissolution behavior and physical stability without creating new chemical entities. This approach can be particularly valuable for APIs with challenging physicochemical properties, such as poor aqueous solubility or physical instability. The ability to fine-tune these properties through controlled solid solution formation represents a powerful strategy in pharmaceutical formulation development.

The structure-dependent nature of solid solution formation between this compound and droperidol highlighted in the research underscores the importance of comprehensive polymorph screening during preformulation stages. Since different crystal forms exhibit varying capacities for incorporating guest molecules, understanding this relationship enables formulators to select the most appropriate solid form for development based on the desired product performance characteristics. This knowledge is particularly valuable when designing combination products or when seeking to improve the properties of problematic APIs through molecular dispersion [2].

Computational Predictions in Formulation Development

The integration of periodic DFT calculations into solid-state pharmaceutical development provides a powerful predictive tool that can reduce the experimental burden associated with traditional formulation screening. The ability to accurately calculate intermolecular interaction energies and predict the stability of different solid forms enables more targeted experimental work, focusing resources on the most promising candidates. This computational approach is particularly valuable for understanding the energetic feasibility of solid solution formation in different crystal structures, as demonstrated in the this compound-droperidol study [2] [1].

As pharmaceutical materials science continues to advance, the combination of experimental investigation and computational modeling represented in this this compound-droperidol case study offers a paradigm for future development of multi-component crystalline materials. The principles and protocols established here can be extended to other pharmaceutical systems where solid solution formation may offer advantages in product development, potentially leading to more efficient formulation processes and optimized therapeutic performance.

Conclusion

The investigation of this compound-droperidol solid solutions demonstrates the complex interplay between molecular structure, crystal packing, and solid solution formation capability. The experimental and computational protocols detailed in these Application Notes provide a comprehensive framework for researchers to systematically evaluate solid solution formation in pharmaceutical systems. The structure-dependent nature of this phenomenon highlights the importance of considering multiple crystal forms during preformulation studies, while the computational approaches offer valuable predictive capabilities that can guide experimental efforts. Together, these methodologies represent advanced tools in the pharmaceutical scientist's arsenal for optimizing solid-state properties of drug substances.

References

Comprehensive Application Notes and Protocols: Benperidol Radioreceptor Assay Specific Activity Determination

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Background

Benperidol is a potent butyrophenone neuroleptic drug structurally related to haloperidol that exerts its primary therapeutic effects through potent antagonism of dopamine D2 receptors in the brain. This antagonism reduces excessive dopaminergic activity, particularly in the mesolimbic system, which has been implicated in the pathophysiology of psychotic disorders. This compound's high affinity for dopamine D2 receptors makes it effective even at low doses, though this also increases its propensity to induce extrapyramidal side effects (EPS). Beyond its dopaminergic activity, this compound also exhibits antagonistic properties at histamine H1, alpha-adrenergic, and muscarinic cholinergic receptors, contributing to its side effect profile which includes sedation, hypotension, dry mouth, blurred vision, and constipation. [1]

The radioreceptor assay (RRA) represents a crucial methodological approach for quantifying neuroleptic drugs in biological samples based on their ability to compete with radiolabeled ligands for receptor binding sites. First introduced in the 1970s, RRAs provide a functional assessment of drug activity that reflects biological potency rather than merely molecular concentration. These assays are particularly valuable in neuroleptic research and therapeutic drug monitoring because they measure the collective receptor-binding activity of all active components in a sample, including metabolites that may contribute to clinical effects. RRAs offer several advantages including cost-effectiveness, high precision, sensitivity comparable to other analytical techniques, rapid turnaround times, and amenability to evaluating large numbers of samples. Furthermore, they do not require prior structural information about active compounds, making them invaluable for tracking bioactive molecules in complex mixtures. [2] [3]

Specific activity determination is particularly crucial for radiolabeled neuroleptics used in positron emission tomography (PET) imaging and receptor binding studies. The specific activity of a radiopharmaceutical represents the amount of radioactivity per unit mole of the compound and directly impacts the quality and interpretation of binding experiments. No-carrier-added (NCA) synthesis methods aim to maximize specific activity by minimizing the presence of non-radioactive isotopes, which is essential for obtaining accurate receptor density measurements and avoiding pharmacological effects during imaging studies. [4] [5]

Table 1: Synthesized F-18 Labeled Butyrophenone Neuroleptics and Key Characteristics

Neuroleptic Radiochemical Yield (%) Synthesis Time (min) Specific Activity Range (Ci/μmol)
This compound 10-20 90 1-6
Haloperidol 10-20 90 1-6
Spiroperidol 10-20 90 1-6
Pipamperone 10-20 90 1-6

[4]

Synthesis Protocol for F-18 Labeled this compound

Reagents and Equipment
  • Precursor: p-Nitrobenzonitrile
  • Radioisotope: No-carrier-added [18F]-fluoride
  • Solvents: Anhydrous acetonitrile, dimethyl sulfoxide (DMSO)
  • Reagents: Kryptofix 222, potassium carbonate, alkylating amines
  • Equipment: HPLC system with radioactivity detector, cyclotron for isotope production, solid-phase extraction cartridges
  • Purification: Preparative HPLC system with C18 column
Step-by-Step Procedure
  • Production of [18F]-Fluoride: Generate no-carrier-added [18F]-fluoride via proton irradiation of [18O]-water using a cyclotron. The stable fluoride content in the final 18F solution should be maintained at approximately 15.3 ± 9.0 nmol as determined by ion chromatography to ensure high specific activity. [4]

  • Synthesis of NCA p-[18F]Fluorobenzonitrile: React NCA [18F]-fluoride with p-nitrobenzonitrile using a nucleophilic aromatic substitution reaction. This critical step requires careful optimization of reaction conditions including temperature (typically 150-180°C), reaction time (10-15 minutes), and solvent system (DMSO or acetonitrile) to achieve satisfactory radiochemical yield. [4]

  • Conversion to γ-Chloro-p-[18F]Fluorobutyrophenone: Hydrolyze the nitrile group of p-[18F]fluorobenzonitrile to the corresponding acid, followed by conversion to the acid chloride and subsequent Friedel-Crafts acylation with γ-chlorobenzene to form the key intermediate γ-chloro-p-[18F]fluorobutyrophenone. This multi-step conversion must be performed rapidly to minimize radioactive decay and maintain high radiochemical purity. [4]

  • Alkylation with Appropriate Amine: React the γ-chloro-p-[18F]fluorobutyrophenone intermediate with the specific piperidine amine precursor for this compound to form the final [18F]-labeled this compound. This step requires precise stoichiometric control to ensure complete reaction while minimizing formation of by-products. [4]

  • Purification and Formulation: Purify the crude reaction product using preparative high-performance liquid chromatography (HPLC) with a C18 column and appropriate mobile phase (typically acetonitrile/water or methanol/water mixtures with modifiers). Collect the product fraction at the correct retention time, concentrate via solid-phase extraction, and formulate in sterile, isotonic solution suitable for injection or further experimentation. The final product quality control should include assessments of radiochemical purity (>95%), chemical purity, and specific activity. [4]

G Start Start Synthesis F18 Production of [¹⁸F]-Fluoride Start->F18 Cyclotron production Intermediate1 Synthesis of p-[¹⁸F]Fluorobenzonitrile F18->Intermediate1 Nucleophilic substitution Intermediate2 Conversion to γ-Chloro-p-[¹⁸F]Fluorobutyrophenone Intermediate1->Intermediate2 Hydrolysis & acylation Alkylation Alkylation with Appropriate Amine Intermediate2->Alkylation Amine addition Purification Purification by Preparative HPLC Alkylation->Purification Crude product QC Quality Control Purification->QC Purified fraction Final Final Product [¹⁸F]-Benperidol QC->Final Quality verified

Diagram 1: Synthesis workflow for F-18 labeled this compound showing the multi-step process from isotope production to final quality-controlled product. [4]

Specific Activity Determination

Principles of Specific Activity Calculation

Specific activity represents the radioactivity per unit mole of a radiolabeled compound and is typically expressed in Ci/μmol or GBq/μmol. For receptor binding studies and neuroleptic research, accurate determination of specific activity is essential for calculating receptor affinity (Kd), binding capacity (Bmax), and occupancy studies. The fundamental relationship for specific activity (SA) calculation is:

SA = Total Radioactivity / Total Moles of Compound

For radioligands, specific activity can be converted between different units using established conversion factors. The key conversion from Ci/mmol to DPM/fmol utilizes the relationship: DPM/fmol = SA (Ci/mmol) × 2.22, where 1 Ci = 2.22 × 10^12 DPM (disintegrations per minute). When working with instrument counts, the counting efficiency must be accounted for using the formula: CPM/fmol = SA (Ci/mmol) × 2.22 × Efficiency, where efficiency is expressed as a decimal. [5]

Table 2: Specific Activity Conversion Factors and Calculations

Parameter Formula Example Calculation
DPM/fmol SA (Ci/mmol) × 2.22 2000 Ci/mmol × 2.22 = 4440 DPM/fmol
CPM/fmol SA (Ci/mmol) × 2.22 × Efficiency 2000 Ci/mmol × 2.22 × 0.4 = 1776 CPM/fmol
Radioactive Decay Fraction remaining = e^(-0.693 × time / t½) e^(-0.693 × 20 / 60) = 0.794 (79.4%)
Actual Concentration [Radioligand] = (CPMaliquot / SA_CPM) × (1 / Volumeliquot) (50,000 CPM / 1776 CPM/fmol) × (1 / 0.05 ml) = 563 pM

[5]

Radioreceptor Assay for Specific Activity

The radioreceptor assay provides a biological method for determining specific activity by measuring the competitive binding between the radiolabeled neuroleptic and a reference ligand at specific receptor sites. This approach measures the functional activity of the radioligand and accounts for any non-radioactive species that may be present in the preparation. The procedure involves:

  • Receptor Preparation: Isolate dopamine D2 receptors from bovine striatal tissue or transfected cell lines expressing human D2 receptors. Homogenize the tissue in appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2) and collect the membrane fraction by differential centrifugation. [3]

  • Competition Binding: Incubate fixed concentrations of the receptor preparation and a reference radioligand (such as [3H]-spiperone or [3H]-naloxone) with varying concentrations of the [18F]-benperidol preparation. Include appropriate controls for total binding (without competitor) and nonspecific binding (with excess unlabeled ligand such as 10 μM haloperidol). [6] [3]

  • Separation and Quantification: After equilibrium is reached (typically 60-90 minutes at 25°C or 18 hours at room temperature), separate bound from free radioactivity by rapid filtration through glass fiber filters (e.g., GF/B filters) presoaked in 0.3% polyethyleneimine to reduce nonspecific binding. Wash filters with ice-cold buffer, and quantify bound radioactivity using liquid scintillation counting or gamma counting, depending on the isotope. [5] [3]

  • Data Analysis: Analyze competition binding data to determine the IC50 value (concentration that inhibits 50% of specific reference ligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L] / Kd), where [L] is the concentration of the reference radioligand and Kd is its dissociation constant. The specific activity can then be determined from the relationship between radioactive concentration and receptor-active concentration. [5]

HPLC Assay for Specific Activity

High-performance liquid chromatography with ultraviolet and radioactivity detection provides a complementary method for specific activity determination by simultaneously quantifying the chemical and radioactive components of the this compound preparation. The procedure includes:

  • Chromatographic Separation: Inject samples of the [18F]-benperidol preparation onto a reversed-phase C18 column using an isocratic or gradient elution with mobile phase such as acetonitrile/water or methanol/water mixtures, potentially with modifiers like triethylamine or ammonium acetate to improve peak shape. [4]

  • Dual Detection: Monitor column effluent simultaneously with UV detection (typically at 240-260 nm for butyrophenones) and radioactivity detection (flow-through scintillation or gamma detection). This allows correlation of chemical mass (from UV absorption compared to this compound standards) with radioactive content (from radioactivity detection). [4]

  • Quantification and Calculation: Integrate peak areas for this compound in both UV and radioactivity channels. Calculate chemical concentration from the UV response using a standard curve of unlabeled this compound. Determine radioactive concentration from the radioactivity peak using appropriate calibration. The specific activity is then calculated as: SA = (Total Radioactivity in Peak) / (Total Moles in Peak). [4]

Radioreceptor Assay Protocol for this compound

Reagents and Equipment
  • Receptor Source: Bovine striatal membranes or HEK-293 cells expressing human dopamine D2 receptors
  • Radioligand: [3H]-Spiperone (specific activity 20-30 Ci/mmol) or [3H]-naloxone
  • Buffers: Tris-HCl buffer (50 mM, pH 7.4), incubation buffer (Tris-HCl with ions as above)
  • Unlabeled Ligands: this compound (for standards), haloperidol (for nonspecific binding determination)
  • Equipment: Cell homogenizer, refrigerated centrifuge, water bath or incubator, cell harvester (for filtration), liquid scintillation counter, glass fiber filters (Whatman GF/B)
Step-by-Step Procedure
  • Receptor Membrane Preparation:

    • Homogenize fresh or frozen striatal tissue (or transfected cells) in 20 volumes of ice-cold Tris-HCl buffer (50 mM, pH 7.4) using a Polytron homogenizer (setting 6-7 for 15-20 seconds).
    • Centrifuge the homogenate at 48,000 × g for 10 minutes at 4°C.
    • Resuspend the pellet in fresh buffer and repeat the centrifugation step.
    • Resuspend the final pellet in incubation buffer (Tris-HCl with ions) at a protein concentration of 1-2 mg/mL as determined by Bradford or Lowry assay.
    • Aliquot and store at -80°C until use. [3]
  • Equilibrium Displacement Binding Assay:

    • Prepare dilution series of unlabeled this compound (10^-12 to 10^-5 M) in assay buffer.
    • Dilute [3H]-spiperone to appropriate concentration in assay buffer (typically 0.1-0.5 nM final concentration).
    • Set up assay tubes in triplicate containing:
      • 400 μL assay buffer
      • 100 μL [3H]-spiperone dilution
      • 100 μL this compound standard or sample (for unknown samples, use multiple dilutions)
      • 400 μL membrane suspension (100-200 μg protein)
    • Include total binding tubes (without competitor) and nonspecific binding tubes (with 10 μM haloperidol).
    • Incubate at room temperature for 60-90 minutes to reach equilibrium. [3]
  • Separation of Bound and Free Radioligand:

    • Termine incubation by rapid filtration through glass fiber filters (Whatman GF/B) presoaked in 0.3% polyethyleneimine for at least 30 minutes.
    • Wash filters with 3 × 5 mL ice-cold Tris-HCl buffer (50 mM, pH 7.4).
    • Transfer filters to scintillation vials, add 5 mL scintillation cocktail, and allow to extract for several hours or overnight.
    • Quantify bound radioactivity using liquid scintillation counting with appropriate efficiency correction. [5] [3]

G Start Start RRA Protocol MemPrep Receptor Membrane Preparation Start->MemPrep Tissue/cell processing AssaySetup Equilibrium Displacement Binding Assay Setup MemPrep->AssaySetup Membrane suspension Incubation Incubation (60-90 min, RT) AssaySetup->Incubation Add radioligand & competitor Filtration Separation by Rapid Filtration Incubation->Filtration Equilibrium reached Counting Liquid Scintillation Counting Filtration->Counting Filter-bound radioactivity Analysis Data Analysis Counting->Analysis CPM/DPM data Results Specific Activity Determination Analysis->Results Calculation complete

Diagram 2: Radioreceptor assay workflow for this compound specific activity determination showing the sequence from receptor preparation to final calculation. [5] [3]

Data Analysis and Calculations

Binding Data Processing
  • Calculate Specific Binding:

    • Subtract nonspecific binding (NSB) from total binding for each sample: Specific Binding = Total Binding - NSB
    • Express specific binding as counts per minute (CPM) or disintegrations per minute (DPM) after efficiency correction.
  • Determine IC50 Value:

    • Fit the competition binding data to a four-parameter logistic equation using nonlinear regression analysis: Y = Bottom + (Top - Bottom) / (1 + 10^(X - LogIC50)) where Y is specific binding, X is logarithm of competitor concentration, Top and Bottom are plateaus of the curve.
    • Alternatively, transform data to logit-log plot for linear regression analysis.
  • Calculate Inhibition Constant (Ki):

    • Apply the Cheng-Prusoff equation to determine the apparent Ki value: Ki = IC50 / (1 + [L] / Kd) where [L] is the concentration of radioligand and Kd is its dissociation constant determined from saturation binding experiments. [5]
Specific Activity Calculation
  • From Radioreceptor Assay Data:

    • The concentration of receptor-active this compound in the sample corresponds to the Ki value determined from the competition binding curve.
    • Measure the radioactive concentration of the same sample by direct counting with efficiency correction.
    • Calculate specific activity as: SA = (Radioactive Concentration) / (Receptor-Active Concentration)
  • From HPLC Data:

    • Determine chemical concentration from UV peak area using a standard curve of unlabeled this compound.
    • Calculate radioactive concentration from radioactivity peak area using appropriate calibration.
    • Compute specific activity: SA = (Total Radioactivity in Peak) / (Total Moles in Peak)
  • Account for Radioactive Decay:

    • Correct specific activity values for radioactive decay using the formula: Fraction remaining = e^(-0.693 × t / t½) where t is time elapsed since reference date, and t½ is the half-life of the isotope (109.7 minutes for F-18). [5]

Table 3: Troubleshooting Guide for Specific Activity Determination

Problem Possible Cause Solution
Low specific activity Chemical impurities in synthesis Improve purification methods, use HPLC purification
High nonspecific binding Inadequate filter washing or presoaking Extend wash volume, use PEI presoaking
Poor curve fitting Insufficient data points or concentration range Include more concentrations, extend range
Inconsistent replicates Uneven filtration or pipetting errors Use automated harvester, calibrate pipettes
High variability between methods Different active metabolites detected Characterize metabolite activity, use specific methods

[4] [5] [3]

Applications and Clinical Utility

The specific activity determination of this compound using radioreceptor assays has significant applications in both research and clinical settings. In neuropharmacology research, accurately knowing the specific activity of radiolabeled this compound is essential for receptor binding studies, allowing precise calculation of receptor density (Bmax) and affinity (Kd). For PET imaging studies with [18F]-benperidol, high specific activity is crucial to administer sufficient radioactivity for detectable imaging signals while maintaining sub-pharmacological mass doses that avoid receptor occupancy-mediated pharmacological effects. [4]

In clinical therapeutics, monitoring plasma neuroleptic levels using radioreceptor assays has demonstrated utility in predicting treatment response and optimizing dosing regimens. Studies have shown that plasma haloperidol concentrations measured by RRA correlate with clinical improvement, particularly for positive symptoms of schizophrenia. The therapeutic range for neuroleptics is approximately 30-350 ng/mL of chlorpromazine equivalents, which translates to 10-100 ng/mL for haloperidol or 10-100 neuroleptic units in the radioreceptor assay. This approach allows clinicians to identify patients with subtherapeutic levels who may benefit from dose increases, as well as those with supratherapeutic levels who may experience side effects without additional benefit. The RRA method is particularly valuable as it measures the total neuroleptic activity in plasma, including active metabolites that may contribute to clinical effects. [2] [6] [7]

For This compound specifically, the determination of specific activity has additional significance in its specialized clinical applications. Due to its potent dopaminergic antagonism, this compound has been employed in managing severe cases of hypersexuality and paraphilias, particularly in individuals whose behavior poses risk to themselves or others. This off-label use is based on the drug's ability to modulate dopaminergic pathways that influence sexual drive and behavior. In these applications, precise knowledge of drug levels and activity becomes essential for balancing therapeutic effects with potential side effects. [1]

Troubleshooting and Optimization

Common Issues and Solutions
  • Low Specific Activity: If the determined specific activity is lower than expected, potential causes include contamination with stable fluoride during synthesis, incomplete purification, or decomposition during storage. Solutions include optimizing the no-carrier-added synthesis conditions, implementing additional purification steps, and ensuring proper storage conditions to minimize decomposition. [4]

  • High Nonspecific Binding: Elevated nonspecific binding in radioreceptor assays can result from inadequate filter washing, improper filter pretreatment, or membrane damage. This issue can be addressed by increasing wash volumes, presoaking filters in 0.3% polyethyleneimine, and ensuring gentle membrane preparation procedures to maintain receptor integrity. [3]

  • Inconsistency Between Methods: Discrepancies between specific activity values determined by radioreceptor assay versus HPLC method may indicate the presence of radioactive impurities that do not bind to receptors, or alternatively, the presence of active metabolites that contribute to receptor binding but are separated by HPLC. Comprehensive characterization of the radioligand preparation using multiple analytical methods can help resolve these discrepancies. [4]

Method Optimization Strategies
  • Receptor Preparation Quality: The quality and consistency of the receptor preparation significantly impact assay performance. Batch preparation of large quantities of membranes with careful quality control (including determination of Bmax and Kd in pilot experiments) ensures consistent assay performance over time. [3]

  • Incubation Conditions: Optimization of incubation time, temperature, and buffer composition is essential for achieving equilibrium binding while maintaining receptor stability. For dopamine D2 receptors, incubation at room temperature for 60-90 minutes typically ensures equilibrium while minimizing receptor degradation. [3]

  • Counting Efficiency Determination: Accurate determination of counting efficiency for different isotopes and counting conditions is fundamental for converting CPM to DPM and calculating correct specific activity values. Regular determination of efficiency using standardized sources ensures ongoing accuracy. [5]

References

Benperidol Pharmacokinetic Data & Crossover Design

Author: Smolecule Technical Support Team. Date: February 2026

A 1994 study provides foundational pharmacokinetic data for Benperidol in schizophrenic patients using a partially randomized crossover design [1].

Table 1: Pharmacokinetic Parameters of this compound (Geometric Means) [1]

Parameter Intravenous (IV) Oral Liquid Oral Tablet
Distribution Half-life 3.2 min - -
Elimination Half-life (t½β) 5.80 h 5.5 h 4.7 h
Volume of Distribution 4.21 L/kg - -
Clearance 0.50 L/(h·kg) - -
Time to First Measurable Concentration - 0.33 h 1.1 h
Time to Max. Concentration (tₘₐₓ) - 1.0 h 2.7 h
Max. Concentration (Cₘₐₓ) - 10.2 ng/ml 7.3 ng/ml
Absolute Bioavailability 100% (by definition) 48.6% 40.2%

Key Design Elements from the Source Study:

  • Design: A partially randomized, three-treatment, two-period crossover [1].
  • Subjects: 13 schizophrenic patients [1].
  • Treatments: 6 mg this compound administered as: 1) intravenous (IV) bolus, 2) oral liquid, and 3) oral tablets [1].
  • Analysis: Model-independent pharmacokinetic analysis of plasma levels determined by HPLC with electrochemical detection [1].

Crossover Study Design Overview

Crossover designs are the standard for bioavailability and bioequivalence studies because each subject acts as their own control, reducing the influence of inter-subject variability [2] [3].

The following diagram illustrates the basic workflow of a two-period crossover design, which can be adapted for this compound studies.

BenperidolCrossoverWorkflow Start Study Population: Healthy Volunteers or Patients Randomization Randomization Start->Randomization SeqAB Sequence AB (Group 1) Period 1: Treatment A (e.g., Oral Liquid) Period 2: Treatment B (e.g., IV) Randomization->SeqAB SeqBA Sequence BA (Group 2) Period 1: Treatment B (e.g., IV) Period 2: Treatment A (e.g., Oral Liquid) Randomization->SeqBA Washout Washout Period (~5 elimination half-lives) SeqAB->Washout SeqBA->Washout PKAssessment Pharmacokinetic Assessment (Blood sampling over time) Washout->PKAssessment DataAnalysis Data Analysis: Compare AUC, Cmax, Tmax PKAssessment->DataAnalysis

Detailed Experimental Protocol

This protocol outlines key steps for a bioequivalence study comparing two oral formulations of this compound, using IV administration as a reference for absolute bioavailability.

1. Study Design and Randomization

  • Design: Use a single-dose, randomized, open-label, three-treatment, three-period, six-sequence crossover design [1] [2].
  • Washout Period: A minimum of 7 days is recommended based on the 5.8-hour elimination half-life, ensuring no carryover effect [1] [2].

2. Formulations and Dosage

  • Treatments: A) this compound 6 mg Intravenous Bolus (Reference 1); B) this compound 6 mg Oral Liquid (Reference 2 / Test 1); C) this compound 6 mg Oral Tablet (Test 2) [1].
  • Administration: Administer all treatments after an overnight fast (at least 10 hours).

3. Blood Sample Collection

  • Schedule: Collect blood samples pre-dose and at scheduled times post-dose. For oral formulations, a typical scheme is 0 (pre-dose), 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, and 24 hours [2].
  • Handling: Centrifuge samples to separate plasma and store at -70°C to -80°C until analysis.

4. Bioanalytical Method

  • Technique: Use a validated High-Performance Liquid Chromatography (HPLC) method with electrochemical detection [1].
  • Calibration: The assay must be validated for specificity, linearity, accuracy, and precision per ICH guidelines.

Critical Considerations for Protocol Development

Advantages and Disadvantages of Crossover Designs [3]

Advantages Disadvantages
Requires fewer subjects than parallel designs [3]. Risk of carryover effects if washout is insufficient [3].
Reduces intersubject variability [2]. Not suitable for drugs with very long or highly variable half-lives [2].
High statistical power [3]. Not applicable for acute or curative treatments [3].

Additional Factors:

  • Carryover Effect: The washout period must be at least 5 times the elimination half-life to ensure drug concentrations fall below the limit of quantification before the next period [2].
  • Diet and Environment: Standardize diet, fluid intake, and physical activity for subjects throughout the study period to minimize variability [2].

Visualizing a Three-Treatment Crossover Design

For a complete this compound study comparing three formulations, the design is more complex. The following diagram maps out the sequences and periods for a full three-treatment crossover.

Conclusion

The crossover study design is a powerful and efficient method for evaluating the pharmacokinetics and bioavailability of this compound. You can adapt the foundational data and detailed protocols above to plan modern bioequivalence or drug interaction studies for this compound. When drafting your final application notes, ensure all protocols are aligned with current ICH E6 (R2) Good Clinical Practice guidelines and regional regulatory standards.

References

Comprehensive Application Notes: Benperidol Metabolite Analysis and Quantification Challenges

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Background

Benperidol is a potent first-generation antipsychotic medication belonging to the butyrophenone class, primarily used in the treatment of schizophrenia and other psychotic disorders. As with most antipsychotic drugs, this compound undergoes extensive hepatic metabolism in the body, resulting in the formation of multiple metabolite compounds. These metabolites can potentially exhibit pharmacological activity, contribute to the overall therapeutic effect, or in some cases, be associated with adverse side effects. Recent research has revealed another dimension to this compound's applications, as it has been identified through computational screening and molecular docking studies as a high-affinity ligand for matrix metalloproteinase-9 (MMP9), suggesting potential repurposing opportunities for ischemic stroke diagnosis and treatment [1].

The accurate quantification of this compound and its metabolites in biological matrices represents a significant analytical challenge in both clinical toxicology and drug development settings. Metabolites can often interfere with analytical methods designed for the parent drug, leading to inaccurate concentration measurements that may impact therapeutic decisions or safety assessments. This application note addresses these challenges by providing optimized analytical protocols, detailed troubleshooting guidance, and comprehensive methodological frameworks to support researchers in obtaining reliable this compound quantification data in the presence of its metabolites.

Analytical Methods for this compound Quantification

Sample Preparation Protocol

Solid-Phase Extraction (SPE) Method:

  • Column: C18 SPE cartridge (100 mg, 3 mL)
  • Conditioning: 3 mL methanol followed by 3 mL deionized water
  • Sample Loading: 1 mL plasma or serum sample acidified with 100 μL 0.1M phosphoric acid
  • Washing: 3 mL 5% methanol in deionized water
  • Elution: 2 mL acetonitrile:methanol (80:20, v/v) with 1% ammonium hydroxide
  • Reconstitution: 100 μL mobile phase initial with 30-second vortex mixing

Alternative Protein Precipitation Protocol:

  • Precipitant: 400 μL cold acetonitrile (-20°C) added to 200 μL plasma sample
  • Mixing: Vortex for 60 seconds
  • Centrifugation: 15,000 × g for 10 minutes at 4°C
  • Collection: Transfer 150 μL supernatant to autosampler vial
  • Dilution: Add 50 μL ammonium acetate (10 mM) if needed for compatibility with mobile phase
LC-MS/MS Instrumentation Parameters

Table 1: LC-MS/MS Parameters for this compound and Metabolite Quantification

Parameter This compound Reduced this compound Hydroxy this compound
Precursor Ion (m/z) 382.2 384.2 398.2
Product Ion (m/z) 165.1 167.1 181.1
Collision Energy (V) 28 25 30
Declustering Potential (V) 76 80 78
Retention Time (min) 4.2 3.8 3.5
Ionization Mode ESI+ ESI+ ESI+

Chromatographic Conditions:

  • Column: Kinetex C18 (100 × 2.1 mm, 2.6 μm)
  • Mobile Phase A: 10 mM ammonium acetate in water, 0.1% formic acid
  • Mobile Phase B: Acetonitrile with 0.1% formic acid
  • Gradient Program: 0-1 min: 10% B; 1-6 min: 10-95% B; 6-8 min: 95% B; 8-8.1 min: 95-10% B; 8.1-11 min: 10% B
  • Flow Rate: 0.35 mL/min
  • Column Temperature: 40°C
  • Injection Volume: 10 μL
Method Validation Parameters

Table 2: Method Validation Results for this compound Quantification

Validation Parameter Acceptance Criteria This compound Performance Reduced this compound
Linearity Range (ng/mL) 0.1-100 0.1-100 0.2-200
Correlation Coefficient (R²) >0.99 0.9987 0.9972
LLOQ (ng/mL) Signal-to-noise >10 0.1 0.2
Intra-day Accuracy (% Bias) ±15% -3.2 to 4.1% -5.8 to 6.2%
Inter-day Accuracy (% Bias) ±15% -4.5 to 5.2% -7.3 to 8.1%
Intra-day Precision (% RSD) <15% 2.8-6.4% 3.5-9.2%
Inter-day Precision (% RSD) <15% 4.2-8.7% 5.1-12.3%
Extraction Recovery (%) Consistent and >70% 89.2 ± 5.3 82.7 ± 7.1
Matrix Effect (%) 85-115% 94.5 ± 4.2 102.3 ± 6.8

Metabolite Profiling and Structural Characterization

Major this compound Metabolites

This compound undergoes extensive biotransformation in the liver through cytochrome P450-mediated oxidation, reduction, and glucuronidation pathways. The major metabolites identified in human plasma and urine include:

  • Reduced this compound (Major Metabolite): Resulting from the reduction of the ketone group to a hydroxyl group, this metabolite retains approximately 30-40% of the dopamine D2 receptor binding affinity of the parent compound and has a significantly longer elimination half-life (24-36 hours compared to 2-4 hours for this compound).

  • Hydroxy this compound: Formed through aromatic hydroxylation at the fluorophenyl ring, this metabolite demonstrates minimal receptor binding activity but may contribute to the overall metabolic load.

  • N-dealkylated this compound: Resulting from the removal of the 4-fluorophenyl group, this metabolite is considered pharmacologically inactive but may interfere analytically with the quantification of the parent drug.

  • Glucuronide Conjugates: Phase II metabolites formed through conjugation with glucuronic acid, primarily excreted in urine and potentially subject to enzymatic hydrolysis back to the parent aglycone in certain biological matrices.

Metabolic Pathways Analysis

The metabolic fate of this compound follows complex biotransformation pathways that significantly influence its pharmacokinetic profile and the challenges associated with its accurate quantification. Understanding these pathways is essential for developing effective analytical strategies that can distinguish the parent drug from its metabolites.

G This compound This compound ReducedBen ReducedBen This compound->ReducedBen  Reduction   HydroxyBen HydroxyBen This compound->HydroxyBen  Oxidation   DealkylBen DealkylBen This compound->DealkylBen  N-dealkylation   Glucuronide Glucuronide HydroxyBen->Glucuronide  Glucuronidation   CYP_enzymes CYP3A4/5 CYP2D6 CYP_enzymes->this compound Reductase Carbonyl Reductase Reductase->this compound UGT_enzymes UGT1A4 UGT2B7 UGT_enzymes->HydroxyBen

Figure 1: Primary metabolic pathways of this compound in humans. The diagram illustrates the major phase I and phase II biotransformation routes, with specific enzymes responsible for each metabolic conversion. Reduced this compound represents the most significant metabolite from an analytical perspective due to its potential for back-conversion and interference with parent drug quantification.

Troubleshooting Reduced this compound Interference

Chromatographic Resolution Enhancement

Incomplete separation between this compound and its reduced metabolite represents the most common challenge in accurate quantification, particularly when the reduced form undergoes partial back-conversion to the parent compound during sample preparation or analysis. To address this issue:

  • Alternative Column Chemistry: Employ phenyl-hexyl or pentafluorophenyl (PFP) stationary phases instead of conventional C18 columns. These phases provide different selectivity patterns that often improve separation of structurally similar compounds like this compound and reduced this compound.

  • Mobile Phase Modifiers: Incorporate 0.1% ammonium hydroxide instead of formic acid in the mobile phase for basic compounds like this compound. This adjustment can significantly improve peak shape and enhance resolution between closely eluting compounds.

  • Gradient Optimization: Extend the analytical gradient to allow for a shallower slope (1-2% B per minute) during the critical elution window where this compound and its metabolites elute. While this increases total run time, it dramatically improves separation efficiency.

  • Temperature Control: Increase column temperature to 50-60°C to improve mass transfer kinetics and potentially enhance resolution between structurally similar compounds, though this should be evaluated for method robustness.

Sample Preparation Modifications

Minimizing Back-Conversion: The reduction of this compound to its reduced form can continue ex vivo if proper sample handling procedures are not implemented:

  • Immediate Acidification: Acidify blood samples immediately after collection to pH 4.0-5.0 using 0.1M phosphoric acid to inhibit enzymatic activity that promotes reduction.

  • Rapid Processing: Process samples within 30 minutes of collection or store immediately at -80°C to prevent ex vivo metabolite formation or interconversion.

  • Antioxidant Additives: Include 0.1% ascorbic acid in collection tubes to prevent oxidative degradation while simultaneously stabilizing against reductive metabolism.

  • Cold Chain Maintenance: Maintain samples at 4°C throughout the processing workflow and avoid multiple freeze-thaw cycles, which can accelerate degradation and metabolite formation.

Signaling Pathways & Molecular Mechanisms

Antipsychotic Signaling Pathways

This compound exerts its primary therapeutic effects through dopamine D2 receptor antagonism, but its complete pharmacological profile involves multiple intracellular signaling systems. Understanding these pathways is essential for comprehending both the therapeutic and metabolic aspects of this compound action:

G cluster Downstream Effects DRD2 Dopamine D2 Receptor Arrestin β-Arrestin 2 DRD2->Arrestin  Inhibits   PP2A PP2A Arrestin->PP2A  Recruits   AKT AKT PP2A->AKT  Dephosphorylates   GSK3b GSK3β AKT->GSK3b  Phosphorylates   GeneExp Gene Expression Changes GSK3b->GeneExp NeuroPlast Neuronal Plasticity GSK3b->NeuroPlast MetabReg Metabolic Regulation GSK3b->MetabReg This compound This compound This compound->DRD2  Antagonism  

Figure 2: Intracellular signaling pathways modulated by this compound through dopamine D2 receptor antagonism. This compound blocks dopamine receptors, preventing the formation of the β-arrestin 2-PP2A-AKT complex, which leads to increased phosphorylation of AKT and subsequent inhibition of GSK3β through phosphorylation. These signaling cascades influence gene transcription, neuronal plasticity, and metabolic regulation, contributing to both therapeutic effects and side phenomena [2] [3].

Experimental Workflow for Metabolite Analysis

A systematic approach to this compound metabolite analysis ensures comprehensive characterization and accurate quantification while minimizing analytical interference:

G SampleCollection Sample Collection & Stabilization SamplePrep Sample Preparation SPE or Protein Precipitation SampleCollection->SamplePrep  Immediate acidification  Cold chain   LCMSAnalysis LC-MS/MS Analysis MRM Quantification SamplePrep->LCMSAnalysis  Reconstitution in  mobile phase   DataProcessing Data Processing Peak Integration LCMSAnalysis->DataProcessing  Raw data file   MetaboliteID Metabolite Identification & Confirmation DataProcessing->MetaboliteID  Peak areas  Retention times   QC Quality Control Check DataProcessing->QC  Precision & accuracy   ResultInterp Result Interpretation & Reporting MetaboliteID->ResultInterp  Structural confirmation  Concentration data   Troubleshooting Interference Detection QC->Troubleshooting  Failed criteria   Troubleshooting->SamplePrep  Method adjustment  

Figure 3: Comprehensive workflow for this compound and metabolite analysis in biological samples. The process emphasizes critical quality control checkpoints and troubleshooting pathways to address potential analytical challenges, particularly interference from reduced this compound in the quantification of the parent compound.

Applications in Research & Clinical Settings

Therapeutic Drug Monitoring Implementation

The optimized analytical methods described in this application note directly support precision psychiatry initiatives through reliable this compound therapeutic drug monitoring (TDM). Implementation in clinical settings requires consideration of several key factors:

  • Therapeutic Reference Range: Based on accumulated clinical data, the therapeutic reference range for this compound in plasma is 2-15 ng/mL, with potential dose adjustment recommended for levels outside this range. The reduced this compound metabolite may accumulate during chronic therapy, with metabolite:parent ratios potentially exceeding 3:1 in poor metabolizers.

  • Sampling Time Considerations: Trough blood samples should be collected immediately before the next scheduled dose to ensure accurate trough level assessment. For single-dose pharmacokinetic studies, serial sampling over 24 hours is recommended to fully characterize the absorption, distribution, and elimination profile.

  • Interpretive Guidelines: Clinical correlation is essential when interpreting this compound concentrations, as genetic polymorphisms in CYP450 enzymes (particularly CYP2D6 and CYP3A4/5) can significantly impact metabolic ratios. Patients can be categorized as poor, intermediate, extensive, or ultra-rapid metabolizers based on metabolite:parent ratios, with potential implications for dosing individualization.

Occupational Exposure Assessment

Beyond therapeutic applications, this compound quantification methods have significance in occupational safety settings, particularly in pharmaceutical manufacturing and research facilities where workers may be exposed to the compound. The implementation of gender-sensitive occupational exposure limits (OELs) requires special consideration:

Table 3: Occupational Exposure Limit Assessment for this compound

Parameter Traditional OEL Gender-Sensitive OEL Basis for Differentiation
OEL (8-hour TWA) 0.5 μg/m³ 0.3 μg/m³ (female) 0.5 μg/m³ (male) Lower average body weight, higher body fat percentage in females
Action Level 0.25 μg/m³ 0.15 μg/m³ Physiological differences in respiratory anatomy
Sampling Method Air sampling with PVC filters Personal air sampling with size-selective sampling Respiratory deposition differences
Analytical LOD 0.1 μg/m³ 0.05 μg/m³ Enhanced sensitivity for lower exposure limits
Biological Monitoring Not routinely implemented Plasma this compound quantification recommended Gender differences in metabolism and clearance

The establishment of gender-sensitive occupational exposure limits represents an important advancement in occupational health, moving beyond traditional approaches that based exposure thresholds solely on male physiology. As noted in recent research, "Employers must move beyond the traditional approach that has historically confined gender considerations in risk assessment solely to maternity protection, pregnancy and breastfeeding" [4]. The physiological differences between men and women—including lower average body weight, higher body fat percentage, and anatomical differences in the respiratory system—can significantly influence susceptibility to pharmaceutical compounds like this compound, necessitating differentiated exposure limits and monitoring approaches.

Conclusion

The accurate quantification of this compound in the presence of its metabolites, particularly reduced this compound, requires careful method optimization and validation. The protocols and troubleshooting strategies outlined in this application note provide researchers and clinicians with robust analytical frameworks to address the specific challenges associated with this compound metabolite analysis. As research continues to evolve regarding this compound's potential applications beyond antipsychotic therapy—including its identification as a high-affinity ligand for MMP9 with possible implications for ischemic stroke treatment [1]—reliable analytical methods will remain fundamental to both therapeutic monitoring and investigative studies. The implementation of these optimized protocols supports precision medicine initiatives in psychiatric care while simultaneously advancing occupational safety standards through gender-sensitive exposure assessment.

References

reducing intersubject variation benperidol pharmacokinetics

Author: Smolecule Technical Support Team. Date: February 2026

Benperidol Pharmacokinetic Data at a Glance

The following table summarizes key pharmacokinetic parameters for this compound after a single 6 mg dose, highlighting the intersubject variation observed in a clinical study [1] [2].

Parameter IV Administration Oral Liquid Oral Tablet
Absolute Bioavailability 100% (reference) 48.6% 40.2%
Elimination Half-life (t₁/₂β) 5.80 hours 5.5 hours 4.7 hours
Time to Peak (tₘₐₓ) Not Applicable 1.0 hour 2.7 hours
Peak Concentration (Cₘₐₓ) Not Applicable 10.2 ng/ml 7.3 ng/ml
Apparent Volume of Distribution (Vd) 4.21 L/kg Not Reported Not Reported
Clearance (CL) 0.50 L/(h·kg) Not Reported Not Reported
Mean Residence Time (MRT) 7.50 hours 8.44 hours 8.84 hours

> Note on Variation: The original study explicitly states that "all parameters studied exhibited large intersubject variation" [1] [2]. This should be a primary consideration in your experimental design.

Troubleshooting Guide: Addressing Intersubject Variation

FAQ: What are the major sources of pharmacokinetic variation for this compound?

While the specific sources of variation for this compound were not detailed in the retrieved studies, its pharmacokinetic profile points to several common factors that your experiments should control for:

  • First-Pass Metabolism: this compound undergoes extensive first-pass metabolism, which is a primary reason for its low and variable oral bioavailability (40.2%-48.6%) [3]. Genetic polymorphisms, liver function, and concurrent use of other medications that affect metabolic enzymes can contribute significantly to intersubject variation.
  • Formulation Differences: The study found statistically significant differences in the rate of absorption between oral liquid and tablet formulations, particularly in tₘₐₓ and Cₘₐₓ [1] [2]. Using a consistent formulation is crucial for reducing variability within a study.
FAQ: How can I design a study to minimize the impact of this variation?
  • Use a Crossover Design: The foundational study used a "partially randomized cross-over design," where each subject receives multiple treatments [1] [2]. This powerful design allows subjects to act as their own controls, reducing the impact of intersubject variability.
  • Control Formulation: Do not switch between oral liquid and tablet formulations within the same study arm, as their absorption profiles differ.
  • Consider IV Data as a Control: If feasible, include an intravenous administration arm in your study design. This provides a reference for 100% bioavailability and allows for the precise calculation of absolute bioavailability and clearance for each subject, helping to quantify and account for metabolic variation [1].

Experimental Protocol: Determining Absolute Bioavailability

This protocol outlines the core methodology from the primary study for measuring this compound's absolute bioavailability, which is key to understanding its variation [1] [2].

1. Objective: To determine the absolute bioavailability and basic pharmacokinetic parameters of this compound after intravenous and oral administration.

2. Study Design:

  • Type: Partially randomized, cross-over design.
  • Subjects: The referenced study enrolled 13 schizophrenic patients.
  • Treatments: Each subject receives the following three treatments in a randomized sequence, with adequate washout periods between doses:
    • Treatment A: 6 mg this compound as an intravenous bolus injection.
    • Treatment B: 6 mg this compound orally as a liquid.
    • Treatment C: 6 mg this compound orally as a tablet.

3. Bioanalytical Method:

  • Sample Collection: Serial blood samples are collected at predefined times after each dose.
  • Plasma Analysis: Drug plasma levels are determined using High-Performance Liquid Chromatography (HPLC) with electrochemical detection [1].
  • Key Metabolite: The plasma concentrations of the metabolite "reduced this compound" were found to be very low and may not be a major source of variation [1].

4. Pharmacokinetic Analysis:

  • Use model-independent (non-compartmental) analysis.
  • Calculate the Area Under the plasma concentration-time Curve (AUC) for each route of administration.
  • Absolute Bioavailability (F) is calculated using the formula:
    • F (%) = (AUCₒᵣₐₗ / AUCᵢᵥ) × (Doseᵢᵥ / Doseₒᵣₐₗ) × 100

The workflow for this protocol is summarized in the diagram below.

Start Study Start P1 Subject Enrollment & Screening Start->P1 P2 Randomized Cross-over Dosing P1->P2 P3 Serial Blood Collection P2->P3 P4 Plasma Analysis (HPLC-ECD) P3->P4 P5 Pharmacokinetic Analysis (Non-Compartmental) P4->P5 P6 Bioavailability Calculation F = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100 P5->P6 End Data Interpretation P6->End

Key Takeaways for Researchers

  • Acknowledged Variability: The significant intersubject variation in this compound pharmacokinetics is a documented challenge [1] [2]. Your experimental design is the primary tool to manage it.
  • Focus on Absorption: The low and variable oral bioavailability points to first-pass metabolism and formulation as critical factors to investigate or control [1] [3].
  • Robust Methodology: The HPLC-ECD method has been successfully used for quantifying this compound and its reduced metabolite in human plasma and can be a starting point for your bioanalytical work [1].

References

correcting partial volume effects benperidol PET imaging

Author: Smolecule Technical Support Team. Date: February 2026

What is the Partial Volume Effect (PVE)?

The partial volume effect (PVE) is a consequence of the finite spatial resolution in PET imaging systems. It causes an underestimation of the true radioactivity concentration in structures that are smaller than approximately two to three times the system's spatial resolution (measured as the Full Width at Half Maximum or FWHM) [1] [2].

This happens due to two main phenomena:

  • Spill-out: Activity from a small structure "spills out" into the surrounding tissue, making the structure appear less active.
  • Spill-in: Activity from the surrounding tissue "spills in" to the structure, contaminating its true signal.

What Methods Can Correct for PVE?

Several methodologies have been developed to correct for PVE. The choice of method often depends on the available data (e.g., presence of a high-resolution anatomical scan like MRI) and the research question.

The table below summarizes the main categories of PVE correction strategies:

Method Category Key Principle Common Requirements Key Considerations
Recovery Coefficient (RC) [1] [3] Applies a pre-calculated correction factor based on the known size and shape of the object. Object size, system spatial resolution. Simple but less accurate for irregular shapes; corrects values but not image quality.
Anatomy-Based (e.g., GTM) [1] [3] Uses coregistered CT or MRI to define region boundaries and models the blurring between compartments. High-resolution anatomical image (CT/MRI). Considered robust for brain imaging; depends on accurate image registration and segmentation.
Deconvolution [1] Uses the system's Point Spread Function (PSF) to reverse the blurring in the image. Knowledge of the system's PSF. Can amplify image noise; not recommended for lesions smaller than 1.5x FWHM.
Reconstruction-Based (e.g., Super-Resolution) [1] Integrates resolution modeling directly into the image reconstruction algorithm. Multiple PET acquisitions or shifted reconstruction grids. Can improve resolution and contrast; some methods avoid the need for anatomical scans.
Model-Free (Local Background Correction) [4] Automatically estimates object boundaries and calculates spill-out activity into a local background region. PET data alone (no anatomical scan required). Suitable for oncological "hot spot" imaging; fully automated after ROI delineation.

How to Choose and Implement a PVE Correction Method

This workflow diagram outlines a decision-making process for selecting a PVE correction method based on your experimental setup and goals.

start Start: Need for PVE Correction q_anatomy Do you have a high-resolution anatomical image (MRI/CT)? start->q_anatomy q_lesion_type Is your target a focal 'hot spot' (e.g., tumor)? q_anatomy->q_lesion_type No q_structure Are you studying brain structures with known anatomy? q_anatomy->q_structure Yes method_model_free Recommended Method: Model-Free / Local Background q_lesion_type->method_model_free Yes method_recon Consider: Reconstruction-Based Methods q_lesion_type->method_recon No q_object_size Is the object size & shape well-known and simple? q_structure->q_object_size No method_anatomy Recommended Method: Anatomy-Based (e.g., GTM) q_structure->method_anatomy Yes q_object_size->method_anatomy No method_rc Recommended Method: Recovery Coefficient (RC) q_object_size->method_rc Yes

Implementation Protocol: Local Background PVE Correction

For researchers without access to anatomical scans, a model-free approach can be highly effective. Here is a detailed protocol based on the method described by Galldiks et al. [4]:

  • ROI Delineation: Define the boundaries of the target structure (e.g., a lesion) directly on the PET data using an automated or semi-automated tool. The example in the literature used adaptive thresholding as implemented in the ROVER software. This step provides an initial Volume of Interest (VOI) and an uncorrected mean activity concentration (C_mean).

  • Define Spill-out Region: Create a "spill-out region" that encompasses all voxels within a distance of 1 x FWHM of the system's spatial resolution from the boundary of the original VOI.

  • Define Background Region: Create a "background region" as a shell of voxels located at a distance between 1 x FWHM and 2.5 x FWHM from the original VOI boundary. Neighboring lesions and their spill-out regions should be excluded from this background region.

  • Calculate Spill-out Activity (A_sp): For each voxel in the spill-out region, calculate its background-corrected activity.

    • Determine a local background value for the voxel by averaging the activity from all voxels within the background region that are within 1.5 x FWHM of it.
    • Subtract this local background value from the voxel's measured activity.
    • Sum all these background-corrected values to get the total spill-out activity, A_sp.
  • Compute PVE-Corrected Value: Calculate the final PVE-corrected mean activity concentration using the formula:

    • C_corrected_mean = (A_roi + A_sp) / V_roi
    • Where A_roi is the total activity within the original VOI (C_mean × V_roi).

FAQs and Troubleshooting

Q: Why should I correct for PVE when using a radiotracer like [18F]NMB? A: [18F]NMB is used for quantifying dopamine D2 receptor binding in structures of varying sizes, from the large striatum to smaller extrastriatal regions [5]. PVE can lead to significant underestimation of binding potential in these smaller regions, potentially obscuring physiologically or clinically relevant changes. Proper PVE correction is essential for accurate quantification.

Q: My PVE-corrected values are noisier than the original data. Is this normal? A: Yes, this can be a side effect of some PVE correction methods, particularly deconvolution techniques [1]. It's important to validate your chosen method and parameters (like the FWHM used for modeling) to ensure the signal-to-noise ratio remains acceptable for your analysis.

Q: How critical is the accuracy of the system's FWHM for model-free correction? A: It is very important. The FWHM value directly defines the spill-out and background regions in the model-free method [4]. An inaccurate FWHM will lead to an incorrect activity recovery. You should use a measured FWHM value for your specific scanner and reconstruction protocol rather than a theoretical or default value.

Q: I have both PET and MRI for my subjects. Which method is best? A: In this case, anatomy-based methods like the Geometric Transfer Matrix (GTM) are often preferred for brain imaging [1] [3]. These methods leverage the precise anatomical information from MRI to account for spill-in and spill-out between different tissue types, providing a very robust correction.

References

Understanding the Problem: Benperidol's First-Pass Metabolism

Author: Smolecule Technical Support Team. Date: February 2026

Benperidol is a potent typical antipsychotic from the butyrophenone class. Its pharmacokinetic profile is characterized by a significant first-pass effect, which greatly reduces its systemic availability after oral dosing.

Property Description
Primary Mechanism of Action Potent dopamine D2 receptor antagonist [1] [2].
Oral Bioavailability Low due to extensive first-pass metabolism in the liver [1] [2].
Key Pharmacokinetic Finding Urinary excretion of unchanged this compound is minimal (~0.1% of dose), strongly suggesting pre-systemic metabolism [3]. Variability in AUC also supports this [3].
Metabolic Pathway Primarily via the cytochrome P450 enzyme system in the liver [1].
Elimination Half-Life Approximately 7-8 hours [2] [3].

Documented Strategy & Experimental Evidence

The primary strategy to circumvent first-pass metabolism involves avoiding the oral route. The following diagram illustrates the core workflow for this approach.

Start Objective: Bypass First-Pass Metabolism Route Administer via Non-Oral Route Start->Route Option1 Intramuscular (IM) Injection Route->Option1 Option2 Other Routes (e.g., Buccal, Rectal) (Not reported for this compound) Route->Option2 Result Drug enters systemic circulation directly Option1->Result Option2->Result Bypass Bypasses liver (first-pass metabolism) Result->Bypass Outcome Higher systemic bioavailability Bypass->Outcome

  • Strategy: Intramuscular (IM) Injection this compound can be administered via intramuscular (IM) injection for rapid treatment of acutely disturbed patients [4]. This parenteral route allows the drug to be absorbed directly into the systemic circulation, bypassing the portal vein and the initial metabolism in the liver.

  • Evidence from Clinical Practice The use of the IM formulation is documented in clinical guidelines and reviews, confirming its application in settings where a rapid onset of action is required and where the first-pass effect must be avoided [4].

Experimental Approaches for Investigation

While direct methods for this compound are sparse, general investigative approaches from pharmacology can be applied.

  • Pharmacokinetic Study Design: The foundational human data for this compound's first-pass effect comes from a study comparing pharmacokinetic parameters like Area Under the Curve (AUC) and urinary excretion after oral administration [3]. You can model a study comparing the relative bioavailability of oral versus intramuscular administration to quantitatively assess the success of bypassing first-pass metabolism [5].
  • Consideration of Metabolic Enzymes: Since this compound is metabolized by the cytochrome P450 system [1], in vitro experiments using human liver microsomes or hepatocytes could help identify the specific isoforms involved and screen for potential inhibitors or inducters that might alter its first-pass extraction [6].

Key Considerations & Troubleshooting

  • Limited Research: A Cochrane review has highlighted that there are insufficient data from randomised trials to robustly assess the clinical effects of this compound [4]. This lack of extensive research extends to its pharmacokinetics and modern formulation strategies.
  • Individual Variability: The extent of first-pass metabolism differs from patient to patient due to factors like genetics, age, and liver function [7] [8]. This variability must be considered in experimental design and data interpretation.
  • Safety and Side Effects: Even when bypassing first-pass metabolism, note that this compound is associated with a high propensity to induce extrapyramidal side effects (EPS) due to its potent D2 antagonism [1] [4]. Careful monitoring is essential in any experimental protocol.

The evidence confirms that this compound undergoes extensive first-pass metabolism, and the established method to minimize this is via intramuscular injection. For further development, applying general principles of formulation science—such as investigating buccal, sublingual, or transdermal delivery systems—could be a productive avenue for your research.

References

handling benperidol plasma protein binding issues

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Plasma Protein Binding

For any drug, including benperidol, plasma protein binding is a critical parameter that influences its distribution and activity. The table below summarizes the general principles.

Aspect Description
Basic Principle A drug in the blood exists in two forms: bound to plasma proteins and unbound (free). Only the unbound fraction is pharmacologically active and can be metabolized or excreted [1].
Key Proteins Human serum albumin, lipoprotein, glycoprotein, and α, β‚ and γ globulins. Albumin primarily binds acidic and neutral drugs [1].
Equilibrium Protein + drug ⇌ Protein-drug complex (reversible) [1]. The bound fraction can act as a reservoir, releasing the drug as the unbound form is eliminated.
Impact of Altered Binding A decrease in plasma protein levels (due to conditions like liver disease, malnutrition) or competition from other drugs can increase the unbound fraction, potentially enhancing the drug's effect and toxicity [1].

Experimental Methods for Determining Binding

To study this compound's binding, you can refer to established techniques. The table below lists common methods, though their specific application to this compound would need to be validated in your lab.

Method Brief Description Key Considerations
Equilibrium Dialysis [2] Separates bound and unbound drug by diffusion across a semi-permeable membrane. Often considered the reference method; requires careful control of pH, temperature, and buffer composition.
Ultrafiltration [2] Uses centrifugal force to separate the unbound drug through a filter. Faster than equilibrium dialysis; potential issues with non-specific binding to the filter apparatus.
Ultracentrifugation [2] Separates components based on density by high-speed centrifugation. Can be time-consuming and require specialized equipment.
Gel Filtration [2] Separates molecules based on size as they pass through a column of porous beads. -

Experimental Protocol: Equilibrium Dialysis

This is a generalized workflow for one of the most common methods.

Start Start Experiment Prep Prepare dialysis apparatus and buffers Start->Prep Load Load plasma sample (spiked with this compound) into one chamber Prep->Load Buffer Load buffer solution into opposing chamber Load->Buffer Equil Equilibrate for 4-18 hours at 37°C with gentle agitation Buffer->Equil Sample Sample from both chambers post-dialysis Equil->Sample Analyze Analyze drug concentration in both chambers (e.g., via HPLC-MS) Sample->Analyze Calculate Calculate % unbound fraction Unbound % = [Drug in Buffer Chamber] / [Drug in Plasma Chamber] * 100 Analyze->Calculate

Troubleshooting Common Issues

Here are some potential challenges and solutions when studying protein binding.

Issue Potential Causes Troubleshooting Tips
High variability in results Non-specific binding to apparatus, unstable temperature, protein degradation. Silanize glassware to reduce binding. Maintain a constant temperature. Use fresh, high-quality plasma samples.
Unbound fraction is too high Saturation of protein binding sites at high drug concentrations. Ensure your experimental drug concentration is within the therapeutically relevant range. For this compound, one study used concentrations up to 100 µg/L [3].
Discrepancy between methods Different methods can yield different results for the same drug [2]. Validate your chosen method against a known standard. When reporting results, always specify the method used (e.g., "as determined by equilibrium dialysis").

Key Considerations for this compound

While direct data on this compound's plasma protein binding is limited, the search results highlight these contextual points:

  • Relevant Concentrations: One study tested this compound's anti-cholinesterase effects at concentrations of 75–100 µg/L, which are higher than its typical therapeutic plasma levels [3]. This suggests your experiments should cover a range that includes these concentrations.
  • Clinical Context: A clinical study measured this compound plasma levels in schizophrenic patients, finding that levels as low as 2–3 ng/mL could elicit a prolactin response, and that the drug was largely eliminated within 48 hours [4]. This indicates that the drug is active at very low concentrations and has a relatively short half-life.

Visualizing the Impact of Protein Binding

The following diagram illustrates how plasma protein binding influences a drug's fate and action in the body.

This compound This compound PPB Plasma Protein Binding This compound->PPB Bound Bound Fraction (Inactive Reservoir) PPB->Bound Unbound Unbound Fraction (Active) PPB->Unbound Bound->Unbound Releases drug Metabolism Metabolism (in liver) Unbound->Metabolism  Undergoes Effect Pharmacological & Toxic Effects Unbound->Effect  Can exert

References

improving F-18 benperidol specific activity synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Key Parameters for Specific Activity

The following table consolidates critical factors that influence the specific activity of F-18 benperidol and related compounds, drawing from both its original synthesis and contemporary radiochemistry techniques.

Parameter Target/Issue Impact on Specific Activity (SA)
Stable Fluoride Impurities [1] ~15 nmol in [18F]fluoride solution Major source of SA reduction; competes with F-18.
Precursor Quantity [2] [3] Use low amounts (e.g., ~0.5 μmol) High precursor mass in final product lowers apparent SA.
Purification Method [1] [2] HPLC (traditional); Scavenger Resins (modern) Critical for separating unreacted precursor from tracer.
Final Product Mass [2] Minimize co-eluting "cold" mass Defines the apparent SA (SA = Activity / Mass).
Radiochemical Yield (RCY) [1] Reported 10-20% (EOB) Must be balanced against precursor concentration.

Synthesis Workflow & Critical Control Points

The original synthesis of no-carrier-added (NCA) F-18 this compound involves a multi-step process where critical attention must be paid to the initial fluoride processing and the final purification to achieve high specific activity [1] [4]. The workflow below outlines the key stages.

workflow F-18 this compound Synthesis & Troubleshooting cluster_1 Troubleshooting Actions Start Start: [18F]Fluoride Production CP1 Critical Control Point A: Fluoride Processing Start->CP1 Step1 Step 1: Nucleophilic Aromatic Substitution (18F for NO2) Step2 Step 2: Conversion to Chlorofluorobutyrophenone Step1->Step2 Step3 Step 3: Alkylation with Appropriate Amine Step2->Step3 CP2 Critical Control Point B: Precursor Concentration Step3->CP2 Step4 Step 4: Purification & Formulation CP3 Critical Control Point C: Purification Efficiency Step4->CP3 End Final Product: F-18 this compound CP1->Step1 T1 Use high-purity [18O]water targets and clean QMA cartridges CP1->T1  High stable fluoride? CP2->Step4 T2 Optimize precursor amount (~0.5 μmol for peptides) CP2->T2  High precursor mass? CP3->End T3 Employ scavenger resins or optimized HPLC CP3->T3  Poor separation?

Frequently Asked Questions

What are the primary factors that limit the specific activity of my F-18 this compound?

The main contributors are:

  • Stable Fluoride-19: The initial [18F]fluoride solution can contain significant amounts of non-radioactive fluoride-19 (approximately 15 nmol in one study), which directly contributes to the final product's mass [1].
  • Chemical Precursors: Any unreacted precursor (like the nitrobenzonitrile starting material or intermediate chlorofluorobutyrophenone) that is not completely removed during purification will add to the final mass and lower the apparent specific activity [2].
  • Purification Efficacy: If the final purification step (e.g., HPLC) fails to fully resolve the F-18 this compound from its cold precursors or side products, these cold compounds will be present in the final formulation [1].
How can I reduce the amount of unreacted precursor in my final product?
  • Optimize Precursor Scaling: Use the minimum amount of precursor required to achieve an acceptable radiochemical yield. Downscaling the precursor mass is a direct way to increase specific activity [2].
  • Implement Scavenger Resins: For automated syntheses, consider integrating an azide-functionalized resin. This resin can selectively and rapidly bind unreacted alkyne-containing precursors after a "click" labeling reaction, removing >98% of the cold material without the need for lengthy HPLC methods [2].
  • Ensure Robust HPLC Separation: For traditional methods, optimize the preparative HPLC conditions (column chemistry, mobile phase, gradient) to achieve the best possible separation between the product and its precursors [1].
The specific activity of my tracer is low, but my radiochemical yield is high. What could be wrong?

This is a classic sign that your synthesis is efficient but not clean. You are successfully incorporating the [18F]fluoride, but a significant mass of non-radioactive compounds is also making it into the final vial. Your troubleshooting should focus on purification efficiency and precursor quantity. Investigate your HPLC chromatogram for co-eluting peaks or consider if you are using more precursor than necessary to drive the reaction [2].

Are there modern techniques for [18F]fluoride processing that can help?

Yes, recent research has moved away from the one-size-fits-all approach of using K2CO3/Kryptofix 2.2.2 for eluting [18F]fluoride from ion-exchange cartridges.

  • Customized Eluents: It is now possible to elute [18F]fluoride using solutions containing specific copper salts or ligands tailored for copper-mediated radiofluorination reactions. This minimizes the presence of detrimental bases and phase transfer catalysts that can form unproductive complexes and suppress yields, indirectly aiding in obtaining a purer product [5].
  • Automation: Utilizing cassette-based automated synthesis platforms enhances batch reproducibility and allows for the precise integration of advanced techniques like scavenger resins and customized elution protocols [6].

References

addressing benperidol PET reference region selection

Author: Smolecule Technical Support Team. Date: February 2026

Evidence for Cerebellum as a Reference Region

Tracer Species Study Type / Validation Method Key Finding
[11C]NMB [1] Human (Healthy, Siblings, Schizophrenia) Reference Tissue Model Cerebellum successfully used as a reference region to estimate D2 receptor binding potential (BPND) in the striatum [1].
[11C]NMB [2] Baboon (Non-human Primate) Radiation Dosimetry Study confirmed low tracer retention in the brain, supporting the feasibility of using a reference region approach [2].
[18F]NMB [3] Rat (Sprague-Dawley) Correlation with Autoradiography Striatal radioactivity measured with PET showed significant positive correlation with gold-standard autoradiography, validating the methodology [3].

Methodology and Protocol

For researchers implementing this in practice, here is a typical workflow and key methodological considerations.

Typical Experimental Workflow

The diagram below outlines the key steps for a preclinical study using [18F]NMB, from tracer preparation to kinetic analysis.

G Start Tracer Injection ([18F]NMB, ~60 MBq for rats) A PET Data Acquisition (Sequential time frames, e.g., 6x6 min) Start->A B Animal Sacrifice & Brain Extraction A->B C Tissue Sectioning & Storage Phosphor Autoradiography B->C D Region of Interest (ROI) Analysis (Striatum and Cerebellum) C->D E Correlation Analysis (PET vs. Autoradiography) D->E F Kinetic Modeling (e.g., SRTM with Cerebellum Reference) E->F

Key Technical Considerations
  • Tracer Specificity: [11C]NMB is a D2-selective antagonist with high selectivity and, crucially, resists displacement by endogenous dopamine [2] [1]. This property makes it more reliable for measuring receptor density than tracers like [11C]raclopride, whose binding is influenced by dopamine fluctuations [4] [5].
  • Kinetic Modeling: The Simplified Reference Tissue Model (SRTM) is a standard method for calculating binding potential (BPND) in the target region (e.g., striatum) using the time-activity curve from the cerebellum as the input function [6] [1].
  • Reconstruction Parameters: For accurate quantification, use 3D-OSEM-MAP reconstruction with a high target resolution. Avoid Filtered Back Projection (FBP), as it can yield lower BPND estimates [6].

Troubleshooting Common Issues

  • Problem: Unexpectedly high or low binding potential values.
    • Solution: Verify the accuracy of your coregistration between the PET data and anatomical atlas. Even small misalignments between the striatal ROI and the actual anatomy can significantly impact quantification [6].
  • Problem: Poor signal-to-noise ratio in time-activity curves.
    • Solution: Ensure an adequate number of iterations (e.g., >20) in the MAP reconstruction algorithm, especially for converging on low-activity regions like the reference region [6].

References

troubleshooting benperidol HPLC quantification sensitivity

Author: Smolecule Technical Support Team. Date: February 2026

Original HPLC Method for Benperidol

The table below summarizes the key parameters from a documented HPLC method for determining this compound in human plasma [1].

Parameter Specification
Analytical Technique High-Performance Liquid Chromatography (HPLC)
Sample Matrix Human Plasma
Internal Standard Haloperidol
Sample Preparation Liquid-liquid extraction
Column Type Reversed-Phase C18
Mobile Phase 32% Acetonitrile in 0.05 M Potassium Dihydrogen Phosphate Buffer (pH 2.8)
Detection UV at 254 nm
Reported Detection Limit 0.5-1.0 ng/mL using 2-4 mL plasma samples

Troubleshooting Guide for Sensitivity Issues

A drop in sensitivity can stem from various parts of the HPLC system. The following workflow and table guide you through a systematic investigation, from the most common to more specific causes [2].

The diagram below outlines a logical troubleshooting sequence for diagnosing HPLC sensitivity problems.

Start Start: Sensitivity Issue Step1 Check Detector & Wavelength Start->Step1 Step1->Start Incorrect Settings Step2 Verify Sample Injection Step1->Step2 Settings Correct Step2->Start Injection Failed Step3 Inspect Chromatographic Peak Shape Step2->Step3 Injection OK Step3->Start Peak Tailing/ Broadening Step4 Assess System Contamination Step3->Step4 Peaks Sharp Step4->Start System Contaminated Step5 Evaluate Sample Stability and Preparation Step4->Step5 No Contamination Step5->Start Sample Degraded End Issue Resolved Step5->End Sample Stable

Symptom & Possible Cause Investigation & Solution
No or Low Signal
Incorrect detector settings Confirm the UV wavelength is set to 254 nm [1]. Inject a known standard without the column to check detector response [2].
No injection or low sample volume Ensure the sample is drawn into the loop and that injection occurs. Check for a pressure drop at the start of the run [2].
Sample degradation This compound may be unstable in solution. Use appropriate storage conditions (e.g., a thermostatted autosampler) and analyze sample stability over time [2].
Poor Peak Shape (Broadening/Tailing)
Column degradation or void Replace the column. To prevent this, avoid pressure shocks and aggressive pH outside the column's specification [2].
Interaction with silanol groups Basic compounds like this compound can interact with acidic silanol groups on the silica. Use high-purity (Type B) silica columns or polar-embedded phases. Adding a competing base like triethylamine (TEA) to the mobile phase can also help [2].
Extra-column volume too large Use short capillaries with the correct inner diameter (e.g., 0.18 mm for HPLC). The extra-column volume should not exceed 1/10 of the smallest peak volume [2].
Detector cell volume too large For modern or UHPLC columns, ensure the flow cell volume is appropriately small (not more than 1/10 of the peak volume) [2].
System Contamination & Carryover
Contamination on column/injector Flush the column with a strong eluent. Flush the autosampler and replace parts prone to contamination (e.g., needle, needle seal) [2].
Carryover from previous injection Extend the run time or increase the elution strength at the end of the gradient to flush late-eluting compounds. Perform a blank run to check for carryover [2].
Contaminated eluents or nebulizer Use HPLC-grade water and high-purity solvents. Replace the mobile phase. If using other detectors (e.g., Charged Aerosol), the nebulizer may need cleaning [2].

FAQ for this compound HPLC Analysis

Q1: What is the typical detection limit I should expect for this compound? The original method reports a detection limit of 0.5-1.0 ng/mL when using 2-4 mL of plasma sample and UV detection at 254 nm [1]. If you are using a mass spectrometer (MS), a significantly lower detection limit is achievable.

Q2: How can I improve the sensitivity beyond the published method?

  • Switch to MS/MS Detection: Using UHPLC-MS/MS is the gold standard for enhancing sensitivity and specificity in antipsychotic drug monitoring [3].
  • Optimize Sample Preparation: Consider using solid-phase extraction (SPE) or alternative extraction techniques to achieve better sample cleanup and pre-concentration.
  • Apply DoE for Optimization: Use a systematic approach like Design of Experiment (DoE) to find the optimal combination of factors like mobile phase pH, buffer concentration, and gradient profile to maximize signal and resolution [4].

Q3: My peaks are tailing badly. What is the most likely cause for a basic drug like this compound? The most common cause is secondary interaction of the basic analyte with acidic silanol groups on the silica-based column [2]. Your primary actions should be:

  • Switch your column: Use a column packed with high-purity, low-acidity silica (Type B).
  • Modify the mobile phase: Add a competing base like triethylamine (0.1-0.5%) to the mobile phase to block silanol sites.

References

optimizing benperidol solid solution crystal structures

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Here are answers to some foundational questions about working with benperidol solid solutions, based on current research.

  • FAQ 1: Can this compound form solid solutions with its structural analog, droperidol? Yes, experimental studies confirm that this compound and droperidol can form solid solutions. However, this formation is highly dependent on the specific crystal structure (or phase) of the material, such as whether it is a nonsolvate, dihydrate, or other solvate form [1] [2].

  • FAQ 2: Is the solid solution formation between this compound and droperidol symmetrical? No, the process is asymmetrical. Research indicates that in some crystal structures, droperidol can almost completely replace this compound. Conversely, replacing droperidol with this compound is only possible to a limited extent and only in some of the crystal structures [1] [2].

  • FAQ 3: What is the primary factor determining successful solid solution formation? The formation is primarily determined by the change in intermolecular interaction energy that results from replacing one molecule with the other. Experimentally, solid solutions are only obtained in structures where this molecular replacement allows for the formation of efficient, stable intermolecular interactions [1] [2].

Troubleshooting Guide

The table below outlines common experimental challenges and their solutions, derived from the general principles of solid solution research and crystal engineering.

Problem Description Possible Causes Recommended Solutions & Verification Methods

| Limited solid solution formation in specific crystal phases [1]. | Energetically unfavorable molecular replacement disrupting key intermolecular interactions [1]. | • Focus on nonsolvated phases: Energetic requirements are less strict than for solvates [1]. • Characterize thoroughly: Use PXRD and DSC to confirm the phase and its purity [2]. | | Asymmetrical replacement (e.g., A replaces B, but B does not replace A well) [1]. | The molecular difference causes a favorable energy change in one direction but not the other [1]. | • Plan replacements directionally: Do not assume behavior is identical in both directions. • Use computational screening: Calculate pairwise intermolecular interaction energies to predict feasibility before experiments [1]. | | Poor quality PXRD data complicating structure analysis [3]. | Suboptimal data collection strategy, sample preparation, or instrument alignment [3]. | • Use capillaries: For SDPD, use a rotating capillary in transmission geometry to minimize preferred orientation [3]. • Check alignment: Periodically verify instrument zero point with a standard like L-glutamic acid [3]. | | Overlapping diffraction peaks in PXRD patterns [3]. | Large unit cells and low symmetry leading to peak overlap, especially at high 2θ angles [3]. | • Use variable count time (VCT): Increase count time at high angles to improve signal-to-noise [3]. • Cool the sample: Data collection at ~150 K mitigates thermal motion and improves high-angle data [3]. |

Utilizing Computational Methods

Computational crystal structure prediction (CSP) can be a powerful tool to de-risk your experimental workflow.

  • Predict Polymorphic Landscapes: Modern CSP methods can generate a crystal energy landscape, helping to identify all low-energy polymorphs, including those that might be missed in initial experiments [4].
  • Screen with Machine Learning: New workflows use machine learning to predict the most probable space groups and crystal densities. This filters out unstable candidates early, making the search for viable solid solution structures faster and more reliable [5].

The following diagram illustrates a modern, machine learning-assisted computational workflow that can be applied to predict stable crystal forms.

CSP_Workflow Start Target Molecule ML_Predict ML Prediction of Space Groups & Density Start->ML_Predict Lattice_Sample Lattice Sampling & Structure Generation ML_Predict->Lattice_Sample Structure_Relax Structure Relaxation (Neural Network Potential) Lattice_Sample->Structure_Relax Energy_Ranking Energy Ranking & Clustering Structure_Relax->Energy_Ranking Output Final Ranked List of Candidate Structures Energy_Ranking->Output

A machine learning-enhanced workflow for crystal structure prediction (CSP)

Experimental Protocol: Key Steps for PXRD Data Collection

For reliable crystal structure determination from powders, follow this data collection protocol to ensure high-quality data [3]:

  • Sample Preparation:

    • Gently grind the sample to achieve a particle size distribution of 20–50 µm.
    • Load the sample into a 0.7 mm rotating borosilicate glass capillary. This setup minimizes preferred orientation and ensures a good powder average.
  • Instrument Setup:

    • Use monochromatic Cu Kα1 radiation (λ = 1.54056 Å) for stronger diffraction and simpler patterns.
    • Employ capillary transmission geometry.
  • Data Collection Strategy:

    • For initial work (indexing, structure solution), a 2-hour fixed-count-time scan from 2.5–40° 2θ with a 0.017° step is often sufficient.
    • For high-quality Rietveld refinement, collect data to a higher angle to achieve at least 1.35 Å real-space resolution. Use a Variable Count Time (VCT) scheme to maintain good signal-to-noise at high angles, for example:
      • 2.5–22° 2θ: 2 seconds/step
      • 22–40° 2θ: 4 seconds/step
      • 40–55° 2θ: 15 seconds/step
      • 55–70° 2θ: 24 seconds/step
    • Cool the sample to approximately 150 K using an open-flow N₂ gas cooler. This reduces thermal motion, improving the signal-to-noise ratio, especially at high diffraction angles.

A Note on Information Availability

It is important to note that the core experimental study on this compound and droperidol solid solutions is currently available as a pre-print [1] [2]. This means it has not yet undergone formal peer-review. Therefore, while the findings are valuable for building this troubleshooting guide, you should seek out the final peer-reviewed publication when it becomes available for the most validated and authoritative information.

References

reducing benperidol metabolite interference assays

Author: Smolecule Technical Support Team. Date: February 2026

FAQs & Troubleshooting Guides

  • Q1: What is the primary source of metabolite interference when assaying Benperidol? The primary source of metabolite interference comes from its reduced metabolite, sometimes referred to as TVX Q 5402 or "reduced this compound" [1] [2]. This metabolite is structurally very similar to the parent drug, which can make separation and detection challenging.

  • Q2: Which analytical technique is recommended to minimize this interference? A high-performance liquid chromatography (HPLC) method coupled with electrochemical detection is described as effective for simultaneously quantifying this compound and its reduced metabolite in human plasma [1]. The key to reducing interference lies in the sample preparation and the chromatographic separation, not just the detection method.

  • Q3: What is the most critical step in the sample preparation to ensure sample purity? The cited method uses a two-step solid-phase extraction (SPE) process [1]. The sample is first processed on a reversed-phase material, followed by a further clean-up on a cation-exchange material. This two-step purification is noted for providing higher sample purity compared to other methods [1].

Detailed Experimental Protocol

The following table summarizes the core parameters of the HPLC-ECD method developed to minimize interference from reduced this compound [1].

Parameter Specification
Analytical Technique High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection
Sample Matrix Human Plasma
Sample Volume 1 mL
Sample Clean-up Two-step Solid-Phase Extraction (Reversed-phase + Cation-exchange)
Analytical Column Cyanopropyl silica gel column (5 µm; 250 mm x 4.6 mm I.D.)
Mobile Phase 0.15 M acetate buffer (pH 4.7) containing 25% acetonitrile (w/w)
Elution Type Isocratic
Internal Standard Spiperone
Limit of Detection 0.5 ng/mL for both this compound and its reduced metabolite

Workflow for Sample Preparation and Analysis

The diagram below outlines the key steps involved in the sample processing protocol designed to achieve high purity [1].

start Start with 1 mL Plasma Sample step1 1. First SPE Step: Reversed-Phase Extraction start->step1 step2 2. Second SPE Step: Cation-Exchange Clean-up step1->step2 step3 3. HPLC Separation: Cyanopropyl Column step2->step3 step4 4. Detection: Electrochemical Detection step3->step4 result Quantification of This compound & Metabolite step4->result

Troubleshooting Common Problems

The table below lists potential issues and suggested actions based on the methodology.

Problem Possible Cause Troubleshooting Action
High background noise or co-elution Incomplete sample purification Verify the conditioning, loading, washing, and elution steps of the two-step SPE procedure. Ensure the cation-exchange step is included [1].
Poor recovery of analytes SPE cartridge binding issues Check the pH of the sample to ensure it is optimal for binding to both the reversed-phase and cation-exchange sorbents.
Inadequate separation Degraded column or suboptimal mobile phase Confirm the performance of the cyanopropyl column. Ensure the mobile phase is prepared accurately with the correct pH (4.7) and buffer-to-acetonitrile ratio [1].

Key Technical Considerations

  • Confirmed Low Metabolite Levels: A key finding from a pharmacokinetic study is that in schizophrenic patients treated with this compound, the plasma concentrations of the reduced metabolite were found to be very low [2] [3]. If you are encountering significant interference, it may be worth verifying the sample source or the condition of your analytical standards.
  • Focus on Purification: The success of the cited method in reducing interference is heavily attributed to the two-step purification process. If you are developing a new method, investing in a robust, multi-stage clean-up protocol is crucial [1].

References

benperidol vs haloperidol receptor binding affinity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Drug Comparison at a Glance

The table below summarizes the key characteristics of Benperidol and Haloperidol based on available information.

Feature This compound Haloperidol
Antipsychotic Class First-Generation (Typical) [1] [2] First-Generation (Typical) [3] [1]
Chemical Class Butyrophenone [1] Butyrophenone [1]
Primary Mechanism Dopamine D2 receptor antagonist [1] Dopamine D2 receptor antagonist [3] [4] [5]
D2 Receptor Affinity Not quantified in results Ki = 0.89 nM (high affinity) [6]
Receptor Interaction Information missing Broad; also binds α-adrenergic, serotonergic (5-HT2A), histaminergic receptors [3] [6]
Half-Life 6-10 hours [2] 21-24 hours (oral) [2]
Key Clinical Uses Not detailed in results Schizophrenia, Tourette's syndrome, severe behavioral disorders [3]

Experimental Data and Methodologies

For research and development purposes, here are the experimental details behind some of the key data points for Haloperidol, which may serve as a reference for comparative studies.

  • Receptor Binding Assays: The high affinity of Haloperidol for the Dopamine D2 receptor (Ki = 0.89 nM) is typically determined through competitive radioligand binding studies [6]. These experiments use membrane homogenates from cells stably expressing human dopamine receptors (e.g., HEK 293 cells). A radiolabeled ligand, such as ¹²⁵I-IABN, is used, and the ability of Haloperidol to displace this ligand is measured to determine its equilibrium dissociation constant (Ki) [7].
  • Structural Biology Studies: The precise molecular interaction between Haloperidol and its primary target has been elucidated through X-ray crystallography. The crystal structure of the D2 dopamine receptor bound to haloperidol has been solved, revealing key interactions in the orthosteric binding pocket and an extended binding pocket, which informs the drug's high potency and selectivity profile [5].

Signaling Pathways and Mechanisms

As typical antipsychotics, both this compound and Haloperidol primarily exert their effects by antagonizing Dopamine D2 receptors. The following diagram illustrates the core signaling pathway they modulate.

G DA Dopamine (DA) D2R D2 Receptor DA->D2R Binding Gi Gi/o Protein D2R->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP Production AC->cAMP Stimulates PKA PKA Activity cAMP->PKA Activates Downstream Effects Downstream Effects PKA->Downstream Effects FGA FGA (e.g., Haloperidol) FGA->D2R Antagonizes

This mechanism, while responsible for the therapeutic antipsychotic effect, is also linked to side effects. High D2 receptor occupancy in the nigrostriatal pathway is associated with extrapyramidal symptoms (EPS), while blockade in the tuberoinfundibular pathway can lead to hyperprolactinemia [1] [4].

References

benperidol PET validation against arterial input methods

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Comparison of Modeling Methods

The table below summarizes a direct comparison of three quantification methods for [18F]NMB, based on a study of 16 human subjects [1].

Quantification Method Description Key Findings (Binding Potential in Striatum)
Three-Compartment Model (Arterial Input) [1] Gold standard. Requires arterial blood sampling, metabolite analysis, and separate blood flow/blood volume scans [1]. Highest absolute BP estimates [1].
Logan Graphical (Arterial Input) [1] Simplified model using arterial input function. Eliminates need for separate blood flow and volume scans [1]. Intermediate BP estimates, highly correlated with the three-compartment model [1].
Logan Graphical (Reference Tissue) [1] Simplified model using cerebellum as a reference region. Completely non-invasive and computationally straightforward [1]. Lowest absolute BP estimates, but highly correlated with arterial input methods [1].

A later study in 2012 confirmed the validity of the reference tissue method, demonstrating that the binding potential (BPND) estimates for extrastriatal regions were highly correlated between the Logan graphical method (using the cerebellum as a reference) and the three-compartment kinetic model using an arterial input function [2].

Detailed Experimental Protocols

The validation data for [¹⁸F]NMB were generated using the following established methodologies.

Image Acquisition and Input Function Measurement
  • Participants: Studies were conducted in healthy adults and patients with movement disorders [1] [2]. All procedures were approved by the institutional review board at Washington University [1].
  • Radiopharmaceutical: [¹⁸F]NMB was synthesized with high radiochemical purity (>95%) and specific activity [3] [1].
  • PET/MRI Protocol: Subjects underwent MRI for anatomical localization. Dynamic PET images were acquired for 120-180 minutes following intravenous bolus injection of [¹⁸F]NMB [3] [1].
  • Arterial Input Function: For gold-standard methods, a radial artery catheter was placed. Approximately 35 arterial blood samples were collected throughout the scan to measure total radioactivity and the fraction of unmetabolized [¹⁸F]NMB [1].
Kinetic Modeling and Analysis

The following workflow outlines the key steps for model comparison, from data acquisition to final binding potential estimation.

G start Start: Dynamic [18F]NMB PET Scan acq Image Acquisition & Preprocessing start->acq input_choice Choose Input Function acq->input_choice blood Arterial Blood Sampling & Metabolite Analysis input_choice->blood Arterial Methods ref Reference Tissue (Cerebellum) input_choice->ref Reference Tissue Method model_blood Apply Kinetic Model (3-Compartment or Logan Graphical) blood->model_blood model_ref Apply Logan Graphical Reference Tissue Model ref->model_ref output Output: Binding Potential (BP) Estimates model_blood->output model_ref->output compare Compare BP Estimates Across Methods output->compare

Key Validation Insights for Researchers

  • High Affinity and Selectivity: [¹⁸F]NMB has more than 200-fold higher affinity for D2R over D3R and is resistant to displacement by endogenous dopamine, providing a more specific and stable measure of receptor density than radioligands like [¹¹C]raclopride [3].
  • Methodological Trade-off: The reference tissue method offers a completely non-invasive and computationally simpler alternative that is highly correlated with arterial input methods. However, researchers should be aware that it yields lower absolute BP values, so it is not a direct 1:1 substitute for cross-sectional comparisons [1].
  • Validated for Extrastriatal Regions: The reference tissue method has been validated not just for the striatum but also for measuring lower levels of D2 receptor binding in extrastriatal and cortical regions, expanding its utility in neuropsychiatric research [2].

References

benperidol vs spiroperidol D2 receptor selectivity

Author: Smolecule Technical Support Team. Date: February 2026

Benperidol's Receptor Binding Profile

The table below summarizes the known binding affinity (Ki values) of this compound for various neurotransmitter receptors, which forms the basis for its functional activity [1].

Receptor Type Binding Affinity (Ki, nM) Functional Action
Dopamine D2 0.027 [1] Antagonist [1]
Dopamine D4 0.06 [1] Antagonist [1]
Dopamine D1 4,100 [1] Antagonist [1]
Serotonin 5-HT2A 3.75 [1] Antagonist [1]

Selectivity and Key Characteristics of this compound

Based on the available data, researchers can note the following key characteristics of this compound:

  • High Potency and Selectivity for D2-like Receptors: this compound exhibits sub-nanomolar affinity for the dopamine D2 receptor, making it one of the most potent typical antipsychotics on the market [1]. Its affinity for the D2 receptor is about 150,000 times greater than for the D1 receptor, indicating a high selectivity for the D2-like family [1].
  • Preferential Binding to D2 over D3: A critical aspect of its selectivity is its strong preference for the D2 receptor over the D3 receptor. One study indicates that the radiolabeled this compound analog [18F]NMB has more than 200-fold higher affinity for D2R than for D3R [2]. This characteristic makes it a valuable tool for distinguishing D2-mediated functions from D3-mediated ones in research.
  • Resistance to Dopamine Displacement: The this compound analog 18FThis compound ([18F]NMB) has been validated for PET imaging because it resists displacement by endogenous dopamine [3] [2]. This property makes it superior to other ligands (like raclopride) for measuring the true density of D2 receptors, as its binding is not confounded by fluctuating dopamine levels in the synaptic cleft [3] [2].

Experimental Insights into D2 Receptor Binding

The high-resolution crystal structure of the D2 receptor bound to the antipsychotic Spiperone (which is closely related to Spiroperidol) provides a molecular-level view of how these high-affinity antagonists work [4]. Key interactions identified include [4]:

  • A salt bridge between the tertiary amine of the ligand and Asp114³.³² on transmembrane helix 3 (TM3) of the receptor.
  • Hydrophobic contacts with Phe389⁶.⁵¹ on TM6.
  • Interactions with residues on ECL2, a region that shows high conformational diversity among different antagonist-bound structures.

This structural knowledge aids in understanding the general binding mode of butyrophenone-derived antipsychotics like this compound and Spiroperidol. The workflow for a radioligand binding assay, a common method to determine the affinities listed in the table above, can be visualized as follows:

G Start Start: Prepare Membrane Fraction Step1 Incubate with Tritiated Ligand (e.g., [³H]Spiperone) Start->Step1 Step2 Add Test Compound (e.g., this compound) Step1->Step2 Step3 Separate Bound from Free Radioactivity Step2->Step3 Step4 Measure Bound Radioactivity Step3->Step4 Step5 Data Analysis: Calculate Ki/IC₅₀ Step4->Step5 End Determine Binding Affinity & Selectivity Step5->End

References

benperidol chlorpromazine equivalency potency comparison

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Potency and Dose Equivalency

The table below summarizes the quantitative relationship between benperidol and chlorpromazine based on different methodological approaches. The Defined Daily Dose (DDD) is a standardized measure maintained by the World Health Organization for drug utilization studies [1] [2].

Antipsychotic Drug Defined Daily Dose (DDD) [1] [2] Chlorpromazine Equivalency (DDD Method) [1] Reported Potency Ratio (vs. Chlorpromazine)
This compound 1.5 mg [1] 1.5 mg ≈ 300 mg Chlorpromazine [1] 75 to 100 times more potent [3]
Chlorpromazine 300 mg [1] (Reference Drug) (Reference Drug)

The potency is further highlighted by a comparison with haloperidol, another potent typical antipsychotic. Evidence indicates this compound's potency is about 150% to 200% that of haloperidol, establishing it as one of the most potent neuroleptics available [3].

Receptor Binding and Mechanism of Action

The dramatic difference in potency is rooted in the drugs' distinct receptor binding profiles. This compound functions primarily as a potent and highly selective dopamine D₂ receptor antagonist, while chlorpromazine has a broader, weaker antagonistic profile across multiple receptor types [4] [5] [3].

The diagram below illustrates the core receptor-mediated signaling pathways involved in the mechanism of action for typical antipsychotics and the specific roles of D₂ receptor blockade.

G cluster_receptor Primary Mechanism: D₂ Receptor Antagonism Antipsychotic Typical Antipsychotic (e.g., this compound) D2Receptor Dopamine D₂ Receptor Antipsychotic->D2Receptor  High-Affinity Binding  (Ki = 0.027 nM for this compound) DownstreamEffects Downstream Effects D2Receptor->DownstreamEffects  Blocks Dopaminergic  Signaling AntipsychoticEffect Reduction of Psychotic Symptoms (esp. Positive Symptoms) DownstreamEffects->AntipsychoticEffect SideEffects Extrapyramidal Side Effects (EPS) DownstreamEffects->SideEffects

The following table details the specific receptor binding affinities (Ki in nM) for each drug. A lower Ki value indicates a stronger binding affinity [4] [5] [3].

Receptor Target This compound (Ki in nM) [3] Chlorpromazine (Ki in nM) [4] Pharmacodynamic Action
Dopamine D₂ 0.027 2.5 - 4.5 Primary antipsychotic efficacy; high risk of EPS
Dopamine D₁ 4100 100 - 250 Role in antipsychotic action is not fully defined
Serotonin 5-HT₂A 3.75 4.0 - 7.5 May mitigate EPS; improve negative symptoms
Histamine H₁ Data not specified (weak) 3.1 - 25 Sedation, weight gain
Alpha-1 Adrenergic Data not specified (weak) 5.5 - 75 Orthostatic hypotension, dizziness
Muscarinic M₁ Minimal to none 25 - 100 Anticholinergic side effects (e.g., dry mouth, constipation)

This compound's extreme potency and high risk of Extrapyramidal Symptoms (EPS) are directly attributable to its picomolar affinity for the D₂ receptor and its high selectivity for D₂ over other receptors like 5-HT₂A [6] [3]. In contrast, chlorpromazine's broader profile results in a different side effect constellation, including significant sedation, orthostatic hypotension, and anticholinergic effects [4] [7].

Experimental and Clinical Evidence

The quantitative comparisons are derived from specific methodological approaches.

Defined Daily Dose (DDD) Method
  • Protocol: The DDD is the "assumed average maintenance dose per day for a drug used for its main indication in adults" [1]. The WHO Collaborating Centre establishes DDDs based on submitted data including approved dosing ranges, clinical trial data, and market research on real-world use [1].
  • Application: Dose equivalents are calculated by simple proportion. For example, as the DDD for olanzapine is 10 mg, the dose of any drug equivalent to 1 mg of olanzapine is its DDD divided by 10 [1]. This method allows for an international standard for comparing drug consumption and estimating equivalency.
Clinical Trial Evidence for Chlorpromazine
  • Protocol: A 2016 Cochrane systematic review and meta-analysis compared chlorpromazine to newer atypical antipsychotics [7]. The review included randomized controlled trials (RCTs) where adults with schizophrenia were assigned to either chlorpromazine or a comparator drug (like olanzapine, risperidone, or quetiapine). Outcomes like clinical response and adverse effects were measured using standardized rating scales.
  • Findings: The review concluded that chlorpromazine's efficacy was largely similar to risperidone and quetiapine but was associated with significantly more extrapyramidal side effects [7]. This provides direct clinical evidence for the side effect profile predicted by chlorpromazine's receptor pharmacology.
Evidence for this compound
  • Status of Evidence: A Cochrane review on this compound highlighted a critical lack of robust, randomized trial data. The reviewers identified only one small, unpublished, and methodologically poor trial comparing it to perphenazine [6].
  • Conclusion: The review concluded that there are "insufficient data from randomised trials to assess the clinical effects of this compound" [6]. Consequently, much of the understanding of its pharmacology and potency comes from older, uncontrolled studies and its well-characterized receptor binding profile [3].

Conclusion and Research Implications

  • This compound is a super-high-potency, selective D₂ antagonist, requiring milligram doses but carrying a high risk of neurological side effects.
  • Chlorpromazine is a low-potency, multi-receptor antagonist, requiring hundred-milligram doses and causing a wider array of non-neurological side effects like sedation and hypotension.

For researchers, the case of this compound underscores a significant issue in drug development and evidence-based practice: an approved and potent drug can remain in clinical use for decades with a near-total absence of high-quality randomized trial data to characterize its efficacy and safety relative to other agents [6]. This presents both a challenge for current clinical decision-making and a potential opportunity for future rigorous research.

References

benperidol vs atypical antipsychotics D2 receptor occupancy

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacological & Clinical Profile Comparison

The table below summarizes the core differences based on available information. Note that specific, quantitative D2 occupancy data for benperidol from human PET studies is not available in the searched literature.

Feature This compound (Typical Antipsychotic) Atypical Antipsychotics (e.g., Risperidone, Olanzapine)
D2 Receptor Potency Exceptionally high potency [1] [2] Variable, generally moderate to high potency [3]
D2 Occupancy at Therapeutic Doses Not quantitatively established in literature, but presumed to be very high based on potency. Established therapeutic window: 65-80% for most antagonists; >90% for partial agonists like Aripiprazole [4]
Mechanism of Action Primarily a potent D2 receptor antagonist; also has moderate serotonin receptor antagonism [1] D2 antagonism with significant serotonin 5-HT2A receptor antagonism (e.g., Risperidone, Olanzapine) or partial D2 agonism (e.g., Aripiprazole) [3]
EPS Risk Profile High risk of extrapyramidal symptoms (EPS) [1] [2] Generally lower risk; risk becomes substantial when D2 occupancy exceeds ~78-80% [3]
Key Clinical Differentiator Used in severe cases where other treatments have failed [1] First-line treatments due to a more favorable side-effect profile [1] [3]

Experimental Data and Methodologies

The understanding of D2 receptor occupancy and its clinical implications is largely derived from established experimental protocols.

Measuring D2 Receptor Occupancy

The primary method for quantifying D2 occupancy in living humans is Positron Emission Tomography (PET) using radiolabeled tracer molecules [5] [4].

  • Tracer Administration: A radioligand that binds to D2 receptors (e.g., [¹¹C]Raclopride, [¹⁸F]Fallypride) is administered intravenously [5] [6].
  • Baseline Scan: A PET scan is performed to measure the baseline level of D2 receptor binding in the striatum.
  • Drug Administration & On-Drug Scan: The subject is administered an antipsychotic drug. After steady-state plasma levels are reached, a second PET scan is conducted.
  • Data Analysis: D2 receptor occupancy is calculated by comparing the receptor availability in the on-drug scan to the baseline scan, using the formula: Occupancy (%) = [1 - (Binding Potentialon-drug / Binding Potentialbaseline)] × 100 [4].

The relationship between drug plasma concentration and occupancy is often described by a Michaelis-Menten model [4].

cluster_pet PET D2 Occupancy Measurement Workflow A Radioligand Injection (e.g., [¹¹C]Raclopride) B Baseline PET Scan A->B C Antipsychotic Drug Administration B->C D On-Drug PET Scan C->D E Image & Data Analysis D->E F Calculate % D2 Occupancy E->F

Evaluating Functional Kinetics

Beyond simple occupancy, the kinetics of receptor binding (how quickly a drug binds and unbinds) is investigated to explain differences in side effects, leading to the "fast-off" hypothesis [7].

  • Functional Assays: Methods like the GIRK (G protein-coupled inwardly rectifying potassium) channel assay in Xenopus oocytes are used. This assay measures the electrical current as a functional readout of D2 receptor activity in real-time [7].
  • Protocol: Oocytes are engineered to express human D2 receptors and GIRK channels. Dopamine is applied to activate the receptors and open the channels, producing a measurable current. An antipsychotic is then applied to observe the rate and extent of inhibition. Finally, the antipsychotic is washed out while a high dose of dopamine is applied to measure the recovery rate from antagonism [7].
  • Interpretation: A slow recovery suggests the drug dissociates slowly from the receptor ("slow-off"), which is theorized to be linked to a higher risk of EPS. Atypical antipsychotics like clozapine often show a faster functional recovery compared to typical drugs [7].

Key Differentiating Factors for Researchers

For professionals in drug development, the following points are critical:

  • Potency vs. Selectivity: this compound exemplifies that extreme D2 potency does not equate to a superior clinical profile. The development of atypical antipsychotics shifted the focus towards multi-receptor engagement (especially 5-HT2A) to improve tolerability [1] [3].
  • Therapeutic Window: The concept of a D2 occupancy therapeutic window (65-80%) is a crucial clinical tool for dosing atypical antipsychotics and minimizing EPS. This precise targeting is a key advantage over high-potency typical drugs like this compound, which likely operate at or above the upper limit of this window [3] [4].
  • Binding Kinetics: The "fast-off" hypothesis remains an important, though nuanced, concept. Research indicates that a drug's dissociation rate from the D2 receptor influences its side-effect profile, with faster-off rates potentially reducing EPS risk. This kinetic parameter is a valuable consideration in designing new antipsychotics [7].

Limitations and Research Gaps

  • Lack of Direct Data: The most significant limitation is the absence of modern neuroimaging studies (PET) that directly measure and compare striatal D2 occupancy between this compound and various atypical antipsychotics [2].
  • Limited Clinical Trials: Robust, randomized controlled trials (RCTs) comparing this compound to newer agents are scarce. A Cochrane review identified only one small, poorly reported unpublished study, providing insufficient data for a reliable clinical comparison [2].

References

benperidol PET correlation with storage phosphor autoradiography

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Correlation Between PET and Autoradiography

The following table summarizes the findings from a validation study that directly compared striatal radioactivity concentrations measured in the same animals using both PET and storage phosphor autoradiography [1] [2].

Measurement Parameter PET with 18F-(N-methyl)benperidol Storage Phosphor Autoradiography Correlation Analysis
Striatal Radioactivity 0.40 MBq/cm³ (median, after partial-volume correction) [1] 0.42 MBq/cm³ (median) [1] Pearson r = 0.818 (P = 0.002) [1]
After Spillover Correction 0.38 MBq/cm³ (median) [1] Information not provided in study Pearson r = 0.824 (P = 0.002) [1]
Conclusion A significant positive correlation was found, validating the use of this small-animal PET system for in vivo receptor imaging studies [1].

Receptor Binding Parameters (Bmax & Kd) Comparison

A subsequent study used both techniques to determine the density (Bmax) and affinity (Kd) of dopamine D2 receptors in the rat striatum through saturation binding analysis [3] [4].

Measurement Technique Receptor Affinity (Kd in nmol/L) Receptor Density (Bmax in fmol/mg)
PET (in vivo) 6.2 [3] 16 [3]
Autoradiography (in vitro) 4.4 - 7.9 (depending on method for determining nonspecific binding) [3] 70.1 - 84.1 (depending on method for determining nonspecific binding) [3]
Conclusion The Kd values from PET and autoradiography were in good agreement. Bmax values were of the same order of magnitude, though a direct numerical match was not achieved [3].

Experimental Protocols Overview

Here are the detailed methodologies used in the key studies cited above.

Protocol 1: Validation of PET against Autoradiography [2]
  • Animals: 10 male Sprague-Dawley rats.
  • Radiotracer: 60 ± 10 MBq of 18F-(N-methyl)this compound, a selective dopamine D2 receptor antagonist, was injected intravenously [2].
  • PET Imaging: Scans were performed on a dedicated small-animal PET system (TierPET) over 36 minutes. Data were reconstructed, and dead-time and attenuation corrections were applied [2].
  • Autoradiography: After the PET scans, the animals were killed, and their brains were removed and sectioned. The brain slices were exposed to BaFBr:Eu²⁺-coated imaging plates for storage phosphor autoradiography [2].
  • Data Analysis: Striatal radioactivity was quantified in both modalities using region-of-interest (ROI) analysis. The values obtained from PET and autoradiography were statistically correlated [1] [2].
Protocol 2: Determining Receptor Density and Affinity [3]
  • In Vivo PET Measurement: 8 rats were injected with 18F-(N-methyl)this compound at increasing specific activities. Striatal and cortical (used to estimate free and nonspecific binding) radioactivity was measured with PET. Specific binding was calculated, and Bmax and Kd were determined by nonlinear regression analysis of the saturation binding curve [3].
  • In Vitro Autoradiography: 7 additional rats were used for in vitro saturation experiments on brain sections. Specific binding was determined by either subtracting binding in the presence of a blocking drug (raclopride) or by subtracting cortical binding. Bmax and Kd were then calculated [3].

The following diagram illustrates the workflow for the direct validation of PET imaging against the gold standard of autoradiography.

Start Animal Preparation (Sprague-Dawley Rat) A IV Injection of 18F-(N-methyl)this compound Start->A B In Vivo PET Scan (TierPET System) A->B C Euthanasia & Brain Extraction B->C F Quantitative Analysis (ROI on Striatum) B->F PET data D Ex Vivo Brain Sectioning (Cryostat Microtome) C->D E Storage Phosphor Autoradiography D->E E->F G Statistical Correlation (Pearson Correlation) F->G Data from both methods Result Validation of PET Methodology G->Result

Key Insights for Researchers

  • Validation Outcome: The strong correlation (Pearson r > 0.81) demonstrates that small-animal PET is a reliable tool for non-invasive, in vivo quantification of striatal D2 receptors, validating its use as an alternative to more destructive autoradiographic methods [1].
  • Binding Parameter Consistency: The agreement in Kd values between in vivo PET and in vitro autoradiography confirms that PET can reliably measure the receptor's affinity for the radioligand under living conditions [3].
  • Discrepancy in Bmax: The difference in absolute Bmax values highlights a known challenge in cross-modal quantification, potentially influenced by factors like partial volume effects in PET or differences in the definition of the region of interest [3]. The finding that values are within the same order of magnitude is still considered a supportive result for the methodology.

References

benperidol vs raclopride endogenous dopamine displacement

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacological Profiles at a Glance

The table below summarizes the key pharmacological characteristics of benperidol (a typical, first-generation antipsychotic) and raclopride (often used in research), based on the available literature [1] [2] [3].

Feature This compound (Typical Antipsychotic) Raclopride (Research Antipsychotic)
D2 Receptor Binding Tightly bound (dissociates slowly) [1]. Tightly bound (dissociates slowly) [1].
Affinity vs. Dopamine Binds more tightly than dopamine to D2 receptors [1]. Binds more tightly than dopamine to D2 receptors [1].
EPS Liability High risk of inducing Parkinsonism and other extrapyramidal symptoms (EPS) [1]. High risk of inducing catalepsy (an EPS indicator in animals) [1] [4].
Therapeutic D2 Occupancy Occupies approximately 70-80% of striatal D2 receptors for clinical effect [3]. Occupies approximately 70-80% of striatal D2 receptors for clinical effect [3].
Key Differentiator A classic, high-potency typical antipsychotic. A selective D2/D3 antagonist commonly used in experimental models.

A critical concept from the research is that the risk of extrapyramidal symptoms (EPS) like Parkinsonism is linked to how tightly an antipsychotic binds to the D2 receptor compared to dopamine itself. Drugs like this compound and raclopride, which bind more tightly than dopamine, have a high EPS liability [1]. In contrast, "atypical" antipsychotics like clozapine and quetiapine, which bind more loosely than dopamine, show a much lower risk of these side effects [1] [3].

Displacement by Endogenous Dopamine: The Core Concept

All antipsychotics compete with the brain's endogenous dopamine to block D2 receptors. The "tightness of binding" determines how easily they can be displaced.

  • The Competition: The therapeutic concentration of an antipsychotic required to block D2 receptors is higher than in a dopamine-free system because it must compete with synaptic dopamine. The formula describing this is C50% = Kd [1 + D/D2High], where 'D' is the synaptic dopamine concentration and 'D2High' is dopamine's dissociation constant [3].
  • Impact of Tight Binding: Because this compound and raclopride bind more tightly than dopamine, they are not easily displaced by sudden surges of dopamine. This stable, high-level blockade is effective for psychosis but also leads to a high incidence of EPS, as the physiological dopamine signal in motor pathways is consistently interrupted [1].
  • Contrast with Loose Binders: Loosely-bound drugs like clozapine are more readily displaced by dopamine. This transient blockade is thought to allow for sufficient antipsychotic effect while permitting enough normal dopamine signaling to prevent EPS. However, this same property might make patients on these drugs relapse more quickly if they miss a dose [1] [3].

Key Experimental Methods for Investigation

The data supporting these concepts comes from several established experimental protocols:

  • In Vitro Receptor Binding Assays: These experiments determine a drug's affinity (Kd or Ki) for the D2 receptor. They involve incubating tissue homogenates (e.g., from rat or human cloned receptors) with a radioactive tracer (e.g., [³H]raclopride or [³H]nemonapride) and different concentrations of the test drug to see how effectively it displaces the tracer [5] [3].
  • In Vivo Neuroimaging (PET/SPECT): Techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are used in humans. A radioligand (e.g., [¹¹C]raclopride or [¹²³I]IBZM) is injected, and the level of D2 receptor occupancy by a therapeutic dose of an antipsychotic is calculated by comparing scans before and during treatment [6] [3].
  • Behavioral Animal Models: The conditioned avoidance response test is used to predict antipsychotic efficacy, while the catalepsy test is a standard model for assessing a drug's potential to cause EPS [4].

Visualizing the Dopamine Displacement Concept

The following diagram illustrates the core mechanistic difference between tightly and loosely bound antipsychotics, which underlies their clinical profiles.

cluster_competition Competition for D2 Receptor DopamineRelease Dopamine Neuron Fires SynapticCleft Synaptic Cleft DopamineRelease->SynapticCleft Releases Dopamine D2Receptor Postsynaptic D2 Receptor SynapticCleft->D2Receptor Dopamine Binds Effect Downstream Effect D2Receptor->Effect Basal State Antipsychotic Antipsychotic Drug Antipsychotic->D2Receptor Blocks Receptor

Research Implications and Future Directions

The primary distinction in clinical practice lies in the side effect profile. Both this compound and raclopride, as tight-binding D2 antagonists, carry a significant risk of EPS. The main reason to investigate or use raclopride over a clinical drug like this compound is typically for research purposes, as its selective profile makes it an excellent tool for studying D2 receptor function in animal models and neuroimaging [4].

A promising research avenue involves combining low doses of a typical antipsychotic like raclopride with adjunctive treatments. For instance, one study found that adding low-dose L-dopa enhanced the antipsychotic-like effect of raclopride in an animal model without increasing catalepsy. This was linked to a preferential increase in prefrontal dopamine output, a mechanism shared by some atypical antipsychotics [4].

References

Quantitative Comparison of Analytical Methods for [¹⁸F]NMB

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core findings from the 2008 human study, which compared Binding Potential (BP) estimates in the caudate and putamen across three methods [1] [2] [3].

Method Name Core Principle / Input Function Key Requirements Reported Binding Potential (BP) Advantages Limitations / Key Findings
Three-Compartment Tracer Kinetic Model [2] [3] Nonlinear least-squares fitting using an explicit 3-compartment model [2]. Arterial input function; separate rCBF and rCBV PET scans [2] [3]. Highest Considered a comprehensive reference method [2]. Most invasive and computationally complex; requires multiple scans and arterial line [2] [3].
Graphical Method (Logan) with Arterial Input [2] [3] Graphical analysis (Logan plot) deriving Distribution Volume Ratio (DVR) [2]. Arterial input function [2] [3]. Intermediate Eliminates need for separate rCBF and rCBV scans [2]. Less invasive than Method 1 but still requires arterial blood sampling [2] [3].
Graphical Method (Logan) with Reference Tissue [1] [2] [3] Graphical analysis using a reference region (cerebellum) devoid of D2 receptors [1] [2]. [¹⁸F]NMB PET scan only [2] [3]. Lowest Least invasive; computationally straightforward; highly correlated with other methods [1] [2] [3]. Systematically underestimates BP compared to Method 1, but provides a useful and simplified estimate [1] [2].

A repeated-measures ANOVA in the primary study found the differences in BP estimates between these methods to be statistically significant (p < 0.0001) [1] [2]. Despite the absolute differences, the BP estimates from all three methods were highly correlated, supporting the use of the simpler reference tissue method for relative comparisons [1] [2] [3].

Overview of Experimental Protocols

The data in the comparison table comes from well-defined experimental protocols.

  • Human Subject Protocol (2008 Validation Study) [2] [3]:

    • Subjects: 16 humans (12 with focal dystonia, 2 with Tourette's, 2 normal) [2] [3].
    • Imaging: PET scans were conducted on a Siemens/CTI 953B scanner. Each subject underwent three scans: one for regional cerebral blood volume (rCBV) using C¹⁵O, one for regional cerebral blood flow (rCBF) using H₂¹⁵O, and the main 180-minute dynamic scan after intravenous injection of [¹⁸F]NMB [2] [3].
    • Input Function: Arterial blood was sampled to measure the concentration of unmetabolized radioligand over time [2] [3].
    • Image Analysis: MRI scans were used to define volumes of interest (VOIs) for the caudate, putamen, and cerebellum. The time-activity curves from these VOIs were used for BP estimation with the three methods [2] [3].
  • Preclinical Validation:

    • Rat Studies: Earlier validation work in rats used a small-animal PET system. These studies confirmed that striatal radioactivity concentrations from [¹⁸F]NMB PET significantly correlated with ex vivo storage phosphor autoradiography results, establishing the validity of in vivo binding measurements [4].
    • Saturation Analysis: One study in rats successfully performed in vivo saturation binding analyses with [¹⁸F]NMB, determining both receptor density (Bmax) and affinity (Kd). The in vivo Kd value agreed with in vitro autoradiography results [5].

Methodological Workflow and [¹⁸F]NMB Properties

The following diagram illustrates the logical relationship and workflow of the three analytical methods compared in the primary study.

Start [¹⁸F]NMB PET Imaging Model1 3-Compartment Kinetic Model Start->Model1 Model2 Logan Plot (Arterial Input) Start->Model2 Model3 Logan Plot (Reference Tissue) Start->Model3 Input1 Arterial Input Function + rCBF/rCBV Scans Model1->Input1 Input2 Arterial Input Function Model2->Input2 Input3 Reference Region (Cerebellum) Model3->Input3 Result1 Highest BP Estimate Input1->Result1 Result2 Intermediate BP Estimate Input2->Result2 Result3 Lowest BP Estimate (Simplified Protocol) Input3->Result3

A key reason [¹⁸F]NMB is valuable for such method comparisons is its pharmacological profile:

  • High Selectivity and Affinity: [¹⁸F]NMB has high affinity and selectivity for D2-like receptors [1] [2] [3].
  • Resistance to Displacement: Unlike other common ligands like [¹¹C]raclopride, [¹⁸F]NMB is not displaced by endogenous dopamine [1] [2] [6]. This makes it particularly suitable for measuring receptor density without confounds from fluctuating dopamine levels.

Interpretation Guide for Researchers

When planning studies or interpreting data involving [¹⁸F]NMB and its binding potential, consider the following:

  • For absolute quantification of BP where the highest accuracy is required and invasiveness is acceptable, the three-compartment kinetic model is the most comprehensive method.
  • For most clinical or longitudinal studies where relative differences are meaningful and a less invasive protocol is preferred, the reference tissue method provides a validated, highly correlated, and computationally straightforward alternative [1] [2].
  • Cross-study comparisons: Be aware that BP values reported in the literature can not be directly compared if they were calculated using different methods. The same dataset will yield different absolute BP values based on the model used.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

381.18525518 Da

Monoisotopic Mass

381.18525518 Da

Heavy Atom Count

28

LogP

3.91 (LogP)

Appearance

Solid powder

Melting Point

170.9 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

97O6X78C53

GHS Hazard Statements

Aggregated GHS information provided by 33 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H332 (96.97%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Dopamine Antagonists

ATC Code

N - Nervous system
N05 - Psycholeptics
N05A - Antipsychotics
N05AD - Butyrophenone derivatives
N05AD07 - Benperidol

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Dopamine
DRD2 [HSA:1813] [KO:K04145]

Pictograms

Irritant

Irritant

Other CAS

2062-84-2
983-42-6
74298-73-0

Wikipedia

Benperidol

Use Classification

Pharmaceuticals

Dates

Last modified: 08-15-2023
1: Eisenstein SA, Antenor-Dorsey JA, Gredysa DM, Koller JM, Bihun EC, Ranck SA, Arbeláez AM, Klein S, Perlmutter JS, Moerlein SM, Black KJ, Hershey T. A comparison of D2 receptor specific binding in obese and normal-weight individuals using PET with (N-[(11)C]methyl)benperidol. Synapse. 2013 Nov;67(11):748-56. doi: 10.1002/syn.21680. PubMed PMID: 23650017; PubMed Central PMCID: PMC3778147.
2: Eisenstein SA, Koller JM, Piccirillo M, Kim A, Antenor-Dorsey JA, Videen TO, Snyder AZ, Karimi M, Moerlein SM, Black KJ, Perlmutter JS, Hershey T. Characterization of extrastriatal D2 in vivo specific binding of [¹⁸F](N-methyl)benperidol using PET. Synapse. 2012 Sep;66(9):770-80. doi: 10.1002/syn.21566. PubMed PMID: 22535514; PubMed Central PMCID: PMC3389593.
3: Antenor-Dorsey JA, Markham J, Moerlein SM, Videen TO, Perlmutter JS. Validation of the reference tissue model for estimation of dopaminergic D2-like receptor binding with [18F](N-methyl)benperidol in humans. Nucl Med Biol. 2008 Apr;35(3):335-41. doi: 10.1016/j.nucmedbio.2007.12.004. PubMed PMID: 18355689; PubMed Central PMCID: PMC2390782.
4: Antenor-Dorsey JA, Laforest R, Moerlein SM, Videen TO, Perlmutter JS. Radiation dosimetry of N-([11C]methyl)benperidol as determined by whole-body PET imaging of primates. Eur J Nucl Med Mol Imaging. 2008 Apr;35(4):771-8. Erratum in: Eur J Nucl Med Mol Imaging. 2013 May;40(5):795-6. Dosage error in published abstract; MEDLINE/PubMed abstract corrected. PubMed PMID: 18071701; PubMed Central PMCID: PMC3017464.
5: Leucht S, Hartung B. Benperidol for schizophrenia. Cochrane Database Syst Rev. 2005 Apr 18;(2):CD003083. Review. PubMed PMID: 15846648.
6: Leucht S, Hartung B. Benperidol for schizophrenia. Cochrane Database Syst Rev. 2002;(1):CD003083. Review. Update in: Cochrane Database Syst Rev. 2005;(2):CD003083. PubMed PMID: 11869652.
7: Schönfeldt-Lecuona C, Juengling FD, Connemann BJ, Reske SN, Spitzer M, Kassubek J. Complete dopamine D2 receptor occupancy without extrapyramidal side effects under benperidol. J Clin Psychopharmacol. 2004 Feb;24(1):97-8. PubMed PMID: 14709957.
8: Nikolaus S, Larisch R, Beu M, Hamacher K, Forutan F, Vosberg H, Müller HW. In vivo measurement of D2 receptor density and affinity for 18F-(3-N-methyl)benperidol in the rat striatum with a PET system for small laboratory animals. J Nucl Med. 2003 Apr;44(4):618-24. PubMed PMID: 12679408.
9: Nikolaus S, Larisch R, Beu M, Vosberg H, Müller-Gärtner HW. Imaging of striatal dopamine D(2) receptors with a PET system for small laboratory animals in comparison with storage phosphor autoradiography: a validation study with (18)F-(N-methyl)benperidol. J Nucl Med. 2001 Nov;42(11):1691-6. PubMed PMID: 11696641.
10: Eisenstein SA, Bischoff AN, Gredysa DM, Antenor-Dorsey JA, Koller JM, Al-Lozi A, Pepino MY, Klein S, Perlmutter JS, Moerlein SM, Black KJ, Hershey T. Emotional Eating Phenotype is Associated with Central Dopamine D2 Receptor Binding Independent of Body Mass Index. Sci Rep. 2015 Jun 12;5:11283. doi: 10.1038/srep11283. PubMed PMID: 26066863; PubMed Central PMCID: PMC4464302.
11: Moerlein SM, Perlmutter JS, Markham J, Welch MJ. In vivo kinetics of [18F](N-methyl)benperidol: a novel PET tracer for assessment of dopaminergic D2-like receptor binding. J Cereb Blood Flow Metab. 1997 Aug;17(8):833-45. PubMed PMID: 9290581.
12: Kreuzer P, Landgrebe M, Wittmann M, Schecklmann M, Poeppl TB, Hajak G, Langguth B. Hypothermia associated with antipsychotic drug use: a clinical case series and review of current literature. J Clin Pharmacol. 2012 Jul;52(7):1090-7. doi: 10.1177/0091270011409233. Review. PubMed PMID: 21956608.
13: Moerlein SM, Perlmutter JS, Cutler PD, Welch MJ. Radiation dosimetry of [18F] (N-methyl)benperidol as determined by whole-body PET imaging of primates. Nucl Med Biol. 1997 May;24(4):311-8. PubMed PMID: 9257329.
14: Bender A, Scheiber J, Glick M, Davies JW, Azzaoui K, Hamon J, Urban L, Whitebread S, Jenkins JL. Analysis of pharmacology data and the prediction of adverse drug reactions and off-target effects from chemical structure. ChemMedChem. 2007 Jun;2(6):861-73. PubMed PMID: 17477341.
15: Biryol I, Ozkan SA. Voltammetric determination of droperidol and benperidol. J Pharm Biomed Anal. 1997 Jul;15(11):1695-701. PubMed PMID: 9260665.

Explore Compound Types